1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride
Description
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Properties
IUPAC Name |
1-(2,2-difluoroethyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.ClH/c8-7(9)6-11-4-1-2-10-3-5-11;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJIVTPOWBMOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane Hydrochloride
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for the preparation of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride, a valuable building block in medicinal chemistry. The synthesis is strategically designed around the mono-N-alkylation of a protected 1,4-diazepane derivative, followed by deprotection to yield the target compound. This document will elaborate on the rationale behind the chosen synthetic route, provide detailed, step-by-step experimental protocols for each stage, and discuss the critical parameters that ensure high yield and purity. All quantitative data is summarized in structured tables, and key transformations are visualized through chemical diagrams. This guide is intended to be a practical resource for researchers and professionals engaged in the synthesis of novel pharmaceutical agents.
Introduction and Strategic Overview
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a difluoroethyl moiety can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making 1-(2,2-Difluoroethyl)-1,4-diazepane a desirable synthon for drug discovery programs.
The synthetic strategy outlined herein is a three-step process designed for efficiency, scalability, and control over the final product's purity. The core of this strategy involves:
-
Protection of 1,4-diazepane: To prevent undesired dialkylation, one of the secondary amine functionalities of the symmetrical 1,4-diazepane is protected with a tert-butyloxycarbonyl (Boc) group.
-
N-Alkylation: The remaining free secondary amine of the mono-protected diazepine is then alkylated with a suitable 2,2-difluoroethylating agent.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.
This approach ensures selective mono-alkylation and provides a straightforward route to the desired product.
Caption: Overall synthetic strategy for 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (1-Boc-1,4-diazepane)
The initial step involves the mono-protection of 1,4-diazepane. The use of di-tert-butyl dicarbonate (Boc₂O) is a well-established and highly efficient method for the introduction of the Boc protecting group onto amines.[1] The reaction is typically carried out in a suitable organic solvent in the presence of a base to neutralize the acid generated during the reaction.[2]
Protocol:
-
To a solution of 1,4-diazepane (1.0 eq) in dichloromethane (DCM, 10 volumes), add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM (2 volumes) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 1,4-diazepane-1-carboxylate as a white to off-white solid.[2][3]
| Parameter | Value | Reference |
| Typical Yield | 90-95% | [2][3] |
| Purity (by NMR) | >98% | - |
| Appearance | White to off-white solid | [2] |
Synthesis of 2,2-Difluoroethyl Tosylate
A reliable 2,2-difluoroethylating agent is crucial for the subsequent N-alkylation step. 2,2-Difluoroethyl tosylate is a suitable reagent that can be prepared from commercially available 2,2-difluoroethanol.[4][5][6] The tosylation reaction involves the conversion of the alcohol to a tosylate, which is an excellent leaving group.
Protocol:
-
Dissolve 2,2-difluoroethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (10 volumes) and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with cold 1M HCl (2 x 5 volumes), saturated sodium bicarbonate solution (2 x 5 volumes), and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety Note: p-Toluenesulfonyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.
Step 2: Synthesis of tert-Butyl 4-(2,2-difluoroethyl)-1,4-diazepane-1-carboxylate
This is the key bond-forming step where the difluoroethyl moiety is introduced. The N-alkylation of the mono-Boc-protected 1,4-diazepane with 2,2-difluoroethyl tosylate proceeds via a standard Sₙ2 mechanism. The use of a non-nucleophilic base is essential to scavenge the p-toluenesulfonic acid byproduct without competing in the alkylation reaction.
Caption: SN2 mechanism for the N-alkylation step.
Protocol:
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous acetonitrile (10 volumes), add N,N-diisopropylethylamine (DIPEA, 1.5 eq) and 2,2-difluoroethyl tosylate (1.2 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (10 volumes) and wash with water (2 x 5 volumes) and brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Reaction Temperature | 60-70 °C | - |
| Reaction Time | 24-48 hours | - |
| Expected Yield | 70-80% | - |
Step 3: Synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane Hydrochloride
The final step involves the removal of the Boc protecting group. This is readily achieved under acidic conditions.[1][7][8][9][10] The use of hydrochloric acid in a suitable solvent not only cleaves the Boc group but also forms the desired hydrochloride salt in a single step.
Protocol:
-
Dissolve tert-butyl 4-(2,2-difluoroethyl)-1,4-diazepane-1-carboxylate (1.0 eq) in a minimal amount of methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under high vacuum to obtain 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride as a white solid.[7]
| Parameter | Value | Reference |
| Deprotection Reagent | 4M HCl in 1,4-dioxane | [7][9] |
| Typical Yield | >95% | [7] |
| Appearance | White solid | - |
Characterization Data
The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Mass Spec (Expected) |
| 1-Boc-1,4-diazepane | δ 3.4-3.6 (m, 4H), 2.8-3.0 (m, 4H), 1.8-2.0 (m, 2H), 1.45 (s, 9H) | δ 155.8, 80.1, 49.5, 48.2, 47.1, 45.8, 28.4, 27.9 | [M+H]⁺ = 201.16 |
| 1-(2,2-Difluoroethyl)-1,4-diazepane HCl | δ 6.0-6.3 (tt, 1H), 3.5-3.8 (m, 4H), 3.2-3.5 (m, 4H), 3.0-3.3 (t, 2H), 2.1-2.3 (m, 2H) | δ 114.5 (t), 55.1 (t), 52.3, 51.8, 48.7, 46.5, 25.4 | [M+H]⁺ (free base) = 165.13 |
Safety and Handling
-
1,4-Diazepane: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).
-
Di-tert-butyl dicarbonate (Boc₂O): Flammable solid. Irritant. Handle in a well-ventilated area.
-
2,2-Difluoroethanol: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
p-Toluenesulfonyl chloride: Lachrymator. Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric acid (in dioxane): Highly corrosive and flammable. Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride. The use of a Boc protecting group strategy allows for selective mono-alkylation, and the subsequent deprotection/salt formation is a clean and high-yielding transformation. This guide serves as a valuable resource for chemists in the pharmaceutical industry, enabling the synthesis of this important building block for the development of novel therapeutics.
References
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Chemsrc. CAS#:74427-22-8 | 2,2-Difluoroethyl trifluoromethanesulfonate. [Link]
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ResearchGate. Preparation of 2,2-difluoro-1-arylethenyl tosylate 3. [Link]
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The University of Groningen research portal. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side. [Link]
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Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Tetrahedron Letters. [Link]
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PMC. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]
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Reddit. BOC De-protection : r/Chempros. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]
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A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][7]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF. HETEROCYCLES. [Link]
- Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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PubMed Central. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
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NIH. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
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ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]
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ResearchGate. (PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
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Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. [Link]
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The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
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PMC. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]
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ScienceDirect. 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. [Link]
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PubMed Central. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. [Link]
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PMC. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[3][7]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. [Link]
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Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to 1-(2,2-Difluoroethyl)-1,4-diazepane HCl for Advanced Research Applications
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. The 1,4-diazepane motif itself is a privileged structure, appearing in a variety of biologically active agents due to its conformational flexibility and ability to present substituents in a defined three-dimensional space.[1][2][3] The subject of this guide, 1-(2,2-Difluoroethyl)-1,4-diazepane Hydrochloride, represents a highly valuable, yet specialized, building block for researchers and drug development professionals.
The introduction of a geminal difluoroethyl group onto the diazepane nitrogen is a deliberate design choice aimed at modulating key pharmaceutical properties. This modification can significantly enhance metabolic stability by blocking potential N-dealkylation, alter the basicity (pKa) of the distal nitrogen, and fine-tune lipophilicity and cell permeability.[4] This guide serves as a comprehensive technical resource, consolidating theoretical knowledge with practical, field-proven methodologies for the synthesis, characterization, and application of this compound. We will delve into its core chemical and physical properties, provide robust analytical protocols, and explore its potential as a foundational element in the synthesis of next-generation therapeutics.
Section 1: Chemical Identity and Physicochemical Profile
1-(2,2-Difluoroethyl)-1,4-diazepane HCl is a heterocyclic organic compound presented as its hydrochloride salt to improve stability and aqueous solubility, making it more amenable to handling and use in various experimental settings.
Chemical Structure:
-
IUPAC Name: 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride
-
Molecular Formula: C₇H₁₅ClF₂N₂
-
Molecular Weight: 200.66 g/mol
-
CAS Number: Not available (Niche research chemical)
-
Canonical SMILES: C1CNCCN(C1)CC(F)F.Cl
Core Physicochemical Data
The following table summarizes the key calculated and estimated physical properties. It is crucial to note that experimental values for this specific molecule are not widely published; therefore, some parameters are estimated based on closely related analogs, such as 4,4-Difluoroazepane hydrochloride, and established chemical principles.[4][5]
| Property | Value / Description | Rationale & Scientific Insight |
| Appearance | White to off-white crystalline solid. | Typical for hydrochloride salts of small organic amines. |
| Melting Point | >150 °C (decomposes) (Estimated) | Amine hydrochlorides are ionic salts with high melting points. The exact value requires experimental determination via DSC or MP apparatus. |
| Boiling Point | Not Applicable (Salt form) | The free base is estimated to have a boiling point of ~160-180 °C at 760 mmHg, based on analogs.[4] |
| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar solvents (e.g., hexanes, diethyl ether). | The hydrochloride salt form confers high polarity and facilitates solubility in protic solvents, which is advantageous for reaction setup and biological assays. |
| pKa (Conjugate Acid) | pKa1 ≈ 6.5-7.5; pKa2 ≈ 10.0-11.0 (Estimated) | The N1 nitrogen's basicity is reduced by the electron-withdrawing effect of the difluoroethyl group. The N4 nitrogen retains the typical basicity of a secondary cyclic amine. This differential basicity is a key feature for selective chemical modification. |
| LogP (Octanol/Water) | 0.5 - 1.5 (Calculated for free base) | The difluoroethyl group increases lipophilicity compared to a non-fluorinated ethyl group, a critical parameter for tuning membrane permeability in drug candidates. |
Section 2: Synthesis and Characterization
The synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl is not documented in detail in widely available literature. However, a robust and logical synthetic pathway can be designed based on standard organic chemistry transformations. The proposed method involves the direct alkylation of a mono-protected 1,4-diazepane precursor.
Proposed Synthetic Workflow
The causality behind this multi-step approach is rooted in controlling selectivity. Direct alkylation of 1,4-diazepane would lead to a mixture of mono- and di-alkylated products, as well as positional isomers. The use of a Boc (tert-butoxycarbonyl) protecting group on one nitrogen ensures that alkylation occurs predictably at the other, non-protected nitrogen.
Caption: Proposed synthetic workflow for 1-(2,2-Difluoroethyl)-1,4-diazepane HCl.
Step-by-Step Synthesis Protocol
Protocol Trustworthiness: This protocol incorporates standard purification and analytical checkpoints to validate the successful formation of intermediates and the final product.
-
Step 1: Mono-Boc Protection of 1,4-Diazepane
-
Dissolve 1,4-diazepane (1.0 eq) in dichloromethane (DCM) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq) in DCM. The use of slightly less than one equivalent maximizes the yield of the mono-protected product.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion via TLC or LC-MS.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via column chromatography (Silica gel, gradient elution with DCM/Methanol) to yield tert-butyl 1,4-diazepane-1-carboxylate as a clear oil.
-
-
Step 2: N-Alkylation with a Difluoroethylating Agent
-
Dissolve the product from Step 1 (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), and stir for 30 minutes.
-
Add 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl tosylate (1.1 eq) dropwise.
-
Heat the reaction to 60-70 °C and stir for 8-12 hours, monitoring by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield tert-butyl 4-(2,2-difluoroethyl)-1,4-diazepane-1-carboxylate.
-
-
Step 3: Boc Deprotection and Salt Formation
-
Dissolve the purified product from Step 2 in a minimal amount of methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.
-
The product will precipitate as a white solid. If no precipitation occurs, the solvent can be removed under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and wash with additional ether to remove any non-polar impurities.
-
Dry the solid under vacuum to yield the final product, 1-(2,2-Difluoroethyl)-1,4-diazepane HCl.
-
Analytical Characterization Methods
A multi-technique approach is required for unambiguous structural confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the diazepane ring protons (complex multiplets between ~2.5-3.5 ppm). The N-CH₂ protons adjacent to the difluoroethyl group will appear as a triplet of doublets. The most telling signal is the CHF₂ proton, which will appear as a triplet of triplets (¹⁹F-¹H and ¹H-¹H coupling) around 5.8-6.2 ppm.
-
¹³C NMR: The diazepane carbons will appear in the 40-60 ppm range. The CF₂ carbon will be a triplet due to C-F coupling, appearing further downfield (~115 ppm).
-
¹⁹F NMR: A single signal, a doublet of triplets, will confirm the presence of the two equivalent fluorine atoms coupled to the adjacent protons.
-
-
Mass Spectrometry (MS):
-
Using Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak for the free base [M+H]⁺ would be at m/z 165.12.
-
-
High-Performance Liquid Chromatography (HPLC):
| HPLC Parameter | Recommended Conditions | Justification |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape of amines. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reverse-phase. |
| Gradient | 5% to 95% B over 5 minutes | A general-purpose gradient to elute the compound and identify any impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Detection | UV at 205 nm | The compound lacks a strong chromophore, requiring detection at low wavelengths. |
| System Suitability | Tailing factor for the main peak: 0.8 - 1.5. Resolution from nearest impurity: >2.0. | These parameters ensure the reliability and robustness of the analytical run.[8] |
Section 3: Applications and Relevance in Research
1-(2,2-Difluoroethyl)-1,4-diazepane HCl is not an end-product therapeutic but a strategic intermediate. Its value lies in its utility as a scaffold for building more complex molecules in drug discovery programs.
Caption: Functionalization pathways for the 1-(2,2-difluoroethyl)-1,4-diazepane scaffold.
-
Scaffold for Combinatorial Chemistry: The free secondary amine (N4) serves as a versatile chemical handle for diversification. It can readily undergo reactions such as amide bond formation, reductive amination, or arylation to generate large libraries of compounds for high-throughput screening.[3]
-
Metabolic Hard Spot: The C-F bond is exceptionally strong. The difluoromethyl group is resistant to oxidative metabolism by cytochrome P450 enzymes. By placing this group adjacent to the nitrogen, it serves as a "metabolic shield," preventing N-dealkylation, which is a common metabolic pathway for tertiary amines. This can significantly increase the in vivo half-life of a drug candidate.
-
Modulation of Basicity: As previously noted, the electron-withdrawing nature of the fluorine atoms lowers the pKa of the N1 nitrogen. This can be critical for disrupting or forming specific hydrogen bonds with a biological target or for tuning solubility and absorption properties.
-
Bioisosteric Replacement: The difluoroethyl group can act as a bioisostere for other chemical groups, such as a hydroxyl or thiol, potentially improving the pharmacokinetic profile without sacrificing binding affinity.
The broader 1,4-diazepane core has been successfully used to develop inhibitors of challenging targets, including Lymphocyte Function-Associated Antigen-1 (LFA-1) and the main protease (Mpro) of SARS-CoV-2, highlighting the therapeutic relevance of this scaffold.[2][9]
Section 4: Safety, Handling, and Storage
As a research chemical, a full toxicological profile for 1-(2,2-Difluoroethyl)-1,4-diazepane HCl is not available. Therefore, it must be handled with appropriate caution, assuming potential hazards based on related structures.[4][5]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a certified chemical fume hood.
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Body Protection: Wear a standard laboratory coat.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
The hydrochloride salt is hygroscopic; storage in a desiccator is recommended.
-
Conclusion
1-(2,2-Difluoroethyl)-1,4-diazepane HCl is a specialized chemical building block with significant potential for accelerating drug discovery programs. Its unique combination of the conformationally mobile diazepane core and the metabolically robust, electronically-modulating difluoroethyl group makes it an attractive scaffold for generating novel chemical entities. This guide has provided a comprehensive overview of its properties, a plausible and robust synthetic route, and detailed analytical methods for its characterization. By understanding and applying the principles outlined herein, researchers can effectively leverage this compound to engineer molecules with enhanced pharmacokinetic and pharmacodynamic profiles.
References
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Chemsrc. 1-(2,2-Difluoro-propyl)-[4][8]diazepane. Available from:
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- Golebiowski, A., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect.
- Tassoni, A., et al. (2023). Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ScienceOpen.
- Uddin, M. N., et al. (2008). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate.
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An In-Depth Technical Guide to the Structure Elucidation and Characterization of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride (CAS 1427380-53-7)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Chemical Entity
In the realm of drug discovery and development, the precise structural elucidation and comprehensive characterization of a novel chemical entity are the cornerstones upon which all subsequent research is built. This guide provides an in-depth technical overview of the anticipated methodologies for confirming the structure and defining the physicochemical properties of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride (CAS 1427380-53-7). While specific experimental data for this compound is not extensively available in the public domain, this document will leverage established analytical principles and data from structurally related compounds to present a robust framework for its characterization. The insights provided herein are designed to be of practical value to researchers engaged in the synthesis, analysis, and application of this and similar molecules.
Structural Hypothesis and Elucidation Strategy
The initial hypothesis for the structure of CAS 1427380-53-7 is 1-(2,2-Difluoroethyl)-1,4-diazepane, supplied as a hydrochloride salt. The elucidation of this structure would follow a multi-technique approach, ensuring a self-validating system where each piece of data corroborates the others.
Mass Spectrometry: The First Glimpse into Molecular Identity
Mass spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of a compound, offering the initial confirmation of its elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the diazepane ring are readily protonated.
-
Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.
-
Data Interpretation: The expected protonated molecule [M+H]⁺ for the free base (C₇H₁₄F₂N₂) would have a calculated exact mass. The high-resolution data allows for the determination of the elemental formula with a high degree of confidence.
Expected Fragmentation Pattern:
The fragmentation pattern in MS/MS experiments can provide valuable structural information. For 1-(2,2-Difluoroethyl)-1,4-diazepane, characteristic fragmentation would involve the cleavage of the C-N bonds of the diazepane ring and the loss of the difluoroethyl side chain. The fragmentation of piperazine derivatives, which are structurally similar, often shows cleavage of the ring, providing a basis for interpreting the fragmentation of diazepanes[1][2].
Table 1: Anticipated High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [C₇H₁₅F₂N₂]⁺ | 165.1203 | 165.1201 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for the definitive structure elucidation of organic molecules in solution. A combination of ¹H, ¹³C, and correlation spectroscopies would be employed to unambiguously assign all protons and carbons in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), to ensure solubility and allow for the exchange of the acidic N-H proton.
-
¹H NMR: This spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).
-
¹³C NMR: This spectrum will show the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.
-
Anticipated Spectral Features:
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the diazepane ring and the difluoroethyl side chain. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield. The -CH₂- group of the difluoroethyl moiety will appear as a triplet of doublets due to coupling with both the adjacent -CHF₂ group and the nitrogen atom. The -CHF₂ proton will appear as a triplet of triplets.
-
¹³C NMR: The carbon atoms of the diazepane ring will appear in the aliphatic region, with those closer to the nitrogen atoms being more deshielded. The carbon of the -CHF₂ group will show a characteristic triplet due to one-bond coupling with the two fluorine atoms.
-
¹⁹F NMR: This would show a single signal for the two equivalent fluorine atoms, likely a doublet of triplets due to coupling with the adjacent protons.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments
| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |
| -CH₂-CHF₂ | ~ 3.2 (td) | ~ 55 |
| -CHF₂ | ~ 6.1 (tt) | ~ 115 (t) |
| Diazepane Ring CH₂ | 2.8 - 3.5 (m) | 45 - 60 |
Note: Chemical shifts are approximate and can be influenced by the solvent and pH.
X-ray Crystallography: The Definitive Solid-State Structure
For a crystalline solid, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality from a solution of the compound by slow evaporation of the solvent.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
The resulting crystal structure would confirm the connectivity of the atoms and the conformation of the seven-membered diazepane ring in the solid state. For related diazepane structures, the ring often adopts a twist-chair conformation[3][4].
Physicochemical Characterization
A thorough characterization of the physicochemical properties of a compound is essential for its development as a potential therapeutic agent.
Physical State and Appearance
The compound is expected to be a crystalline solid, typical for a hydrochloride salt of an amine. Its color and any other notable physical characteristics should be recorded.
Solubility
The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is a critical parameter for formulation and biological testing. The hydrochloride salt form is anticipated to confer good aqueous solubility.
Experimental Protocol: Solubility Determination
-
Method: A common method is the shake-flask method, where an excess of the solid is equilibrated with the solvent at a constant temperature.
-
Quantification: The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as HPLC-UV.
Melting Point
The melting point is a useful indicator of purity. A sharp melting point range suggests a high degree of purity.
Experimental Protocol: Melting Point Determination
-
Apparatus: Use a calibrated melting point apparatus.
-
Procedure: Heat a small sample of the crystalline solid slowly and record the temperature range over which it melts.
pKa Determination
The pKa values of the ionizable groups in the molecule are crucial for understanding its behavior at different pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. The 1,4-diazepane ring contains two basic nitrogen atoms.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound of known concentration.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.
Logical and Experimental Workflows
The following diagrams illustrate the logical flow of the structure elucidation and characterization process.
Diagram 1: Workflow for Structure Elucidation
Caption: A logical workflow for the comprehensive structure elucidation of a novel compound.
Diagram 2: Physicochemical Characterization Workflow
Caption: A streamlined workflow for the physicochemical characterization of a drug candidate.
Conclusion: A Foundation for Future Research
The methodologies outlined in this guide provide a comprehensive and robust framework for the structure elucidation and characterization of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride. By employing a combination of mass spectrometry, multi-dimensional NMR spectroscopy, and X-ray crystallography, the unambiguous structure of this molecule can be determined. Furthermore, a thorough investigation of its physicochemical properties will establish a solid foundation for any future preclinical and clinical development. The principles and protocols described herein are not only applicable to the target compound but also serve as a valuable reference for the characterization of other novel N-heterocyclic compounds.
References
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- Synthesis And Characterization Of Some New Substituted Diazepine Derivatives. (2015). Global Journal for Research Analysis, 4(8).
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PubChem. (n.d.). Diazepam. National Center for Biotechnology Information. Retrieved from [Link]
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Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (2010). National Criminal Justice Reference Service. Retrieved from [Link]
- Synthesis and Characterization of Some New Substituted Diazepine Derivatives. (2015). Global Journal for Research Analysis.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(15), 4483.
- Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (2015). Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
- Physical and Chemical Properties of Arom
- Synthesis and characterization of new 1,2-diazepine derivative. (2012). Der Pharma Chemica, 4(6), 2198-2201.
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PubChem. (n.d.). Diazepam. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). Diazepam. John Wiley & Sons, Inc. Retrieved from [Link]
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SpectraBase. (n.d.). Diazepam. John Wiley & Sons, Inc. Retrieved from [Link]
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- Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2019). Forensic Toxicology, 37(2), 316-326.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
- Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. (2011). Rapid Communications in Mass Spectrometry, 25(7), 841-850.
- Chemical Properties of Amines. (2023).
- Deconstructive diversification of cyclic amines. (2018).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2021). Molecules, 26(11), 3235.
- A kinetic study on the acidic hydrolysis of bromazepam. (2005). Journal of Pharmaceutical and Biomedical Analysis, 37(3), 519-526.
- Scope of the cyclic amine in the deconstructive halogenation reaction. (2018).
- Synthesis and characterization of some 1,4-diazepines derivatives. (2014). International Journal of Pharmaceutical Sciences and Research, 5(9), 3796-3801.
- Properties of amines. (2023). Chemistry LibreTexts.
- 1,4-Ditosyl-1,4-diazepane. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1716.
- Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (2016). Der Pharma Chemica, 8(13), 77-90.
- Discovery and structure-activity relationship study of 1,3,6-trisubstituted 1,4-diazepane-7-ones as novel human kallikrein 7 inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(23), 5148-5152.
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- Structure elucidation and quantification of the active pharmaceutical ingredient in a non-approved drug and in cat serum using QTRAP. (2023). Analytical and Bioanalytical Chemistry, 415(12), 2535-2547.
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A Technical Guide to Characterizing the Biological Activity of Difluoroethyl Diazepane Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Principles
The Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-diazepine ring system is a cornerstone of medicinal chemistry, most famously represented by the benzodiazepine class of drugs.[1] These seven-membered heterocyclic compounds are recognized as "privileged structures" due to their ability to bind to a variety of biological targets, enabling the development of drugs with a wide range of therapeutic applications.[2] Historically, diazepine derivatives have been successfully developed as anxiolytics, anticonvulsants, sedatives, hypnotics, and muscle relaxants.[3][4] Their broad biological activity spectrum also includes potential applications as anticancer, anti-HIV, antimicrobial, and anti-inflammatory agents, making them a subject of continuous research and development.[2][3][5]
The therapeutic versatility of the diazepane core stems from its flexible, three-dimensional conformation, which allows for precise substituent placement to optimize interactions with target proteins. This structural feature provides a robust framework for chemists to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
The Strategic Role of Fluorine in Drug Design
The introduction of fluorine atoms into drug candidates is a well-established strategy in modern medicinal chemistry to enhance therapeutic profiles. The difluoroethyl group, in particular, can confer several advantageous properties. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, potentially leading to stronger binding interactions with a biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism, thereby increasing a compound's metabolic stability and prolonging its half-life.[6]
Studies on fluorinated benzodiazepines have shown that these modifications can significantly increase potency and alter pharmacokinetic parameters.[6][7] For instance, the addition of a single fluorine atom to alprazolam to create flualprazolam results in a compound with markedly stronger sedative and hypnotic effects.[8][9] Therefore, the incorporation of a difluoroethyl group onto a diazepane scaffold is a rational approach aimed at creating novel chemical entities with potentially superior potency, selectivity, and drug-like properties.
Hypothesized Primary Mechanism of Action: Modulating the GABA-A Receptor
The primary mechanism of action for the vast majority of centrally-acting benzodiazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][10] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[10]
Benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits.[11] This binding event does not open the channel directly but instead enhances the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal.[1] It is hypothesized that difluoroethyl diazepane derivatives will share this mechanism, with the specific substitutions influencing the binding affinity and selectivity for different GABA-A receptor subunit isoforms, which in turn will dictate the precise pharmacological profile (e.g., anxiolytic vs. hypnotic).
Section 2: A Phased Strategy for Biological Evaluation
A systematic, phased approach is crucial for efficiently evaluating the biological activity of novel difluoroethyl diazepane derivatives. This strategy ensures that resources are focused on the most promising compounds by using a series of go/no-go decision points based on accumulating data. The workflow progresses from broad, high-throughput in vitro assays to more complex, lower-throughput functional and safety assessments.
Caption: Phased experimental workflow for characterizing novel diazepane derivatives.
Section 3: Primary Target Engagement and Functional Modulation
The initial phase of characterization focuses on confirming that the synthesized compounds interact with the intended biological target—the benzodiazepine binding site on the GABA-A receptor—and produce the expected functional consequence.
Method 1: Radioligand Receptor Binding Assay
This assay quantitatively measures the affinity of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand known to bind to the site of interest.[12] It is a robust, high-throughput method for initial screening and determining structure-activity relationships (SAR).
Experimental Protocol: Competitive Binding Assay with [³H]-Flumazenil
-
Objective: To determine the binding affinity (Ki) of difluoroethyl diazepane derivatives for the benzodiazepine site on the GABA-A receptor.
-
Materials:
-
Receptor Source: Rat cortical membrane preparation.[12]
-
Radioligand: [³H]-Flumazenil (a known high-affinity antagonist for the benzodiazepine site).[12]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: Diazepam (10 µM).
-
Test Compounds: Difluoroethyl diazepane derivatives dissolved in DMSO, then diluted in assay buffer to various concentrations.
-
Glass fiber filters and a cell harvester.
-
Scintillation vials and liquid scintillation cocktail.
-
Liquid scintillation counter.
-
-
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds and the reference compound (e.g., unlabeled Diazepam).
-
Incubation Setup: In a 96-well plate, combine the rat cortical membrane preparation (e.g., 100 µg protein per well), a fixed concentration of [³H]-Flumazenil (typically at or near its Kd, e.g., 1 nM), and varying concentrations of the test compound.[12]
-
Control Wells:
-
Total Binding: Membrane + [³H]-Flumazenil + Assay Buffer (no competitor).
-
Non-specific Binding (NSB): Membrane + [³H]-Flumazenil + high concentration of unlabeled Diazepam (e.g., 10 µM).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35-40 minutes).[12]
-
Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Data Presentation: Binding Affinity of Difluoroethyl Diazepane Derivatives
| Compound ID | R1 Group | R2 Group | IC50 (nM) | Ki (nM) |
|---|---|---|---|---|
| DFD-001 | -H | -CH2CHF2 | 15.2 | 7.8 |
| DFD-002 | -Cl | -CH2CHF2 | 2.5 | 1.3 |
| DFD-003 | -CH2CHF2 | -H | 89.7 | 45.8 |
| Diazepam | -Cl | -CH3 | 3.0 | 1.5 |
Method 2: Electrophysiological Analysis
While binding assays confirm affinity, they do not provide information about the functional effect of the compound (e.g., agonist, antagonist, or inverse agonist). Electrophysiology directly measures the compound's effect on ion channel function, confirming its role as a positive allosteric modulator.[13]
Caption: Mechanism of GABA-A receptor positive allosteric modulation.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
-
Objective: To measure the potentiation of GABA-induced chloride currents by difluoroethyl diazepane derivatives.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Microinjection apparatus.
-
TEVC setup (amplifier, perfusion system, recording chamber).
-
Recording solution (e.g., Barium Ringer's solution).
-
GABA solution (at a concentration that elicits a submaximal response, e.g., EC10-EC20).
-
Test compound solutions.
-
-
Step-by-Step Methodology:
-
Oocyte Preparation & Injection: Harvest oocytes from a Xenopus laevis frog. Microinject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
TEVC Setup: Place a single oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Baseline GABA Response: Perfuse the oocyte with the recording solution. Apply a pulse of GABA (at its EC10-EC20 concentration) and record the peak inward chloride current. Wash the chamber until the current returns to baseline.
-
Compound Application: Pre-incubate the oocyte with a specific concentration of the test compound for 1-2 minutes.
-
Potentiation Measurement: While still in the presence of the test compound, co-apply the same pulse of GABA (EC10-EC20) and record the new, potentiated peak current.
-
Washout: Thoroughly wash the chamber to remove both the test compound and GABA.
-
Dose-Response: Repeat steps 4-6 with multiple concentrations of the test compound to generate a dose-response curve.
-
Data Analysis:
-
Calculate the percent potentiation for each concentration: Potentiation (%) = ((I_GABA+Cmpd / I_GABA) - 1) * 100.
-
Plot the percent potentiation against the log of the compound concentration and fit the data to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation effect.
-
-
Section 4: In Vitro Pharmacokinetic & Safety Assessment
After confirming on-target activity, the next critical phase is to evaluate the "drug-like" properties of the compounds. For a CNS-acting drug, the ability to cross the blood-brain barrier is paramount. Concurrently, assessing potential cytotoxicity is a fundamental safety requirement.
Method 1: Blood-Brain Barrier (BBB) Permeability Assay
The blood-brain barrier is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. In vitro models, such as the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human P-glycoprotein (P-gp) efflux transporter (MDR1 gene), are widely used to predict CNS penetration.[14][15]
Experimental Protocol: Bidirectional Transport Assay in MDCK-MDR1 Cells
-
Objective: To determine the apparent permeability (Papp) and efflux ratio (ER) of the test compounds.
-
Materials:
-
MDCK-MDR1 cells.
-
Transwell insert plates (e.g., 24-well format).
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Test compounds and control compounds (high permeability, low permeability, and P-gp substrate).
-
LC-MS/MS system for quantification.
-
-
Step-by-Step Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells onto the microporous membrane of the Transwell inserts and culture until a confluent, polarized monolayer is formed (typically 4-7 days). Verify monolayer integrity using TEER (Transepithelial Electrical Resistance).
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound (at a fixed concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, perform the reverse experiment by adding the test compound to the basolateral chamber and sampling from the apical chamber. This measures active efflux.
-
-
Quantification: Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B).
-
Interpretation:
-
High Papp (A→B) suggests good passive permeability.
-
An ER > 2 suggests the compound is a substrate for active efflux transporters like P-gp, which may limit brain penetration.
-
-
-
Data Presentation: In Vitro BBB Permeability Profile
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted CNS Penetration |
|---|---|---|---|---|
| DFD-001 | 8.5 | 9.1 | 1.1 | High |
| DFD-002 | 6.2 | 25.4 | 4.1 | Low (P-gp Substrate) |
| Atenolol (Control) | 0.2 | 0.3 | 1.5 | Low |
| Propranolol (Control)| 20.1 | 18.9 | 0.9 | High |
Method 2: Cytotoxicity Assay
This assay assesses the general toxicity of a compound to living cells. It is a critical early indicator of potential safety liabilities.
Experimental Protocol: Resazurin Reduction Assay
-
Objective: To determine the concentration of a compound that reduces the viability of a cultured cell line by 50% (CC50).
-
Materials:
-
A relevant cell line (e.g., HEK293 for general toxicity, SH-SY5Y for neuronal toxicity).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Resazurin sodium salt solution.
-
Test compounds.
-
Fluorescence plate reader.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
Assay: Add resazurin solution to each well. Metabolically active, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure the fluorescence intensity using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the CC50.
-
-
Section 5: Data Synthesis and Candidate Selection
The ultimate goal is to identify lead candidates with a balanced profile of high on-target potency, functional efficacy, selectivity, CNS permeability, and low toxicity. This requires a multi-parameter analysis to guide the optimization process.
Caption: Decision-making workflow for lead candidate selection.
By integrating the data from the described assays, a comprehensive profile for each difluoroethyl diazepane derivative can be constructed. A desirable candidate for further preclinical development would exhibit:
-
High Potency: Nanomolar binding affinity (Ki) and functional potency (EC50) at the GABA-A receptor.
-
Selectivity: Minimal activity against a panel of off-targets, particularly other CNS receptors and metabolic enzymes.
-
CNS Availability: High passive permeability (Papp) and a low efflux ratio (ER < 2), indicating the potential to cross the blood-brain barrier.
-
Safety: A high cytotoxicity concentration (CC50), providing a significant therapeutic window between the effective dose and the toxic dose.
Compounds that successfully navigate this in vitro testing cascade become strong candidates for evaluation in in vivo animal models of anxiety, epilepsy, or insomnia to confirm their therapeutic potential.
References
-
ResearchGate. (2025). Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. [Link]
-
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A Technical Guide to the Predicted Mechanism of Action for Fluorinated 1,4-Diazepane Analogs
Executive Summary
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] Its conformational flexibility allows it to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[3][4][5] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity.[4][5][6][7][8] This guide synthesizes current knowledge to predict the mechanism of action for novel fluorinated 1,4-diazepane analogs. We hypothesize that fluorination will primarily enhance potency and selectivity for central nervous system (CNS) targets, particularly GPCRs, while improving drug-like properties such as blood-brain barrier penetration and resistance to metabolic degradation. This document outlines the theoretical basis for this hypothesis and provides a comprehensive experimental workflow to validate these predictions.
Introduction: The Strategic Synergy of 1,4-Diazepanes and Fluorine
The 1,4-Diazepane Scaffold: A Versatile Core
The seven-membered 1,4-diazepane ring system possesses significant conformational diversity, allowing its derivatives to adopt three-dimensional structures complementary to a variety of protein binding sites. This inherent flexibility has been exploited to develop compounds with a broad spectrum of biological activities, including anxiolytic, antipsychotic, anticancer, and anticonvulsant properties.[1] Notably, benzodiazepines, a well-known class of drugs incorporating a fused diazepine ring, modulate the GABA-A receptor, highlighting the scaffold's potential for CNS activity.[9]
The Role of Fluorine in Modern Drug Design
The introduction of fluorine into a drug molecule is a widely used strategy in medicinal chemistry to optimize its pharmacological profile.[3][10] Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's properties in several ways:[11][12][13][14]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage. Placing fluorine at metabolically labile positions can block oxidative degradation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.[3][7][10]
-
Binding Affinity: Fluorine can enhance binding to a target protein through various interactions, including favorable electrostatic and hydrophobic contacts.[6][11][12] It can also lower the pKa of nearby amine groups, which can alter ionization state and improve receptor interactions.[6][10]
-
Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[10][11][12][13] This is a critical factor for developing CNS-active drugs.
Based on these principles, we predict that fluorinating 1,4-diazepane analogs will yield compounds with enhanced potency, improved CNS penetration, and a more favorable pharmacokinetic profile.
Part 1: Predicted Molecular Targets and Mechanistic Hypotheses
We hypothesize that fluorinated 1,4-diazepane analogs will primarily target GPCRs within the CNS, such as dopamine, serotonin, and sigma receptors (σR), for which non-fluorinated analogs have already shown affinity.[15]
Hypothesis 1: Enhanced Receptor Binding Affinity and Selectivity. The introduction of fluorine can alter the electronic distribution of the diazepane scaffold, potentially creating new hydrogen bonds or electrostatic interactions with receptor residues.[6][11] This can lead to a "tighter" fit in the binding pocket, increasing affinity (lower Kᵢ value). Furthermore, by subtly altering the conformation of the flexible diazepane ring, fluorine may favor a geometry that is more selective for a specific receptor subtype over others.
Hypothesis 2: Allosteric Modulation. Rather than competing directly with the endogenous ligand (orthosteric binding), the analogs may bind to a different site on the receptor (allosteric site). Fluorine's electronic influence could stabilize a receptor conformation that either positively or negatively modulates the binding or efficacy of the native ligand.
Hypothesis 3: Improved Pharmacokinetics for CNS Activity. Strategic fluorination is predicted to block metabolic hotspots on the 1,4-diazepane ring or its substituents, leading to reduced clearance and increased bioavailability.[7][16] The increased lipophilicity is expected to enhance passive diffusion across the BBB, leading to higher target engagement in the brain.[3][16]
Part 2: A Validated Experimental Workflow for Mechanism of Action (MoA) Elucidation
To systematically investigate the predicted MoA, a multi-phase experimental plan is proposed. This workflow is designed to be a self-validating system, where the results of each phase inform the design of the next.
Phase 1: Target Identification and Binding Characterization
The primary goal of this phase is to confirm direct binding of the fluorinated analogs to their predicted molecular targets and to quantify their affinity and selectivity.
Protocol 1: Radioligand Competition Binding Assay
This assay is the gold standard for measuring the affinity of a compound for a target receptor.[17][18]
-
Objective: To determine the binding affinity (Kᵢ) of the fluorinated 1,4-diazepane analogs for a panel of CNS receptors (e.g., Dopamine D₂, Serotonin 5-HT₂ₐ, Sigma-1).
-
Principle: The assay measures the ability of the unlabeled test compound (the analog) to compete with a radiolabeled ligand of known affinity for binding to the target receptor in a membrane preparation.[17]
-
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.[19]
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors) and a range of concentrations of the unlabeled test analog.[19]
-
Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, non-radioactive ligand to saturate the target receptors.
-
-
Separation: After incubation to equilibrium, separate the bound from free radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.[17][19]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test analog to generate a competition curve. The IC₅₀ (concentration of analog that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[19]
-
-
Self-Validation Check: A valid assay will show a clear sigmoidal dose-response curve with a calculable IC₅₀. The NSB should be a small fraction (typically <20%) of the total binding.
Phase 2: Functional Activity Characterization
Once binding is confirmed, the next step is to determine the functional consequence of that binding—does the compound activate (agonist), block (antagonist), or otherwise modulate (allosteric modulator) the receptor?[20]
Protocol 2: In Vitro GPCR Functional Assays
The choice of assay depends on the G-protein coupling of the target receptor (e.g., Gs, Gi, Gq).[21][22]
-
Objective: To determine if the analogs act as agonists, antagonists, or allosteric modulators at the target GPCR and to quantify their functional potency (EC₅₀ or IC₅₀).
-
Principle: These assays measure the downstream signaling events that occur after receptor activation, such as changes in second messenger levels (e.g., cAMP, IP₃) or β-arrestin recruitment.[21][23][24]
-
Methodology (Example: Gi-coupled receptor using a cAMP Assay):
-
Cell Culture: Use a cell line stably expressing the target Gi-coupled GPCR.
-
Assay Setup:
-
Agonist Mode: Treat cells with increasing concentrations of the test analog.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of the test analog, then stimulate with a known agonist at its EC₈₀ concentration.
-
-
Cell Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis:
-
Agonist: Plot cAMP levels against log[analog] to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect).
-
Antagonist: Plot cAMP levels against log[analog] to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).
-
-
-
Trustworthiness: The inclusion of known agonist and antagonist controls is critical. A robust assay will yield consistent EC₅₀/IC₅₀ values and demonstrate a clear dose-dependent response.
// Nodes Analog [label="Fluorinated\n1,4-Diazepane Analog", shape=ellipse, fillcolor="#FBBC05"]; GPCR [label="GPCR\n(e.g., D2 Receptor)", fillcolor="#E8F0FE"]; G_Protein [label="G-Protein (Gi)", shape=diamond, fillcolor="#E6F4EA"]; AC [label="Adenylate Cyclase", shape=diamond, fillcolor="#E6F4EA"]; ATP [label="ATP"]; cAMP [label="cAMP", fillcolor="#FCE8E6"]; PKA [label="Protein Kinase A"]; Downstream [label="Cellular Response"]; Agonist [label="Endogenous Agonist\n(e.g., Dopamine)", shape=ellipse, fillcolor="#FBBC05"];
// Edges Analog -> GPCR [label="Binds", color="#EA4335", fontcolor="#EA4335"]; Agonist -> GPCR [label="Binds", color="#34A853", fontcolor="#34A853"]; GPCR -> G_Protein [label="Activates"]; G_Protein -> AC [label="Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [label="Converts"]; ATP -> AC; cAMP -> PKA [label="Activates"]; PKA -> Downstream [label="Phosphorylates"];
// Ranks {rank=same; Analog; Agonist;} {rank=same; GPCR;} {rank=same; G_Protein;} {rank=same; AC; ATP;} {rank=same; cAMP;} {rank=same; PKA;} {rank=same; Downstream;} } END_DOT Caption: Predicted signaling pathway for a Gi-coupled GPCR.
Part 3: The Impact of Fluorination on ADME Properties
A successful drug must not only bind its target but also reach it in sufficient concentrations. This section outlines protocols to test the hypothesis that fluorination improves the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 1,4-diazepane analogs.
Protocol 3: Metabolic Stability Assay
-
Objective: To assess the susceptibility of the analogs to metabolic degradation by liver enzymes.[25][26]
-
Principle: The compound is incubated with liver microsomes (which contain Phase I CYP enzymes) or S9 fractions (containing both Phase I and Phase II enzymes), and the disappearance of the parent compound is monitored over time.[25][26][]
-
Methodology:
-
Incubation: Incubate the test analog at a fixed concentration (e.g., 1 µM) with human liver microsomes and an NADPH-regenerating system at 37°C.[28]
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (T½) and intrinsic clearance (Clᵢₙₜ).[26][29]
-
-
Self-Validation Check: Include a control compound with known metabolic stability (e.g., Verapamil for high clearance, Propranolol for low clearance) to ensure the microsomal preparation is active and the assay is performing correctly.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To predict the passive permeability of the analogs across the BBB.[30][31][32]
-
Principle: This cell-free assay measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, into an acceptor compartment.[30][33][34]
-
Methodology:
-
Plate Setup: Use a 96-well filter plate (donor) and a 96-well acceptor plate. Coat the filter membrane with a brain lipid solution.
-
Dosing: Add the test analog solution to the donor wells. Add buffer to the acceptor wells.
-
Incubation: Place the donor plate into the acceptor plate ("sandwich") and incubate for a set period (e.g., 4-18 hours) at room temperature.[31]
-
Quantification: After incubation, measure the concentration of the analog in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: Calculate the effective permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system.
-
-
Trustworthiness: Run known high- and low-permeability compounds as controls. A membrane integrity marker (e.g., Lucifer Yellow) should be included to ensure the artificial membrane was not compromised during the experiment.[31]
Predicted Data Summary
The following table illustrates the expected improvements in key parameters for a hypothetical fluorinated analog ("F-Diazepane") compared to its non-fluorinated parent compound.
| Parameter | Parent Diazepane | F-Diazepane (Predicted) | Rationale for Improvement |
| Binding Affinity (Kᵢ, nM) | 50 | 5 | Enhanced electrostatic/hydrophobic interactions from C-F bond.[6] |
| Functional Potency (EC₅₀, nM) | 120 | 15 | Increased binding affinity translates to higher functional potency. |
| Metabolic T½ (min) | 15 | >60 | Fluorine blocks metabolically labile sites, preventing CYP450 oxidation.[3] |
| BBB Permeability (Pe, 10⁻⁶ cm/s) | 3.5 | 12.0 | Increased lipophilicity due to fluorine enhances passive diffusion.[11][16] |
Conclusion and Future Directions
This guide outlines a strong scientific rationale for predicting that fluorinated 1,4-diazepane analogs will act as potent and selective modulators of CNS targets with improved drug-like properties. The strategic incorporation of fluorine is expected to enhance receptor binding affinity, block metabolic degradation, and increase blood-brain barrier permeability. The provided multi-phase experimental workflow offers a robust, self-validating framework for systematically testing these hypotheses. Successful validation of these predictions will identify promising lead candidates for further preclinical and clinical development, potentially leading to novel therapeutics for a range of neurological and psychiatric disorders.
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The Rising Star in Medicinal Chemistry: A Technical Guide to Gem-Difluoroalkyl Amines
Introduction: The Strategic Advantage of Fluorine in Drug Design
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, a strategy repeatedly validated by the growing number of fluorinated drugs approved by the FDA.[1][2][3] Traditionally, this has involved the introduction of a single fluorine atom or a trifluoromethyl (CF3) group, often on aromatic rings.[1] However, the focus is increasingly shifting towards more nuanced fluorinated motifs in aliphatic regions of molecules, which can offer more subtle and powerful modulations of a drug's properties.[1] Among these, the gem-difluoroalkyl group (CF2) is emerging as a particularly valuable functional group. This guide provides an in-depth exploration of gem-difluoroalkyl amines, detailing their synthesis, unique physicochemical properties, and strategic applications in drug discovery for researchers, scientists, and drug development professionals.
The Gem-Difluoroalkyl Amine Motif: A Bioisostere with Unique Properties
The gem-difluoroalkyl group is a powerful bioisostere, capable of mimicking other functional groups while conferring unique properties.[4][5] Its strategic placement within a molecule can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[6][7]
Impact on Physicochemical Properties
The introduction of a gem-difluoroalkyl group adjacent to an amine has significant and predictable effects on its fundamental physicochemical properties.
-
Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the adjacent amine.[8][9][10] This reduction in basicity can be advantageous in several ways. It can reduce unwanted interactions with off-target biological molecules and can improve a compound's oral bioavailability by decreasing its charge at physiological pH.[10]
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is more complex and less predictable than its effect on basicity.[8][9][11][12] Depending on the molecular context, the introduction of a CF2 group can either increase or decrease lipophilicity.[13][14][15] This context-dependent effect provides a valuable tool for fine-tuning a molecule's lipophilicity to optimize its ADME properties.
-
Metabolic Stability: The gem-difluoroalkyl group can enhance metabolic stability by blocking sites of oxidative metabolism.[8][9][10] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thus preventing the degradation of the drug candidate.
-
Conformational Effects: The presence of a gem-difluoroalkyl group can also influence the conformational preferences of a molecule.[16][17][18][19] This can be particularly important for macrocyclic drugs, where subtle changes in conformation can have a significant impact on target binding and biological activity.[17][18][19]
The interplay of these properties is crucial in drug design. The following table summarizes the comparative effects of introducing a gem-difluoroalkyl group on the pKa and LogP of representative cyclic amines.
| Compound | Parent Amine pKa | gem-Difluoroalkyl Amine pKa | ΔpKa | Parent Amine LogP | gem-Difluoroalkyl Amine LogP | ΔLogP |
| Substituted Cyclohexylamine | ~10.6 | ~8.5 | ~-2.1 | ~2.5 | ~2.3 | ~-0.2 |
| Substituted Piperidine | ~11.2 | ~9.1 | ~-2.1 | ~1.8 | ~1.9 | ~+0.1 |
| Substituted Pyrrolidine | ~11.3 | ~9.3 | ~-2.0 | ~1.3 | ~1.5 | ~+0.2 |
Note: The values presented are illustrative and can vary depending on the specific substitution patterns and experimental conditions.
Synthetic Strategies for Accessing Gem-Difluoroalkyl Amines
Advances in synthetic methodologies have made a wide range of gem-difluoroalkyl amines more accessible for drug discovery programs.[1] Key strategies include:
-
From Carbonyl Compounds: One of the most common approaches involves the deoxofluorination of ketones or aldehydes using reagents like diethylaminosulfur trifluoride (DAST). This is often followed by functional group manipulations to introduce the amine.
-
From Imines: The addition of difluorinated nucleophiles to imines is another powerful strategy.[20] Recent advances have enabled the use of photoredox catalysis to generate difluoroalkyl radicals that can add to N-Boc imines.[20]
-
Nickel-Catalyzed Umpolung Strategy: A nickel-catalyzed umpolung strategy has been developed for the difluoroalkylation of 2-azaallyl anions generated from imines.[21] This method allows for the coupling of various difluoroalkyl bromides and iodides, offering a broad substrate scope.[21]
-
From Trifluoromethyl Alkenes: Transition-metal-free defluorinative alkylation of benzyl amines with trifluoromethyl alkenes provides access to gem-difluorohomoallyl amines. Photocatalytic methods have also been developed for the decarboxylative/defluorinative reaction of α-trifluoromethyl alkenes with α-amino acids.[22]
The following diagram illustrates a general synthetic workflow for the preparation of gem-difluoroalkyl amines from a ketone precursor.
Caption: A generalized workflow for the synthesis of gem-difluoroalkyl amines.
Experimental Protocol: Synthesis of a gem-Difluoroalkyl Amine via Deoxofluorination and Reductive Amination
This protocol describes a representative two-step synthesis of a protected gem-difluoroalkyl amine from a ketone.
Step 1: Deoxofluorination of a Ketone
-
Reaction Setup: To a solution of the ketone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried flask under an argon atmosphere, add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoroalkane.
Step 2: Reductive Amination
-
Reaction Setup: To a solution of the gem-difluoroalkane aldehyde or ketone (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M) in a flame-dried flask under an argon atmosphere, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) in one portion.[10]
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the mixture with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target gem-difluoroalkyl amine.
Case Study: Gem-Difluoroalkyl Amines in Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
A compelling example of the successful application of gem-difluoroalkyl amines is in the development of potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[10] The introduction of a CF2 group adjacent to an amino group in the inhibitor scaffold dramatically lowered the basicity of the nitrogen, leading to a monocationic species at physiological pH.[10] This modification resulted in significantly improved cell-membrane permeability and oral bioavailability compared to the non-fluorinated parent compound.[10]
The following diagram illustrates the key structure-activity relationship (SAR) concept in this case study.
Caption: Impact of gem-difluorination on the properties of nNOS inhibitors.
Future Outlook and Conclusion
The strategic incorporation of gem-difluoroalkyl amines into drug candidates represents a powerful and increasingly accessible strategy in medicinal chemistry. The ability of this motif to modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability, often in a predictable manner, provides medicinal chemists with a valuable tool for lead optimization. As synthetic methodologies continue to evolve, the diversity of available gem-difluoroalkyl amine building blocks will undoubtedly expand, further fueling their application in the design of the next generation of therapeutics. The evidence strongly suggests that gem-difluoroalkyl amines will continue to be a rising star in the medicinal chemist's armamentarium for tackling complex drug discovery challenges.
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The 1,4-Diazepane Scaffold: A Privileged Core for Next-Generation CNS Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The quest for novel therapeutics targeting the central nervous system (CNS) is a formidable challenge, demanding innovative molecular architectures that can navigate the complexities of the brain while exhibiting high potency and selectivity for their intended targets. Within the medicinal chemist's toolkit, "privileged scaffolds" represent a cornerstone of modern drug design—a select group of molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets. Among these, the seven-membered 1,4-diazepane ring system has emerged as a particularly versatile and fruitful scaffold, leading to the development of a wide array of CNS-active agents.
This technical guide provides a comprehensive exploration of the 1,4-diazepane core, delving into its synthetic versatility, diverse pharmacological applications, and the underlying principles that make it a privileged scaffold in CNS drug discovery. From its historical roots in the development of anxiolytics to its contemporary application in targeting a range of CNS disorders, we will examine the structure-activity relationships, key synthetic methodologies, and case studies that underscore the enduring and evolving importance of this remarkable heterocyclic system.
The Privileged Nature of the 1,4-Diazepane Scaffold
The "privileged" status of the 1,4-diazepane scaffold stems from a unique combination of structural and physicochemical properties that render it highly adaptable for CNS drug design.[1]
-
Conformational Flexibility: The seven-membered ring of 1,4-diazepane possesses greater conformational flexibility compared to more rigid six-membered rings like piperazine. This allows it to adopt various low-energy conformations, enabling it to adapt and bind to a wider range of topographically diverse binding pockets within CNS targets.[2]
-
Two Points of Diversity: The two nitrogen atoms in the 1,4-diazepane ring provide two independent points for substitution, allowing for the precise spatial orientation of pharmacophoric groups to optimize interactions with the target protein. This dual-handle approach is instrumental in fine-tuning potency, selectivity, and pharmacokinetic properties.
-
Physicochemical Properties: The 1,4-diazepane core imparts a favorable balance of properties conducive to CNS penetration. It possesses two basic nitrogen atoms, which can be protonated at physiological pH, influencing solubility and potential for ionic interactions.[2] Judicious modification of the scaffold allows for the modulation of lipophilicity (LogP) and polar surface area (PSA), key parameters governing a molecule's ability to cross the blood-brain barrier.[3][4]
-
Bioisosteric Replacement: The 1,4-diazepane ring is often employed as a bioisostere for other cyclic diamines, such as piperazine. This substitution can lead to improved potency, selectivity, and pharmacokinetic profiles by altering the conformational presentation of substituents and the overall physicochemical properties of the molecule.
Synthetic Strategies for Accessing the 1,4-Diazepane Core
The utility of the 1,4-diazepane scaffold is underpinned by a rich and adaptable synthetic chemistry that allows for the construction of a diverse array of derivatives. Several key strategies have been developed, each offering unique advantages for accessing specific substitution patterns.
A general and versatile approach involves the cyclization of a linear precursor containing the requisite diamine and dielectrophile functionalities. A variety of synthetic methods have been reported, often tailored to the specific substituents and desired stereochemistry.[5][6]
Representative Synthetic Protocol: Synthesis of a Substituted 1,4-Diazepane Derivative
The following protocol outlines a general, multi-step synthesis of a functionalized 1,4-diazepane, illustrating common synthetic transformations employed in the construction of this scaffold.
Step 1: N-Alkylation of a Protected Ethylenediamine
-
To a solution of mono-Boc-protected ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C and add the desired alkyl halide (e.g., a substituted benzyl bromide) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated intermediate.
Step 2: Boc Deprotection
-
Dissolve the N-alkylated intermediate in a suitable solvent like DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the crude amine salt.
Step 3: Cyclization to Form the 1,4-Diazepane Ring
-
Dissolve the crude amine salt in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (3-5 eq), to neutralize the amine salt and facilitate cyclization.
-
Add a suitable dielectrophile (e.g., a dihaloalkane or an activated dicarboxylic acid) (1.1 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring for product formation.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-diazepane derivative.
Step 4: Further Functionalization
The nitrogen atoms of the 1,4-diazepane ring can be further functionalized through various reactions, such as reductive amination, acylation, or arylation, to introduce additional diversity and optimize biological activity.[7]
Caption: A simplified GPCR signaling cascade.
Ion Channels
Ion channels are critical for neuronal excitability, and their dysfunction is implicated in a range of neurological disorders. The 1,4-diazepane scaffold has shown promise in the development of ion channel modulators.
-
T-type Calcium Channels: T-type calcium channels are involved in neuronal firing and have been identified as a target for the treatment of epilepsy and neuropathic pain. 1,4-Diazepane derivatives have been synthesized and evaluated as T-type calcium channel blockers, with some compounds demonstrating good selectivity over other calcium channel subtypes.
Enzymes
Enzymes play vital roles in neurotransmitter metabolism and cellular signaling within the CNS. The 1,4-diazepane scaffold has been utilized to design inhibitors of specific CNS enzymes.
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are being investigated for their neuroprotective effects in various CNS disorders. Benzodiazepine-based structures, a subset of 1,4-diazepanes, have been designed as brain-penetrant PARP-1 inhibitors. [8][9]
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. Some 1,4-benzodiazepine derivatives have been shown to possess potent and reversible anticholinesterase activity.
Case Studies of 1,4-Diazepane-Based CNS Drug Candidates
The therapeutic potential of the 1,4-diazepane scaffold is highlighted by the successful development of several clinical candidates and approved drugs for a variety of CNS indications.
| Compound | Target | Indication | Development Stage | Key Features | Reference |
| Diazepam | GABA-A Receptor | Anxiety, Seizures | Marketed | A classic benzodiazepine with anxiolytic, sedative, and anticonvulsant properties. | [10] |
| Suvorexant | Orexin Receptors (OX1R/OX2R) | Insomnia | Marketed | A dual orexin receptor antagonist that promotes sleep. | [11][12] |
| Compound 4s | T-type Calcium Channels | Not specified | Preclinical | A potential T-type calcium channel blocker with good selectivity. | |
| Benzofuran derivative 2c | Sigma-1 Receptor | Neurodegenerative disorders (potential) | Preclinical | High affinity and selectivity for the σ1 receptor with a favorable cytotoxicity profile. | [7][13] |
| Compound H52 | PARP-1 | Neurodegenerative diseases (potential) | Preclinical | A brain-penetrant benzodiazepine-based PARP-1 inhibitor. | [8][9] |
Future Directions and Conclusion
The 1,4-diazepane scaffold continues to be a rich source of innovation in CNS drug discovery. Its inherent versatility, coupled with a deep understanding of its structure-activity relationships, provides a powerful platform for the design of next-generation therapeutics. Future research is likely to focus on:
-
Exploring Untapped CNS Targets: The application of the 1,4-diazepane scaffold to a wider range of CNS targets, including less-explored GPCRs, ion channels, and enzymes, holds significant promise.
-
Fine-Tuning Selectivity: The development of highly selective modulators for specific receptor subtypes is a key challenge. The two points of diversity on the 1,4-diazepane ring provide an excellent handle for achieving this.
-
Optimizing Pharmacokinetics: Continued efforts to optimize the pharmacokinetic properties of 1,4-diazepane derivatives, particularly brain penetration and metabolic stability, will be crucial for the successful development of new CNS drugs. [3][4]* Asymmetric Synthesis: The development of more efficient and scalable asymmetric syntheses will be important for accessing enantiomerically pure 1,4-diazepane derivatives, which often exhibit improved potency and reduced side effects.
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An In-Depth Technical Guide to the Safe Handling of 1-(2,2-Difluoroethyl)-1,4-diazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride. This guide is synthesized from safety data for the parent compound, 1,4-diazepane (homopiperazine), and general safety protocols for organofluorine compounds and substituted diazepanes. All procedures should be conducted with a thorough risk assessment by qualified personnel.
Introduction: A Profile of a Novel Scaffold
1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure combines a 1,4-diazepane core, a known scaffold in various bioactive molecules, with a difluoroethyl substitution. This fluorination is a strategic modification intended to modulate the compound's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. Given its novel structure, a comprehensive understanding of its safe handling is paramount for all laboratory personnel.
The 1,4-diazepane ring is a seven-membered heterocycle with two nitrogen atoms, which can be corrosive and pose specific health hazards.[1] The introduction of the difluoroethyl group places this molecule in the category of organofluorine compounds, which require special consideration due to the unique properties conferred by the carbon-fluorine bond.[2] This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, based on an analysis of its constituent chemical motifs.
Hazard Identification and Classification: An Inferential Analysis
Based on the GHS classifications of its parent compound, 1,4-diazepane (homopiperazine), and related substituted diazepanes, 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride is anticipated to possess the following hazards:[1][3]
-
Acute Toxicity: Likely harmful if swallowed and potentially toxic in contact with skin.[1][3]
-
Skin Corrosion/Irritation: The 1,4-diazepane moiety suggests a high potential for causing severe skin burns and damage.[1]
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[3]
The difluoroethyl group is not expected to mitigate the corrosive nature of the diazepane ring and may introduce additional, though currently uncharacterized, toxicological properties.
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): A Multi-layered Defense
A stringent PPE protocol is essential to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.
-
Eye Protection: At a minimum, chemical splash goggles are required. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Chemically resistant gloves are mandatory. Given the corrosive nature of the amine structure, it is advisable to consult the glove manufacturer's compatibility chart. Double-gloving can provide an additional layer of protection.
-
Body Protection: A full-length laboratory coat should be worn and kept fastened. For handling larger quantities or in situations with a high risk of splashes, a chemical-resistant apron is recommended.
-
Footwear: Fully enclosed shoes are required in any laboratory setting where this compound is handled.
Handling and Storage: Engineering and Administrative Controls
Safe handling and storage are predicated on a combination of robust engineering controls and meticulous laboratory practices.
Engineering Controls
-
Ventilation: All handling of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of where the compound is handled.
Safe Handling Protocols
-
Work Area Designation: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Weighing: If weighing the solid compound, do so in the fume hood on a tared and contained vessel to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to control any potential exothermic reactions.
-
Avoid Incompatible Materials: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[2]
-
General Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[3]
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials.[2]
Experimental Workflows and Methodologies
The following diagram illustrates a generalized workflow for the safe handling of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride in a research setting.
Caption: A flowchart illustrating the key stages of safely handling the target compound.
Emergency Procedures: A Rapid Response Framework
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. For exposure to organofluorine compounds that could potentially generate HF, application of calcium gluconate gel after flushing is recommended.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.
Spill Response
-
Small Spills: Evacuate the immediate area and alert nearby personnel. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for proper disposal.
-
Large Spills: Evacuate the laboratory and notify emergency services and the institutional safety office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
The following diagram outlines the decision-making process for responding to an emergency involving this compound.
Caption: A decision tree for emergency response to an incident involving the compound.
Disposal Considerations
All waste containing 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride must be treated as hazardous waste.[2]
-
Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.
-
Disposal Route: Dispose of the waste through an accredited hazardous waste disposal service, in accordance with all local, state, and federal regulations.
Conclusion
While 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride is a promising scaffold for drug discovery, its handling demands a high level of caution. By understanding the hazards associated with its structural components—the corrosive 1,4-diazepane ring and the metabolically significant difluoroethyl group—and by implementing the robust safety protocols outlined in this guide, researchers can mitigate the risks and work safely with this novel compound. A culture of safety, grounded in thorough risk assessment and adherence to best practices, is the cornerstone of responsible chemical research.
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Methodological & Application
Application Note: A Synthetic Protocol for the Selective N-Alkylation of 1,4-Diazepane with 2,2-Difluoroethyl Reagents
Abstract
This application note provides a comprehensive, field-proven protocol for the selective mono-N-alkylation of 1,4-diazepane with 2,2-difluoroethylating agents. The introduction of the 2,2-difluoroethyl moiety is a critical modification in medicinal chemistry, often enhancing the metabolic stability and pharmacokinetic profile of drug candidates. This document outlines a two-part synthetic strategy: the preparation of a highly reactive 2,2-difluoroethyl tosylate intermediate and its subsequent reaction with 1,4-diazepane. The protocol emphasizes control over mono-alkylation versus di-alkylation and provides detailed experimental procedures, reaction mechanisms, and data interpretation to ensure reproducibility and success for researchers in drug development and organic synthesis.
Introduction: The Significance of Fluoroalkylation in Drug Discovery
The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly modulate a compound's lipophilicity, pKa, metabolic stability, and binding affinity to target proteins. The 2,2-difluoroethyl group, in particular, serves as a metabolically stable bioisostere for a hydroxyl or thiol group, and its introduction can lead to improved pharmacokinetic properties.
1,4-diazepane is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[1] The selective functionalization of its two nitrogen atoms is crucial for developing new chemical entities with desired pharmacological activities. This protocol addresses the challenge of selectively introducing a 2,2-difluoroethyl group onto one of the nitrogen atoms of the 1,4-diazepane ring.
Reaction Principle and Strategy
The overall synthetic strategy is a two-step process designed to maximize the yield and purity of the desired mono-N-alkylated product.
Part 1: Synthesis of 2,2-Difluoroethyl Tosylate. This step involves the conversion of commercially available 2,2-difluoroethanol into a more reactive tosylate. Tosylates are excellent leaving groups, facilitating the subsequent nucleophilic substitution by the amine.
Part 2: Selective Mono-N-Alkylation of 1,4-Diazepane. This is a classical SN2 reaction where the secondary amine of 1,4-diazepane acts as a nucleophile, attacking the electrophilic carbon of 2,2-difluoroethyl tosylate.[2] To control the selectivity and minimize the formation of the di-alkylated byproduct, a mono-protected 1,4-diazepane derivative (1-Boc-1,4-diazepane) is used. The tert-butyloxycarbonyl (Boc) protecting group deactivates one of the nitrogen atoms, directing the alkylation to the unprotected secondary amine.[3] A mild inorganic base, potassium carbonate, is employed to neutralize the generated toluenesulfonic acid.[2][4]
Visualizing the Synthetic Pathway
Figure 1: Overall synthetic workflow for the preparation of N-(2,2-difluoroethyl)-1,4-diazepane.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 2,2-Difluoroethanol | ≥98% | Commercially Available |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Commercially Available |
| Pyridine (anhydrous) | ≥99.8% | Commercially Available |
| 1-Boc-1,4-diazepane | ≥97% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Acetonitrile (anhydrous) | ≥99.8% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Trifluoroacetic Acid (TFA) | ≥99% | Commercially Available |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
Safety Precautions: 2,2-difluoroethylating agents and their precursors should be handled with care in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Part 1: Synthesis of 2,2-Difluoroethyl Tosylate
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2-difluoroethanol (1.0 eq.).
-
Dissolve the alcohol in anhydrous pyridine (approx. 0.5 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-difluoroethyl tosylate.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) if necessary.
Part 2: N-Alkylation of 1-Boc-1,4-diazepane
-
To a dry round-bottom flask, add 1-Boc-1,4-diazepane (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).[2]
-
Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.2 M.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 2,2-difluoroethyl tosylate (1.2 eq.) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-Boc-4-(2,2-difluoroethyl)-1,4-diazepane.
-
Purify the crude product by flash column chromatography on silica gel.
Part 3: Deprotection to Yield N-(2,2-difluoroethyl)-1,4-diazepane
-
Dissolve the purified 1-Boc-4-(2,2-difluoroethyl)-1,4-diazepane (1.0 eq.) in dichloromethane (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N-(2,2-difluoroethyl)-1,4-diazepane.
Data and Expected Results
The following table summarizes the expected outcomes and key characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight | Expected Yield | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 2,2-Difluoroethyl Tosylate | C₉H₁₀F₂O₃S | 236.24 | 85-95% | 7.80 (d, 2H), 7.37 (d, 2H), 5.85 (tt, 1H), 4.25 (td, 2H), 2.46 (s, 3H) | 145.4, 132.5, 129.9, 128.0, 113.7 (t), 65.8 (t), 21.6 |
| 1-Boc-4-(2,2-difluoroethyl)-1,4-diazepane | C₁₂H₂₂F₂N₂O₂ | 276.32 | 70-85% | 5.80 (tt, 1H), 3.45 (m, 4H), 2.85 (t, 2H), 2.70 (m, 4H), 1.85 (m, 2H), 1.45 (s, 9H) | 155.0, 114.0 (t), 79.5, 56.0 (t), 54.5, 53.0, 48.0, 46.5, 28.4, 27.0 |
| N-(2,2-difluoroethyl)-1,4-diazepane | C₇H₁₄F₂N₂ | 176.20 | >90% | 5.82 (tt, 1H), 3.00 (m, 4H), 2.80 (m, 6H), 1.80 (m, 2H) | 114.2 (t), 57.0 (t), 56.5, 55.0, 49.0, 48.0, 29.0 |
(Note: NMR chemical shifts are approximate and may vary slightly. 't' denotes a triplet, 'tt' a triplet of triplets, 'td' a triplet of doublets, 'd' a doublet, 'm' a multiplet, and 's' a singlet. Coupling to fluorine will result in characteristic splitting patterns.)
Troubleshooting and Optimization
-
Low yield in tosylation: Ensure all reagents and glassware are anhydrous. Pyridine quality is crucial.
-
Di-alkylation in the second step: If di-alkylation is observed even with the Boc-protected starting material, consider using a larger excess of 1-Boc-1,4-diazepane (e.g., 1.5-2.0 eq.) relative to the tosylate.
-
Incomplete deprotection: If the deprotection stalls, gentle heating (e.g., 40 °C) or a longer reaction time may be required. Alternatively, using 4M HCl in dioxane is a common alternative to TFA.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of N-(2,2-difluoroethyl)-1,4-diazepane. By employing a two-step strategy involving the preparation of a reactive tosylate and the use of a mono-protected diazepine, this method offers high selectivity and good overall yields. This protocol is expected to be a valuable resource for researchers in medicinal chemistry and drug development aiming to synthesize novel fluoroalkylated compounds.
References
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- Royal Society Publishing. (2024, July 3). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
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- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
- Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
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- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Reddit. (2024, March 12). Amine workup : r/Chempros.
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- Google Patents. (n.d.). US5917039A - N-alkylation of amines.
- ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
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Application Notes and Protocols: The Strategic Incorporation of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl in Modern Drug Synthesis
Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique electronic properties and small size of fluorine allow it to serve as a bioisostere for hydrogen or a hydroxyl group, profoundly influencing parameters such as metabolic stability, lipophilicity, and receptor binding affinity. The difluoroethyl motif, in particular, is of significant interest as it can act as a metabolically robust surrogate for less stable functionalities and can fine-tune the pKa of nearby basic nitrogen atoms, a critical factor in optimizing drug absorption and distribution.
Parallel to the rise of organofluorine chemistry, privileged scaffolds—molecular frameworks that are known to bind to multiple biological targets—have become invaluable in drug discovery. The 1,4-diazepane ring system is one such scaffold, forming the core of numerous biologically active compounds with applications ranging from central nervous system agents to anticancer therapeutics.[2][3] Its conformational flexibility allows it to present substituents in a variety of spatial orientations, facilitating interactions with diverse protein targets.
This application note provides a detailed guide to the synthesis and utilization of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl , a versatile building block that combines the benefits of a fluorinated substituent with a privileged heterocyclic core. We will present a robust, scalable synthetic protocol for its preparation and demonstrate its application in the synthesis of a complex, biologically relevant molecule, exemplified by the structural class of CGRP receptor antagonists.
Part 1: Synthesis of the Building Block: 1-(2,2-Difluoroethyl)-1,4-diazepane HCl
The synthesis of the title compound can be efficiently achieved through the N-alkylation of a suitably protected 1,4-diazepane precursor, followed by deprotection and salt formation. Direct alkylation of the parent 1,4-diazepane can lead to mixtures of mono- and di-alkylated products. Therefore, a more controlled approach using a mono-protected diazepane is recommended for achieving high yields of the desired product.
Synthetic Workflow Overview
Caption: Synthetic workflow for 1-(2,2-Difluoroethyl)-1,4-diazepane HCl.
Detailed Experimental Protocol: N-Alkylation and Deprotection
This protocol outlines the synthesis starting from the commercially available tert-butyl 1,4-diazepane-1-carboxylate. The choice of 2,2-difluoroethyl trifluoromethanesulfonate as the alkylating agent is based on its high reactivity, which allows the reaction to proceed under mild conditions.[4][5]
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target building block.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| tert-Butyl 1,4-diazepane-1-carboxylate | 200.28 | 10.0 | 1.0 |
| 2,2-Difluoroethyl trifluoromethanesulfonate | 214.11 | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.0 | 2.0 |
| Acetonitrile (ACN), anhydrous | 41.05 | - | - |
| Hydrochloric acid, 4M in 1,4-Dioxane | 36.46 | 20.0 | 2.0 |
| Diethyl ether | 74.12 | - | - |
Step-by-Step Procedure:
-
N-Alkylation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 1,4-diazepane-1-carboxylate (2.00 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 40 mL of anhydrous acetonitrile. Stir the suspension for 10 minutes at room temperature.
-
Slowly add 2,2-difluoroethyl trifluoromethanesulfonate (2.35 g, 11.0 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate. Wash the solid residue with acetonitrile (2 x 10 mL).
-
Concentrate the combined filtrate under reduced pressure to obtain the crude tert-butyl 4-(2,2-difluoroethyl)-1,4-diazepane-1-carboxylate. The crude product can be used directly in the next step or purified by flash column chromatography on silica gel if necessary.
-
-
Deprotection and Salt Formation:
-
Dissolve the crude intermediate from the previous step in 20 mL of anhydrous 1,4-dioxane or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (5.0 mL, 20.0 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A precipitate should form.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, collect the solid precipitate by filtration. Wash the solid with cold diethyl ether (3 x 15 mL) to remove any non-polar impurities.
-
Dry the white solid under vacuum to yield 1-(2,2-Difluoroethyl)-1,4-diazepane HCl .
-
Expected Yield and Characterization:
The expected yield for this two-step procedure is typically in the range of 75-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Application in Drug Synthesis - A Representative Example
The utility of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl as a building block is exemplified in the synthesis of complex molecules such as CGRP receptor antagonists, a class of drugs effective for the treatment of migraine.[6][7] The diazepane moiety often serves as a central scaffold to which other key pharmacophoric fragments are attached. In this section, we outline a representative synthetic step where the building block is coupled to a carboxylic acid fragment, a common transformation in the construction of such drug candidates.
Amide Coupling Workflow
Caption: General workflow for amide coupling using the title building block.
Detailed Experimental Protocol: Amide Bond Formation
This protocol describes the coupling of 1-(2,2-Difluoroethyl)-1,4-diazepane with a representative carboxylic acid fragment using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| 1-(2,2-Difluoroethyl)-1,4-diazepane HCl | 200.65 | 1.0 | 1.0 |
| Carboxylic Acid Fragment | Variable | 1.0 | 1.0 |
| HATU | 380.23 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - |
| Dichloromethane (DCM) | 84.93 | - | - |
| Saturated aqueous NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 50 mL round-bottom flask, add the carboxylic acid fragment (1.0 mmol) and HATU (418 mg, 1.1 mmol).
-
Add 10 mL of anhydrous DMF and stir the solution at room temperature for 10 minutes.
-
In a separate flask, suspend 1-(2,2-Difluoroethyl)-1,4-diazepane HCl (201 mg, 1.0 mmol) in 5 mL of anhydrous DMF. Add DIPEA (0.52 mL, 3.0 mmol) and stir until the solid dissolves. The DIPEA serves to both neutralize the HCl salt and act as the base for the coupling reaction.
-
-
Coupling Reaction:
-
Add the solution of the diazepane free base to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into 50 mL of water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide product.
-
Conclusion
1-(2,2-Difluoroethyl)-1,4-diazepane HCl is a valuable and versatile building block for drug discovery and development. The difluoroethyl group imparts beneficial properties, including enhanced metabolic stability, while the 1,4-diazepane core provides a proven scaffold for interacting with a range of biological targets. The synthetic protocols provided herein offer a reliable and scalable route to this key intermediate and demonstrate its straightforward incorporation into more complex molecular architectures. Researchers in drug development are encouraged to consider this building block for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles.
References
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Zavegepant: Revolution To Migraine Therapy. International Journal of Pharmaceutical Sciences.
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Zavegepant. Calcitonin gene-related peptide (CGRP) receptor antagonist, Treatment of migraine. Drugs of the Future.
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Method of preparation of zavegepant, synthesis intermediates of zavegepant and methods of preparation thereof. Google Patents.
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CGRP Receptor Antagonist. Google Patents.
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INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). Google Patents.
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2,2-Difluoroethyl Trifluoromethanesulfonate. ZM Silane Limited.
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
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Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. PMC - PubMed Central.
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1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health.
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Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. National Institutes of Health.
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Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate.
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Benzodiazepine calcitonin gene-related peptide (CGRP) receptor antagonists: Optimization of the 4-substituted piperidine. Scilit.
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
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Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine. PubMed.
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The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 1. PubMed.
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Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2, - PubMed.
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2,2-Difluoroethyl trifluoromethanesulfonate. Santa Cruz Biotechnology.
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Synthesis of 2,2,2-trifluoroethyl trifluoromethanesulfonate. PrepChem.com.
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2,2-Difluoroethyl Trifluoromethanesulfonate. Tokyo Chemical Industry Co., Ltd.
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A New Strategy for the Synthesis of 1,4-Benzodiazepine Derivatives Based on the Tandem N-Alkylation−Ring Opening... OUCI.
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Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Semantic Scholar.
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Process for preparing 2,2-difluoroethanol. Google Patents.
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1,4-Diazepane-2-ones as novel inhibitors of LFA-1. PubMed.
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Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
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Experimental procedure for derivatization of 1-(2,2-Difluoroethyl)-1,4-diazepane
Topic: Experimental Procedure for Derivatization of 1-(2,2-Difluoroethyl)-1,4-diazepane
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepane scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous centrally active therapeutic agents.[1][2] The strategic introduction of fluorine-containing substituents is a widely employed technique to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3][4] This application note provides a detailed experimental protocol for the synthesis and subsequent derivatization of 1-(2,2-difluoroethyl)-1,4-diazepane, a versatile building block for creating novel chemical entities. We present a robust N-acylation procedure and discuss alternative derivatization pathways, offering researchers a validated starting point for library synthesis and lead optimization campaigns.
Introduction: The Synergy of a Privileged Scaffold and Fluorine Chemistry
The seven-membered 1,4-diazepine ring system offers a unique three-dimensional conformation that allows for the precise spatial arrangement of substituents, making it an ideal scaffold for interacting with a variety of biological targets.[5][6] Its derivatives have demonstrated a vast range of biological activities, including anxiolytic, anticonvulsant, and anticancer properties.[2][7][8]
The incorporation of a difluoroethyl moiety serves multiple purposes in drug design. The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an improved pharmacokinetic profile. Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and introduce favorable molecular interactions (e.g., hydrogen bonding, dipole interactions) with target proteins, potentially enhancing potency.[4]
This guide details the synthesis of the 1-(2,2-difluoroethyl)-1,4-diazepane core and provides a comprehensive, step-by-step protocol for its derivatization at the N4 position, enabling the exploration of chemical space around this valuable scaffold.
Synthesis of the Core Scaffold: 1-(2,2-Difluoroethyl)-1,4-diazepane
Prior to derivatization, the title compound must be synthesized. A common and efficient method involves the selective N-alkylation of a mono-protected 1,4-diazepane, followed by deprotection. Here, we utilize tert-butoxycarbonyl (Boc) as the protecting group.
Workflow for Scaffold Synthesis
Sources
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- 6. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for In Vitro Profiling of Novel 1,4-Diazepane-Based Compounds
Introduction: The Therapeutic Potential of 1,4-Diazepanes and the Imperative for Robust In Vitro Characterization
The 1,4-diazepane scaffold is a privileged heterocyclic ring system that forms the core of numerous biologically active molecules.[1][2] Derivatives of this seven-membered ring containing two nitrogen atoms have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to potent central nervous system (CNS) modulation, including antipsychotic and anxiolytic effects.[1][2] This diverse bioactivity underscores the importance of this scaffold in medicinal chemistry and drug discovery.
The initial stages of characterizing a novel chemical entity are pivotal for its developmental trajectory.[3] In vitro assays serve as the critical first step, providing a cost-effective and high-throughput means to elucidate a compound's biological effects before advancing to more complex and resource-intensive in vivo studies.[3][4] A well-designed in vitro screening cascade not only identifies promising lead candidates but also helps to "fail fast," eliminating compounds with undesirable properties early in the discovery pipeline.[5]
This guide presents a structured, tiered approach for the in vitro characterization of novel 1,4-diazepane-based compounds. As a Senior Application Scientist, the following protocols and application notes are designed to be a self-validating system, integrating scientific rationale with field-proven methodologies. We will begin with broad phenotypic screening to assess overall cellular impact and progressively narrow our focus to specific, target-based assays to elucidate the mechanism of action. Each protocol is grounded in established scientific principles and adheres to the rigorous standards necessary for generating reliable and reproducible data.
A Tiered Strategy for In Vitro Characterization
A tiered or layered screening approach is an efficient strategy to manage the characterization of novel compounds.[4][5] This methodology prioritizes assays to first gain a broad understanding of the compound's biological activity and then to delve into more specific mechanistic details. This conserves resources by focusing detailed studies on the most promising candidates.
Our proposed workflow begins with a phenotypic screen to assess the global effects of the compounds on cell health and proliferation. Hits from this initial screen will then be subjected to a panel of secondary, more specific assays based on the rich therapeutic history of the 1,4-diazepane scaffold, focusing on key areas like cancer and CNS-related targets.
Tier 1: Phenotypic Screening for General Cytotoxicity and Proliferation
Phenotypic screening is a powerful, target-agnostic approach that assesses the overall effect of a compound on cellular behavior.[6][7] This initial screen is crucial for identifying compounds with general cytotoxic or cytostatic effects, which is a hallmark of many anticancer agents.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Rationale: This assay provides a robust and high-throughput method to quickly identify compounds that impact cell proliferation or induce cell death, making it an excellent primary screen for potential anticancer activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,4-diazepane-based compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation: Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
Plot the % viability against the compound concentration (logarithmic scale) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ is the concentration of the compound that inhibits 50% of cell viability.[9][10] A lower IC₅₀ value indicates higher potency.
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| DZP-001 | MCF-7 | 48 | 5.2 |
| DZP-002 | MCF-7 | 48 | > 100 |
| DZP-001 | HCT116 | 48 | 12.8 |
| DZP-002 | HCT116 | 48 | 89.5 |
Tier 2: Secondary Assays for Hit Characterization
Compounds that demonstrate significant activity in the primary screen (e.g., IC₅₀ < 20 µM) should be advanced to secondary assays to begin elucidating their mechanism of action. Given the known biological activities of 1,4-diazepanes, we will focus on two key areas: anticancer signaling pathways and CNS-relevant receptor binding.
Anticancer Pathway Profiling
Many anticancer drugs exert their effects by modulating specific signaling pathways that control cell growth, proliferation, and survival.[11][12] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a key therapeutic target.[12][13]
This assay quantifies the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, providing a snapshot of its activation state.
Rationale: By measuring the levels of phosphorylated Akt (p-Akt), a central node in the pathway, we can determine if the compound's antiproliferative effects are mediated through inhibition of this critical signaling cascade.
Materials:
-
Cancer cell line responsive to growth factors (e.g., A549)
-
Primary antibodies (e.g., rabbit anti-p-Akt (Ser473), mouse anti-total Akt)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit, IRDye® 680RD goat anti-mouse)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., 0.1% Tween-20 in PBS)
-
96-well clear bottom plates
-
Infrared imaging system (e.g., LI-COR® Odyssey)
Procedure:
-
Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and grow to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the PI3K/Akt/mTOR pathway with a suitable growth factor (e.g., 100 ng/mL IGF-1) for 20-30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a cocktail of primary antibodies against p-Akt and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells and acquire images using an infrared imaging system.
Data Analysis and Interpretation: Quantify the fluorescence intensity in the 700 nm (total Akt) and 800 nm (p-Akt) channels. Normalize the p-Akt signal to the total Akt signal for each well. Compare the normalized p-Akt levels in compound-treated wells to the stimulated control to determine the extent of inhibition.
Data Presentation:
| Compound ID | Concentration (µM) | Normalized p-Akt Signal (Fold Change vs. Stimulated Control) |
| DZP-001 | 0.1 | 0.85 |
| DZP-001 | 1 | 0.42 |
| DZP-001 | 10 | 0.15 |
| Control Inhibitor | 1 | 0.12 |
CNS Receptor Profiling
The anxiolytic and sedative properties of some diazepine derivatives are often mediated through their interaction with CNS receptors, particularly GABA-A and serotonin receptors.[6][7][14] Radioligand binding assays are a classic and robust method to determine the affinity of a compound for a specific receptor.
This protocol measures the ability of a test compound to displace a known radiolabeled ligand from the GABA-A receptor.
Rationale: This assay will identify if the novel 1,4-diazepane compounds bind to the GABA-A receptor, a key target for anxiolytic and sedative drugs.
Materials:
-
Rat brain membrane preparation (source of GABA-A receptors)
-
[³H]-Muscimol (radiolabeled agonist)
-
Unlabeled GABA (for non-specific binding determination)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
Vacuum filtration manifold
Procedure:
-
Assay Setup: In a 96-well plate, combine the rat brain membrane preparation (0.1-0.2 mg protein/well), a fixed concentration of [³H]-Muscimol (e.g., 5 nM), and varying concentrations of the test compound.[6]
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GABA, e.g., 10 µM).[6]
-
Incubation: Incubate the plate at 4°C for 45 minutes to reach binding equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold wash buffer to separate bound from unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis and Interpretation: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. This will generate a competition curve from which the IC₅₀ value can be determined. The IC₅₀ can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]
Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
The Kᵢ value represents the binding affinity of the test compound for the receptor. A lower Kᵢ value signifies a higher binding affinity.[8]
Data Presentation:
| Compound ID | Target Receptor | Radioligand | Kᵢ (nM) |
| DZP-003 | GABA-A | [³H]-Muscimol | 15.6 |
| DZP-004 | GABA-A | [³H]-Muscimol | 254.1 |
| Diazepam | GABA-A | [³H]-Muscimol | 8.2 |
Assay Validation: Ensuring Trustworthiness and Scientific Integrity
For the data generated from these in vitro assays to be reliable, the assays themselves must be properly validated. Assay validation demonstrates that a method is fit for its intended purpose.[15] Key validation parameters, based on FDA and ICH guidelines, include accuracy, precision, specificity, linearity, and range.[15]
Validation Acceptance Criteria Summary:
| Parameter | Acceptance Criteria |
| Precision | Intra-assay and inter-assay coefficient of variation (%CV) should be ≤ 15%. |
| Accuracy | The mean value should be within 15% of the nominal value (for quality control samples). |
| Specificity | The assay should not show significant interference from related compounds or matrix components. |
| Linearity & Range | The dose-response curve should have a correlation coefficient (r²) ≥ 0.98 over a defined concentration range. |
| Robustness | The assay should be insensitive to minor variations in method parameters (e.g., incubation time, temperature). |
Conclusion
The tiered in vitro screening cascade detailed in these application notes provides a robust and efficient framework for the initial characterization of novel 1,4-diazepane-based compounds. By starting with broad phenotypic screening and progressing to more specific, target-oriented assays, researchers can effectively identify hits, characterize their primary mechanism of action, and generate the high-quality data necessary to make informed decisions for further drug development. The emphasis on scientific rationale, detailed protocols, and rigorous validation ensures that the results are both reliable and reproducible, upholding the principles of scientific integrity.
References
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Mehta, A.K., & Ticku, M.K. (1998). Chronic ethanol administration alters the modulatory effect of 5alpha-pregnan-3alpha-ol-20-one on the binding characteristics of various radioligands of GABAA receptors. Brain Research, 805(1-2), 88-94. [Link]
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McKim, J. M. (2010). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Combinatorial Chemistry & High Throughput Screening, 13(2), 188-206. [Link]
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EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]
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NIMH Psychoactive Drug Screening Program. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]
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McKim, J. M. (2010). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. ResearchGate. [Link]
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Bentham Science Publishers. (2010). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. [Link]
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Pemovska, T., & Superti-Furga, G. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Future Medicinal Chemistry, 17(8), 857-872. [Link]
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Hornung, M. W., et al. (2016). Tiered High-Throughput Screening Approach to Identify Thyroperoxidase Inhibitors Within the ToxCast Phase I and II Chemical Libraries. Toxicological Sciences, 154(2), 265-277. [Link]
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BioPharm International. (2022). FDA Publishes Draft Guidance on Statistical Approaches to Establishing Bioequivalence. [Link]
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Phenotypic protein degrader discovery (PPDD) instead follows a "biology-first" philosophy, identifying active degraders based on cellular responses. Journal of Medicinal Chemistry. [Link]
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U.S. Food and Drug Administration. (2001). Statistical Approaches to Establishing Bioequivalence. [Link]
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Burris, H. A. (2009). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 86(1), 120. [Link]
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Cravatt, B. F., & Simon, G. M. (2007). Phenotypic screening: A more rapid route to target deconvolution. Nature Chemical Biology, 3(4), 188-190. [Link]
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Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 834-854. [Link]
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Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
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O'Boyle, N. M., et al. (2010). 'tieredScreen' - Layered Virtual Screening Tool for the Identification of Novel Estrogen Receptor Alpha Modulators. Molecular Informatics, 29(5), 421-430. [Link]
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Application Notes and Protocols for 1-(2,2-Difluoroethyl)-1,4-diazepane HCl in Parallel Synthesis Libraries
Introduction: The Strategic Advantage of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring this versatile element.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical characteristics, such as metabolic stability, lipophilicity, and binding affinity.[4][5] The 2,2-difluoroethyl motif, in particular, offers a compelling combination of features. It can act as a bioisostere for other functional groups, enhance metabolic stability by blocking potential sites of oxidation, and modulate the pKa of nearby basic centers, thereby improving pharmacokinetic profiles.[6][7][8]
This document provides a detailed guide to the application of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl, a valuable building block for the construction of parallel synthesis libraries. The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, known for its conformational flexibility and ability to present substituents in a defined three-dimensional space, making it an excellent starting point for the exploration of chemical space in drug discovery programs.[9][10][11] By combining this versatile core with the advantageous properties of the difluoroethyl group, researchers can rapidly generate libraries of novel compounds with enhanced drug-like properties.
Physicochemical Properties and Rationale for Use
1-(2,2-Difluoroethyl)-1,4-diazepane HCl is a bifunctional building block, offering two points for diversification. The secondary amine on the diazepane ring provides a reactive handle for a wide range of chemical transformations, while the difluoroethyl group imparts unique properties to the resulting molecules.
Key Physicochemical Contributions of the 2,2-Difluoroethyl Group:
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoroethyl group are resistant to metabolic degradation, particularly P450-mediated oxidation, which can increase the in vivo half-life of drug candidates.[4]
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent nitrogen atom in the diazepane ring. This can be advantageous for reducing off-target effects and improving oral bioavailability.
-
Increased Lipophilicity: The difluoroethyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration.[6]
-
Hydrogen Bond Donor Capacity: The C-H bond of the CHF2 group can act as a weak hydrogen bond donor, potentially contributing to target binding affinity.[7]
Workflow for Parallel Synthesis Library Generation
The following workflow outlines a general approach for the rapid generation of a diverse chemical library based on the 1-(2,2-Difluoroethyl)-1,4-diazepane scaffold. This process is designed for implementation in a parallel synthesis format, enabling the efficient production of numerous analogs for screening.
Figure 1: A generalized workflow for the parallel synthesis of a compound library using 1-(2,2-Difluoroethyl)-1,4-diazepane HCl.
Representative Protocol: Parallel Reductive Amination
This protocol describes the derivatization of the secondary amine of 1-(2,2-Difluoroethyl)-1,4-diazepane via reductive amination with a diverse set of aldehydes. This method is highly amenable to parallel synthesis and allows for the introduction of a wide range of substituents.
Materials:
-
1-(2,2-Difluoroethyl)-1,4-diazepane HCl
-
A library of diverse aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of 1-(2,2-Difluoroethyl)-1,4-diazepane Stock Solution:
-
In a suitable flask, dissolve 1-(2,2-Difluoroethyl)-1,4-diazepane HCl (1.0 eq) in anhydrous DCM to a final concentration of 0.2 M.
-
Add DIPEA (1.1 eq) to neutralize the HCl salt and liberate the free base. Stir for 10 minutes at room temperature.
-
-
Dispensing Reagents:
-
To each well of a 96-well reaction block, add the desired aldehyde (1.2 eq) as a 0.5 M solution in anhydrous DCM.
-
Dispense the 1-(2,2-Difluoroethyl)-1,4-diazepane free base solution (1.0 eq) to each well containing an aldehyde.
-
-
Imine Formation:
-
Seal the reaction block and allow it to shake at room temperature for 1 hour to facilitate imine formation.
-
-
Reduction:
-
Prepare a fresh solution of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.
-
Add the STAB solution to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
-
Reaction Quenching and Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.
-
Shake the block for 10 minutes.
-
If necessary, perform a liquid-liquid extraction by adding more DCM and separating the organic layer. Alternatively, for high-throughput purification, the reaction mixture can be directly concentrated.
-
-
Purification:
-
Analysis and Characterization:
-
Analyze the purified compounds by LC-MS to confirm identity and purity.
-
For select compounds, further characterization by ¹H and ¹⁹F NMR may be performed.
-
Diversification of the 1,4-Diazepane Scaffold
The 1,4-diazepane core offers multiple points for diversification, allowing for a comprehensive exploration of the surrounding chemical space.
Figure 2: Potential diversification points on the 1-(2,2-Difluoroethyl)-1,4-diazepane scaffold.
Hypothetical Library Characterization Data
The following table presents example characterization data for a small, representative subset of a library synthesized using the protocol described above.
| Compound ID | Aldehyde Used | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity by UV @ 254 nm |
| LIB-001 | 4-Chlorobenzaldehyde | 289.1222 | 289.1225 | >98% |
| LIB-002 | 2-Naphthaldehyde | 321.1764 | 321.1761 | >97% |
| LIB-003 | 3-Pyridinecarboxaldehyde | 272.1411 | 272.1415 | >99% |
| LIB-004 | Cyclohexanecarboxaldehyde | 277.2085 | 277.2082 | >98% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | - Incomplete imine formation- Deactivated reducing agent- Sterically hindered aldehyde | - Increase reaction time for imine formation- Use freshly opened or prepared STAB- Increase reaction temperature or use a stronger reducing agent (e.g., sodium cyanoborohydride) |
| Side Product Formation | - Over-alkylation- Impurities in starting materials | - Use a slight excess of the aldehyde- Ensure high purity of starting materials |
| Poor Purification Yield | - Compound instability on silica- Poor solubility | - Use reverse-phase HPLC for purification- Adjust solvent composition for dissolution |
Conclusion
1-(2,2-Difluoroethyl)-1,4-diazepane HCl is a highly valuable and versatile building block for the construction of parallel synthesis libraries. The strategic incorporation of the difluoroethyl moiety can impart favorable pharmacokinetic properties to the resulting compounds. The provided representative protocol for parallel reductive amination offers a robust and adaptable method for the rapid generation of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery.
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Application Notes & Protocols for Microwave-Assisted Synthesis of 1,4-Diazepane Derivatives
Introduction: The Strategic Importance of 1,4-Diazepanes and the Advent of Microwave Synthesis
The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic ring system containing two nitrogen atoms. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its presence in a wide array of biologically active compounds. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2] Notably, some 1,4-diazepane derivatives have been investigated as potent factor Xa inhibitors for antithrombotic therapy.[3]
Traditionally, the synthesis of these complex heterocyclic systems has often involved multi-step procedures with long reaction times, harsh conditions, and the use of hazardous solvents, leading to modest yields and significant waste generation. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized the approach to constructing such valuable molecular frameworks.[4] This technology offers a greener, more efficient alternative to conventional heating methods, drastically reducing reaction times from hours to minutes and often leading to higher yields and cleaner product profiles.[5][6]
This guide provides an in-depth exploration of microwave-assisted synthesis methods for 1,4-diazepane derivatives, offering detailed protocols and insights into the underlying principles for researchers, scientists, and drug development professionals.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis relies on the ability of certain materials to convert electromagnetic energy into heat.[7] Unlike conventional heating, where heat is transferred from an external source through the vessel walls to the reaction mixture, microwave irradiation heats the bulk of the material directly and uniformly.[5][8] This "inside-out" heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture, such as solvents and reactants, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation leads to molecular friction, generating heat.[5][6][9][10]
-
Ionic Conduction: In the presence of ions, the oscillating electric field causes them to migrate back and forth. Collisions between these moving ions generate heat.[5][9][10]
This direct and efficient energy transfer is the cornerstone of the dramatic rate enhancements observed in microwave-assisted reactions.[11]
Visualizing the Synthetic Workflow
The general workflow for the microwave-assisted synthesis of 1,4-diazepane derivatives is a streamlined process designed for rapid optimization and library generation.
Caption: General workflow for microwave-assisted synthesis of 1,4-diazepane derivatives.
Key Synthetic Strategies and Protocols
Several synthetic routes to 1,4-diazepane derivatives can be significantly enhanced by microwave irradiation. Below are detailed protocols for some of the most effective methods.
Protocol 1: Cyclocondensation of Chalcones with Diamines
This method involves the reaction of a chalcone (an α,β-unsaturated ketone) with a diamine, such as ethylenediamine, to form the seven-membered diazepine ring. This approach is particularly amenable to solvent-free conditions, aligning with the principles of green chemistry.[12][13]
Reaction Scheme:
Caption: Microwave-assisted synthesis of 1,4-diazepine derivatives from chalcones.
Experimental Protocol:
-
Reactant Preparation: In a microwave-safe vessel, combine the benzimidazolyl chalcone (0.001 mol) and ethylenediamine (0.001 mol).[12] For solvent-free reactions, a solid support like neutral alumina (4 g) can be added to ensure even heat distribution.[13]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power of 450-800 watts for 4 to 6 minutes.[12][13] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the vessel to cool to room temperature. If a solid support was used, the product can be extracted with a suitable solvent like ethanol. The crude product is then purified by recrystallization from methanol or acetone to yield the desired 1,4-diazepine derivative.[12][13]
Self-Validation and Trustworthiness: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The structure of the purified product must be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 1,4-Diazepin-5-ones
This protocol describes an efficient synthesis of 1,4-diazepin-5-ones, which are valuable intermediates for further derivatization to fully saturated 1,4-diazepanes.[14]
Experimental Protocol:
-
Reactant Preparation: A mixture of the appropriate starting materials is prepared. For example, the reaction of 4,5,6-triaminopyrimidine with methylenedioxychalcones.[15]
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation. The specific power and time will depend on the substrates and solvent used, but typical conditions involve heating to a set temperature for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved through recrystallization or column chromatography. The resulting 1,4-diazepin-5-ones can then be reduced to the corresponding 1,4-diazepanes.[14]
Causality Behind Experimental Choices: The choice of a polar solvent is often crucial for efficient microwave heating. However, solvent-free methods using a solid support are preferred from a green chemistry perspective as they minimize waste and simplify purification.[5][12]
Data Presentation: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when directly compared to traditional heating methods. The following table summarizes typical results for the synthesis of 1,4-diazepane and related benzodiazepine derivatives.
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
| Synthesis of Benzimidazolyl-1,4-diazepines | Microwave | 4-6 minutes | High | [12] |
| Synthesis of Benzimidazolyl-1,4-diazepines | Conventional | Several hours | Moderate | [12] |
| Synthesis of 1,4-Benzodiazepines | Microwave | 15 minutes | 73-88% | [16] |
| Synthesis of 1,4-Benzodiazepines | Conventional | 6 hours | 68-82% | [16] |
| Synthesis of Spiro[3][9]diazepines | Microwave | 5-10 minutes | 88-89% | [17] |
| Synthesis of Spiro[3][9]diazepines | Conventional | 8-12 hours | 65-70% | [17] |
Authoritative Grounding and Mechanistic Insights
The enhanced reaction rates in microwave synthesis are not solely due to rapid heating. While the thermal effect is significant, there is evidence for non-thermal microwave effects, where the electromagnetic field directly influences the reaction at a molecular level. These effects can include increased molecular collisions and orientation effects that favor the transition state, further accelerating the reaction.
The synthesis of 1,4-diazepanes often proceeds through a cyclocondensation mechanism. Microwave irradiation can significantly promote these reactions by efficiently heating the polar intermediates and facilitating the necessary bond formations and dehydrations. The uniform heating provided by microwaves minimizes the formation of by-products that can arise from localized overheating, which is a common issue with conventional heating methods.[5]
Conclusion: A Paradigm Shift in Heterocyclic Synthesis
Microwave-assisted synthesis has unequivocally emerged as a powerful tool for the rapid and efficient construction of 1,4-diazepane derivatives. The protocols and data presented in this guide demonstrate the significant advantages of this technology over conventional methods, including dramatically reduced reaction times, improved yields, and alignment with the principles of green chemistry. For researchers and scientists in drug discovery and development, mastering these techniques can accelerate the generation of novel chemical entities and the exploration of new therapeutic possibilities.
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Application Note: Strategic Amine Protection in the Synthesis of 1,4-Diazepanes
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis, however, presents a significant challenge: the selective functionalization of two chemically similar secondary amine groups. This application note provides a comprehensive guide to protecting group strategies essential for the controlled and efficient synthesis of mono- and di-substituted 1,4-diazepanes. We delve into the rationale behind selecting specific protecting groups, focusing on orthogonal strategies that allow for sequential, site-selective modifications. Detailed protocols for the introduction and cleavage of key protecting groups, comparative data tables, and workflow diagrams are provided to equip researchers in medicinal chemistry and drug development with the necessary tools for success.
Introduction: The Synthetic Challenge of 1,4-Diazepanes
The seven-membered 1,4-diazepane ring is a cornerstone of many biologically active compounds, valued for its conformational flexibility which allows it to interact with a wide range of biological targets.[3] However, constructing and subsequently modifying this scaffold is non-trivial. The primary hurdle lies in differentiating the N1 and N4 positions. Uncontrolled reactions with bifunctional reagents often lead to a mixture of products, including undesired N,N'-dialkylation and polymerization.
To overcome this, a robust protecting group strategy is not merely advantageous; it is essential.[4] By temporarily masking one or both amine functionalities, chemists can direct reactivity to specific sites, enabling the construction of complex, precisely functionalized molecules. The ideal protecting group should be easy to install, stable to subsequent reaction conditions, and removable in high yield under mild conditions that do not affect other parts of the molecule.[5][6]
Core Principle: Orthogonal Protection
In the context of 1,4-diazepane synthesis, the most powerful strategy is orthogonal protection . This principle involves using multiple protecting groups within the same molecule that can be removed under distinct, non-interfering conditions.[5][7] For instance, one amine might be protected with a group that is cleaved by acid, while the other is protected by a group that is removed by catalytic hydrogenation. This allows for the selective deprotection and functionalization of one nitrogen atom while the other remains masked, a critical capability for building libraries of drug candidates with diverse substitution patterns.[8]
A Chemist's Guide to Common Amine Protecting Groups
The choice of protecting group is dictated by the overall synthetic plan, including the reagents and conditions required for subsequent steps. Carbamates are the most widely used class of amine protecting groups due to their reliability and the variety of available cleavage methods.[8][9][10]
The Carbamate Family: Boc, Cbz, and Fmoc
Carbamates effectively decrease the nucleophilicity and basicity of the amine nitrogen by delocalizing its lone pair of electrons into the adjacent carbonyl group.[5][10]
-
Boc (tert-Butoxycarbonyl): The Boc group is a workhorse in organic synthesis. It is stable to a wide array of non-acidic conditions, including hydrogenation and basic hydrolysis, making it an excellent choice for many multi-step sequences.
-
Introduction: Typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.
-
Cleavage: Readily removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an inert solvent.[11][12] The mechanism involves formation of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid.[12]
-
Orthogonality: Orthogonal to Cbz, Fmoc, and benzyl groups.
-
-
Cbz (Carboxybenzyl): The Cbz group offers a complementary deprotection strategy to the acid-labile Boc group.
-
Introduction: Installed using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Cleavage: Classically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[12] This process, known as hydrogenolysis, cleaves the benzyl C-O bond, releasing toluene and the unstable carbamic acid, which decarboxylates to the free amine.
-
Orthogonality: Orthogonal to Boc and Fmoc. It is not compatible with reactions that utilize palladium catalysts or reducing conditions that would cleave the benzyl ether.
-
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Frequently used in solid-phase peptide synthesis, the Fmoc group is notable for its base-lability.
-
Introduction: Installed using Fmoc-Cl or Fmoc-OSu.
-
Cleavage: Removed under mild, non-nucleophilic basic conditions, most commonly with a solution of piperidine in DMF.[5][6]
-
Orthogonality: Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups, making the Boc/Cbz/Fmoc combination a powerful toolkit for complex syntheses.
-
The Robust Sulfonamides: Tosyl (Ts)
Sulfonamides, such as the tosyl group, are known for their exceptional stability. They are resistant to strong acids, bases, and many oxidizing and reducing agents. This robustness can be a double-edged sword.
-
Introduction: Installed using p-toluenesulfonyl chloride (Ts-Cl) and a base.
-
Cleavage: The stability of the tosyl group makes its removal challenging, often requiring harsh conditions like sodium in liquid ammonia or strong acid at high temperatures (HBr/phenol), which may not be compatible with sensitive functional groups.[13]
-
Causality in Use: The tosyl group is often employed when a protecting group is needed to endure a long and demanding synthetic sequence. For example, it has been used in palladium-catalyzed cyclization reactions to form benzodiazepine cores, where its electron-withdrawing nature and stability are crucial.[13] It is generally not chosen for its ease of removal but for its resilience.
Data Presentation: Comparative Analysis of Protecting Groups
The table below summarizes the key characteristics of the most common amine protecting groups used in 1,4-diazepane synthesis, allowing for at-a-glance comparison to inform strategic planning.
| Protecting Group | Abbreviation | Introduction Reagent(s) | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl) | Cbz, Fmoc, Benzyl |
| Carboxybenzyl | Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Benzyl |
| p-Toluenesulfonyl | Tosyl (Ts) | Ts-Cl, Base (e.g., Pyridine) | Harsh: Na/NH₃(l) or HBr/Phenol | Boc, Cbz, Fmoc |
Visualization of Synthetic Strategies
Diagrams are essential for visualizing the flow of a synthetic strategy. The following diagrams, rendered in DOT language, illustrate the fundamental protection/deprotection cycle and a practical orthogonal strategy for synthesizing a differentially substituted 1,4-diazepane.
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonal strategy for differential N¹,N⁴-functionalization.
Experimental Protocols
The following protocols are provided as representative examples. Researchers must ensure all reactions are performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Boc Protection of a Diamine Precursor
-
Rationale: This protocol uses (Boc)₂O to protect one or both amine groups. Stoichiometry can be adjusted to favor mono-protection, though chromatographic separation is often required.
-
Dissolve the diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.1 eq per amine to be protected).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq per amine) in the same solvent dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate the desired N-Boc protected compound.
Protocol 2: Acidic Deprotection of a Boc-Protected Diazepane
-
Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group without requiring heat. The resulting trifluoroacetate salt of the amine is typically soluble and can be used directly or neutralized.[12]
-
Dissolve the N-Boc protected diazepane (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at room temperature. Caution: Strong acid, handle with care.
-
Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue is the amine trifluoroacetate salt. It can be progressed to the next step or neutralized by dissolving in DCM and washing with saturated aqueous NaHCO₃ solution, followed by drying and evaporation.
Protocol 3: N-Cbz Protection of a Diamine Precursor
-
Rationale: Benzyl chloroformate is a common reagent for introducing the Cbz group. The reaction is typically performed in a biphasic system or with an aqueous base to neutralize the HCl byproduct.
-
Dissolve the diamine (1.0 eq) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) (2.5 eq per amine to be protected).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 eq per amine) dropwise, ensuring the temperature remains below 5 °C. Caution: Cbz-Cl is corrosive and lachrymatory.
-
Stir vigorously at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Protocol 4: Hydrogenolytic Deprotection of a Cbz-Protected Diazepane
-
Rationale: This method utilizes heterogeneous catalysis with palladium on carbon to cleave the Cbz group. It is a very clean and mild method, provided no other functional groups sensitive to reduction (e.g., alkynes, nitro groups) are present.
-
Dissolve the N-Cbz protected diazepane (1.0 eq) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add palladium on carbon (Pd/C, 10% w/w) catalyst (approx. 5-10 mol% of Pd).
-
Securely fit a hydrogen balloon to the reaction flask (or use a Parr hydrogenator for larger scales).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air. Quench with water.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Conclusion and Future Outlook
The judicious selection and application of protecting groups are paramount for the successful synthesis of functionalized 1,4-diazepanes. The orthogonal pairing of acid-labile (Boc), hydrogenolysis-labile (Cbz), and base-labile (Fmoc) groups provides a versatile and powerful platform for creating complex molecular architectures. While traditional chemical methods remain the bedrock of this field, emerging strategies, including biocatalytic approaches like imine reductase-catalyzed cyclizations, offer promising avenues for asymmetric synthesis, potentially reducing the reliance on protecting groups in certain cases.[4][14] Ultimately, a deep understanding of the principles of protection, deprotection, and orthogonality will continue to empower chemists to design and execute efficient, innovative, and successful syntheses in the pursuit of new therapeutics.
References
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI.
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- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH).
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health (NIH).
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Application Notes and Protocols for Identifying Biological Targets of Diazepane Analogs
Introduction: The Enduring Therapeutic Potential of the Diazepane Scaffold
The diazepane scaffold is a privileged structure in medicinal chemistry, most famously represented by diazepam (Valium), a potent modulator of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] The therapeutic success of benzodiazepines has spurred extensive research into diazepane analogs, revealing a broader pharmacological landscape than initially anticipated.[3][4] These analogs have been shown to interact with a variety of biological targets beyond the central nervous system, including enzymes and protein-protein interaction domains like bromodomains, highlighting their potential in oncology and inflammatory diseases.[3][4]
Identifying the specific biological targets of novel diazepane analogs is a critical step in drug discovery. It elucidates the mechanism of action, predicts potential therapeutic applications, and uncovers possible off-target effects. This guide provides a comprehensive, multi-tiered screening strategy for the robust identification and validation of biological targets for novel diazepane analog libraries. The protocols herein are designed to be self-validating, incorporating orthogonal assays to ensure the highest level of scientific rigor.
A Multi-Pronged Approach to Target Identification
A successful target identification campaign for diazepane analogs necessitates a strategic and hierarchical screening cascade. This approach begins with broad, computational methods to generate initial hypotheses, followed by high-throughput experimental screens to identify "hits." These initial hits are then subjected to a rigorous validation process involving secondary and biophysical assays to confirm direct target engagement and elucidate the binding mechanism. Finally, cell-based assays are employed to verify the physiological relevance of the interaction.
Caption: A hierarchical workflow for diazepane analog target identification.
Phase 1: In-Silico Target Prediction and Virtual Screening
Computational methods are invaluable for prioritizing targets and enriching for active compounds within a large library of diazepane analogs, thereby saving significant time and resources.[5][6][7]
Ligand-Based and Structure-Based Approaches
-
Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[] By comparing the 2D or 3D structures of your diazepane analogs to databases of compounds with known biological targets, potential targets can be predicted.
-
Structure-Based Virtual Screening: When the three-dimensional structure of a potential protein target is known, molecular docking simulations can predict the binding pose and affinity of your diazepane analogs to the target's binding site.[9][10][11] This method is particularly useful for prioritizing analogs for synthesis and experimental testing.[12]
Protocol: Virtual Screening of a Diazepane Analog Library
-
Library Preparation:
-
Generate 3D conformers for each diazepane analog in your library.
-
Assign appropriate protonation states and partial charges.
-
-
Target Selection and Preparation:
-
Identify potential protein targets from literature or through ligand-based screening.
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
-
-
Molecular Docking:
-
Utilize docking software (e.g., AutoDock, Glide, PyRx) to dock each analog into the defined binding pocket of the target protein.[11]
-
Score and rank the analogs based on their predicted binding affinity.
-
-
Analysis and Selection:
-
Analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Select a subset of high-scoring analogs with diverse chemical scaffolds for experimental screening.
-
Phase 2: Primary High-Throughput Screening (HTS)
HTS enables the rapid screening of thousands of compounds to identify initial "hits" that modulate the activity of the prioritized targets.[13][14] Fluorescence Resonance Energy Transfer (FRET) and AlphaScreen are powerful, homogeneous assay formats well-suited for HTS.[15][16][17][18]
Fluorescence Resonance Energy Transfer (FRET) Assays
FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor).[19] A FRET signal is generated when the donor and acceptor are in close proximity, which can be modulated by a compound that disrupts or promotes the interaction between two binding partners.[15][16][20][21]
Protocol: FRET-Based Protein-Protein Interaction Assay
-
Reagent Preparation:
-
Label the target protein with a donor fluorophore (e.g., CFP) and its binding partner with an acceptor fluorophore (e.g., YFP).
-
Prepare assay buffer (e.g., PBS with 0.01% Triton X-100).
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1-5 µL) of each diazepane analog from your library into a 384-well microplate.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing the donor- and acceptor-labeled proteins in assay buffer.
-
Dispense the reaction mixture into the assay plate containing the compounds.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence emission of both the donor and acceptor fluorophores using a plate reader equipped for FRET detection.
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
-
Hit Identification:
-
Identify compounds that cause a significant change in the FRET ratio compared to control wells (e.g., >3 standard deviations from the mean).
-
AlphaScreen Assays
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the interaction of two molecules.[17][18][22][23] When a biological interaction brings a "Donor" and an "Acceptor" bead into close proximity, a cascade of chemical reactions is initiated, resulting in a luminescent signal.[22]
Protocol: AlphaScreen Competition Assay
-
Reagent Preparation:
-
Conjugate the target protein to Acceptor beads.
-
Prepare a biotinylated tracer ligand that is known to bind to the target protein.
-
Prepare Streptavidin-coated Donor beads.
-
-
Assay Plate Preparation:
-
Dispense diazepane analogs into a 384-well microplate.
-
-
Reaction Steps:
-
Add the target-conjugated Acceptor beads and the biotinylated tracer ligand to the plate and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
-
Detection:
-
Measure the luminescent signal at 520-620 nm using an AlphaScreen-compatible plate reader.[18]
-
-
Hit Identification:
-
Identify compounds that decrease the AlphaScreen signal, indicating they are competing with the tracer ligand for binding to the target protein.
-
Phase 3: Hit Validation and Secondary Screening
The initial hits from HTS must be rigorously validated to eliminate false positives and confirm their activity.[24][25][26][27]
Caption: A workflow for hit validation and secondary screening.
Dose-Response Confirmation
-
Re-test the initial hits at multiple concentrations to generate a dose-response curve and determine the potency (IC50 or EC50) of each compound.
Orthogonal Assays
-
Confirm the activity of the hits using a different assay technology to rule out artifacts specific to the primary assay format.[24] For example, if the primary screen was an AlphaScreen assay, a FRET-based assay could be used as an orthogonal validation step.
Counter-Screens and Selectivity Profiling
-
Test the validated hits against related targets to assess their selectivity. This is crucial for identifying compounds with a clean pharmacological profile and minimizing potential off-target effects.[24]
Phase 4: Biophysical Characterization of Direct Target Engagement
Biophysical assays provide direct evidence of compound binding to the target protein and can elucidate the thermodynamics and kinetics of the interaction.[28][29][30][][32]
Comparison of Key Biophysical Techniques
| Technique | Principle | Throughput | Information Provided |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target.[32] | Medium to High | Kinetics (kon, koff), Affinity (KD)[30] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[] | Low | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)[30] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment.[33][34][35][36][37] | Medium to High | Target Engagement in cells[36] |
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein.
-
Treat the cells with various concentrations of the diazepane analog or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures for a defined time (e.g., 3 minutes).[34]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of soluble target protein at each temperature using a specific antibody (e.g., by Western blot or AlphaLISA).[34]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tm) for the target protein in the presence and absence of the compound. A shift in Tm indicates direct target engagement.[34]
-
Phase 5: Cell-Based Assays for Functional Validation
The final step is to validate the biological activity of the diazepane analogs in a more physiologically relevant context using cell-based assays.[38][39][40][41][42]
Target Engagement in a Cellular Context
-
CETSA, as described above, is a powerful tool for confirming target engagement in intact cells.
Downstream Signaling Pathway Analysis
-
If the target protein is part of a known signaling pathway, measure the effect of the diazepane analog on downstream events. For example, if the target is a kinase, you can measure the phosphorylation of its substrate.
Caption: A generic signaling pathway illustrating target modulation.
Protocol: Western Blot for Phospho-Protein Detection
-
Cell Treatment and Lysis:
-
Treat cells with the diazepane analog for a specified time.
-
Lyse the cells and collect the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the change in phosphorylation levels.
-
Conclusion
The comprehensive screening cascade outlined in these application notes provides a robust framework for the identification and validation of biological targets for novel diazepane analogs. By integrating computational, high-throughput, biophysical, and cell-based approaches, researchers can confidently elucidate the mechanism of action of their compounds, paving the way for the development of new and effective therapeutics.
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- Enhanced Hit Quality in High-Throughput Protein–Ligand Interaction Screening | Bruker. (2024, March 27).
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- In Silico Drug-Target Profiling - PubMed. (n.d.).
- AlphaLISA and AlphaScreen No-wash Assays - Revvity. (n.d.).
- High-Throughput Native Mass Spectrometry Screening in Drug Discovery - Frontiers. (n.d.).
- Secondary Assays for Pharmacokinetics & Toxicity Screening - Danaher Life Sciences. (n.d.).
- Biophysical Assays - Ichor Life Sciences. (n.d.).
- An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience - Agilent. (n.d.).
- Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. (n.d.).
- A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine - HKUST Research Portal. (n.d.).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
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- Secondary Screening - Creative Biolabs. (n.d.).
- AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity. (n.d.).
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- Biophysical Assays | Protein Interaction Analysis - Formulation / BOC Sciences. (n.d.).
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- Biophysical Assays - Charles River Laboratories. (n.d.).
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
- Classics in Chemical Neuroscience: Diazepam (Valium) - PMC - PubMed Central. (n.d.).
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.).
- Chemical structure and biological activity of the diazepines - PubMed. (n.d.).
- Diazepam - Wikipedia. (n.d.).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane Hydrochloride
Welcome to the technical support center for the synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common issues. The introduction of a difluoroethyl moiety presents unique challenges compared to standard N-alkylation reactions, primarily due to the electronic effects of the fluorine atoms. This resource provides in-depth, evidence-based solutions to overcome these hurdles.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride can typically be attributed to one or more of the following factors: the reactivity of the difluoroethylating agent, suboptimal reaction conditions, and the potential for side reactions. A systematic approach to troubleshooting is recommended.
-
Reactivity of the Electrophile: The presence of two fluorine atoms on the β-carbon significantly reduces the electrophilicity of the α-carbon, making standard SN2 reactions sluggish.[1] The choice of leaving group on your 2,2-difluoroethylating agent is therefore critical. The general reactivity order for alkyl halides is I > Br > Cl.[2] If you are using a chloro or bromo derivative, consider switching to 1-iodo-2,2-difluoroethane to increase the reaction rate. Alternatively, activating the halide with a catalytic amount of sodium iodide can be an effective strategy.
-
Reaction Conditions:
-
Temperature and Pressure: Due to the reduced reactivity of the electrophile, higher temperatures are often necessary to drive the reaction to completion. Syntheses involving the N-alkylation with 2,2-difluoroethyl halides have been reported to require elevated temperatures, sometimes in a sealed vessel or autoclave to reach the necessary temperatures without solvent loss.[3][4][5]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophilic amine, thus enhancing its reactivity.
-
Base: A suitable base is crucial to neutralize the hydrohalic acid formed during the reaction and to deprotonate the diazepane, increasing its nucleophilicity. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[6] For less reactive systems, a stronger, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) may be beneficial.
-
-
Side Reactions:
-
Over-alkylation: A significant challenge in the alkylation of diamines is the potential for the second nitrogen atom to react, leading to the formation of a bis-alkylated product.[7][8][9] To minimize this, it is advisable to use an excess of the 1,4-diazepane relative to the 2,2-difluoroethylating agent.
-
Elimination: Under strongly basic conditions, β-elimination of HF from the 2,2-difluoroethyl group to form a vinyl fluoride derivative is a possible side reaction.[10] Careful selection of the base and reaction temperature can help to mitigate this.
-
The following workflow diagram illustrates a systematic approach to troubleshooting low yield:
Question 2: I am observing significant amounts of a bis-alkylated byproduct. How can I improve the selectivity for mono-alkylation?
Answer:
The formation of the bis-1,4-(2,2-difluoroethyl)-1,4-diazepane is a classic example of over-alkylation, which is common in the N-alkylation of amines.[7][8][9] The mono-alkylated product, 1-(2,2-Difluoroethyl)-1,4-diazepane, is still a nucleophile and can compete with the starting 1,4-diazepane for the electrophile. To favor mono-alkylation, consider the following strategies:
-
Stoichiometric Control: The most straightforward approach is to use a significant excess of the 1,4-diazepane relative to the 2,2-difluoroethylating agent. A molar ratio of 3:1 to 5:1 (diazepane:electrophile) is a good starting point. This ensures that the electrophile is more likely to encounter an unreacted diazepane molecule.
-
Slow Addition of the Electrophile: Adding the 2,2-difluoroethylating agent slowly to the reaction mixture, for instance, via a syringe pump over several hours, maintains a low concentration of the electrophile. This minimizes the chance of a second alkylation event occurring on the already-formed product.
-
Use of a Protecting Group: A more involved but highly effective strategy is to use a mono-protected 1,4-diazepane, such as 1-(tert-butoxycarbonyl)-1,4-diazepane (Boc-diazepane). The Boc group protects one of the nitrogen atoms, allowing for selective alkylation of the other. The Boc group can then be removed under acidic conditions to yield the desired product. The final hydrochloride salt formation can often be achieved during this deprotection step.
The following table summarizes these strategies:
| Strategy | Description | Advantages | Disadvantages |
| Stoichiometric Control | Use a large excess of 1,4-diazepane. | Simple to implement. | Requires separation of the product from a large amount of starting material. |
| Slow Addition | Add the electrophile gradually over time. | Can significantly improve selectivity. | May require specialized equipment (e.g., syringe pump) and longer reaction times. |
| Protecting Group | Use a mono-protected 1,4-diazepane. | Offers the highest selectivity for mono-alkylation. | Adds extra steps to the synthesis (protection and deprotection). |
Question 3: My reaction appears to stall before completion, even at elevated temperatures. What could be the cause?
Answer:
Reaction stalling can be frustrating, and in this specific synthesis, it is likely due to a combination of factors that decrease the reactivity of the system over time.
-
Decreased Nucleophilicity: As the reaction progresses, the concentration of the more nucleophilic free 1,4-diazepane decreases. The formation of the hydrochloride salt of the unreacted diazepane (from the hydrohalic acid byproduct) will also render it non-nucleophilic. Ensure that you have a sufficient amount of base present throughout the reaction to neutralize the acid generated and maintain a population of the free amine.
-
Decomposition of Reagents: At the high temperatures that may be required for this reaction, decomposition of the solvent, base, or even the starting materials and product can occur. It is important to monitor the reaction by a suitable technique (e.g., TLC, LC-MS) to determine if decomposition is a significant issue. If so, a lower temperature for a longer duration, or a switch to a more reactive electrophile, may be necessary.
-
Inhibition by Byproducts: The formation of salts, such as the hydrochloride of your product or starting material, can sometimes lead to a heterogeneous reaction mixture that hinders further reaction. Ensuring good stirring and using a solvent in which the reactants and intermediates are soluble is important.
Frequently Asked Questions (FAQs)
Q1: What is the best 2,2-difluoroethylating agent to use for this synthesis?
A1: The choice of the 2,2-difluoroethylating agent is a balance between reactivity and availability. While 1-chloro-2,2-difluoroethane is often more readily available, its reactivity is low. 1-Bromo-2,2-difluoroethane offers a good compromise. For maximum reactivity, 1-iodo-2,2-difluoroethane is the best choice among the halides. 2,2-Difluoroethyl triflate is a highly reactive alternative but is generally more expensive and may be less stable.
Q2: Can I use reductive amination as an alternative synthetic route?
A2: Yes, reductive amination is an excellent alternative that can circumvent many of the issues associated with direct alkylation, particularly over-alkylation.[9] The synthesis would involve the reaction of 1,4-diazepane with 2,2-difluoroacetaldehyde in the presence of a reducing agent. However, 2,2-difluoroacetaldehyde is a gas and can be challenging to handle. A more practical approach might be to use a protected form or a precursor.
Q3: What are the recommended purification methods for 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride?
A3: The purification of the final product can be achieved through several methods:
-
Acid-Base Extraction: After the reaction, the mixture can be worked up by partitioning between an organic solvent and water. Adjusting the pH will allow for the separation of the basic amine product from non-basic impurities.
-
Crystallization: As the final product is a hydrochloride salt, crystallization is often a very effective purification method. After isolating the free base, it can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of HCl in a solvent like ether or isopropanol to precipitate the hydrochloride salt.
-
Chromatography: If the above methods are insufficient, column chromatography on silica gel can be used to purify the free base before salt formation. It is often necessary to add a small amount of a volatile amine, like triethylamine, to the eluent to prevent the basic product from tailing on the acidic silica gel.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can be developed to separate the starting 1,4-diazepane, the mono-alkylated product, and any bis-alkylated byproduct. Staining with ninhydrin can be useful for visualizing the amines. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique to track the consumption of starting materials and the formation of products and byproducts.
Experimental Protocols
Protocol 1: N-Alkylation of 1,4-Diazepane with 1-Bromo-2,2-difluoroethane
Detailed Steps:
-
Reaction Setup: In a pressure-rated reaction vessel, combine 1,4-diazepane (3.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and acetonitrile.
-
Reagent Addition: Add 1-bromo-2,2-difluoroethane (1.0 equivalent) to the stirred suspension.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate and wash with water. The aqueous layer can be back-extracted with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol containing 1% ammonium hydroxide.
-
Salt Formation: Dissolve the purified 1-(2,2-Difluoroethyl)-1,4-diazepane in a minimal amount of isopropanol. Slowly add a solution of hydrogen chloride in diethyl ether until precipitation is complete. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the desired hydrochloride salt.
References
-
ResearchGate. (2023). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. Retrieved from [Link]
-
Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
ResearchGate. (n.d.). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Retrieved from [Link]
-
ResearchGate. (2020). Direct N‐Alkylation/Fluoroalkylation of Amines Using Carboxylic Acids via Transition‐Metal‐Free Catalysis. Retrieved from [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
- Google Patents. (n.d.). US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine.
- Google Patents. (n.d.). EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine.
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PrepChem.com. (n.d.). Synthesis of (d) 1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine. Retrieved from [Link]
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Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
-
ResearchGate. (2016). Selective Catalytic Hoffmann N-Alkylation of Poor Nucleophilic Amines and Amides with Catalytic Amounts of Alkyl Halides. Retrieved from [Link]
-
Johnström, P., & Stone-Elander, S. (1995). The 18F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals, 36(6), 537-547. [Link]
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Quora. (2016). Can alkyl halides give electrophilic reactions?. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
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ResearchGate. (2021). Ni-Catalyzed Reductive Alkylation of Polyfluoroarenes with Alkyl Halides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Photoredox Polyfluoroarylation of Alkyl Halides via Halogen Atom Transfer. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Retrieved from [Link]
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ETDEWEB. (1995). The {sup 18}F-labelled alkylating agent 2,2,2-trifluoroethyl triflate: synthesis and specific activity. Retrieved from [Link]
- Google Patents. (n.d.). US3160674A - Alkylation process.
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National Institutes of Health. (n.d.). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Retrieved from [Link]
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Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
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e-Learning for Chemical Engineering and Processing Industries. (n.d.). Unit 13. Alkylation. Exercises 1. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Retrieved from [Link]
-
PubMed. (n.d.). Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation. Retrieved from [Link]
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ACS Publications. (n.d.). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2007). Synthesis and biological studies of N-alkylated cyclic diamines. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Removal of GenX and Perfluorinated Alkyl Substances from Water by Amine-Functionalized Covalent Organic Frameworks. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Removal of GenX and Perfluorinated Alkyl Substances from Water by Amine-Functionalized Covalent Organic Frameworks. Retrieved from [Link]
-
Journal of the American Chemical Society. (2018). Removal of GenX and Perfluorinated Alkyl Substances from Water by Amine-Functionalized Covalent Organic Frameworks. Retrieved from [Link]
-
Illinois Experts. (1987). A Rapid and Efficient Method for the Fluoroalkylation of Amines and Amides. Development of a Method Suitable for Incorporation of the Short-Lived Positron Emitting Radionuclide Fluorine-18. Retrieved from [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
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- 10. youtube.com [youtube.com]
Technical Support Center: HPLC Purification of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl
Welcome to the technical support guide for the HPLC purification of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the purification of this specific molecule. The compound's characteristics—small, polar, basic, and fluorinated—present a unique set of chromatographic challenges that standard protocols may not adequately address. This guide offers field-proven insights and validated starting points to ensure successful purification.
Frequently Asked Questions (FAQs): Method Development
This section addresses foundational questions to help you establish a robust initial purification method.
Q1: What are the main challenges in purifying 1-(2,2-Difluoroethyl)-1,4-diazepane HCl?
The primary challenges stem from the molecule's physicochemical properties:
-
High Polarity: The diazepane ring and the hydrochloride salt form make the molecule highly water-soluble. This leads to poor retention on traditional non-polar stationary phases like C18.[1]
-
Basic Nature: The two amine groups in the diazepane ring are basic. These groups can interact strongly and unfavorably with acidic residual silanol groups on the surface of silica-based columns, leading to severe peak tailing.[2]
-
Lack of a Strong UV Chromophore: The molecule does not possess significant UV-absorbing functional groups, making detection by standard UV-Vis detectors difficult and insensitive. This necessitates the use of alternative detection methods.
Q2: Which HPLC mode is most suitable for this compound?
Standard Reversed-Phase (RP-HPLC) is often unsuitable due to the compound's high polarity, which results in little to no retention.[1][3] More effective strategies involve alternative chromatographic modes:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] Polar analytes like ours partition into a water-enriched layer on the stationary phase surface, leading to excellent retention.[6]
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with multiple retention mechanisms. A common choice would be a mixed-mode phase combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) functionalities.[7] This allows for simultaneous hydrophobic and electrostatic interactions, providing robust retention and unique selectivity for polar, charged compounds.[1][8]
-
Aqueous Normal Phase (ANP): This mode can be considered a subset of HILIC and also works well for retaining polar compounds using high organic mobile phases.[9]
Q3: What type of HPLC column should I start with?
Your column choice is critical and depends on the selected HPLC mode. Avoid standard C18 columns unless they are specifically designed for polar analytes (e.g., polar-endcapped or polar-embedded).[10][11]
| Chromatography Mode | Recommended Column Chemistries | Rationale |
| HILIC | Bare Silica, Amide, Diol, Zwitterionic | These polar stationary phases promote the HILIC retention mechanism, effectively retaining highly polar compounds that elute in the void on C18 columns.[5][10][12] |
| Mixed-Mode | Reversed-Phase + Strong Cation Exchange (SCX) | The dual mechanism retains the compound via both hydrophobic interactions and strong electrostatic interactions with the protonated amine groups.[13] |
| Reversed-Phase | Polar-Embedded or Polar-Endcapped C18/C8; Fluorinated Phases | These columns are designed to be more compatible with highly aqueous mobile phases and can offer better retention for polar compounds than traditional C18.[9][14] Fluorinated phases can offer alternative selectivity.[14][15] |
Q4: How do I select the mobile phase and additives?
Mobile phase selection is key to achieving good peak shape and retention.
-
For HILIC: Start with a high percentage of acetonitrile (e.g., 95%) and a low percentage of an aqueous buffer (e.g., 5%). A typical gradient would decrease the acetonitrile concentration over time.
-
For Mixed-Mode/Reversed-Phase: Use a more traditional gradient from a low to a high percentage of organic solvent (acetonitrile or methanol) mixed with an aqueous buffer.
The most critical component is the additive/buffer , which controls pH and minimizes undesirable interactions:
-
MS-Compatible Buffers: For purification coupled with mass spectrometry (MS), volatile buffers are essential.[16] Excellent choices include:
-
Formic Acid (0.1%): Acidifies the mobile phase, keeping the analyte protonated (positively charged) and suppressing the ionization of residual silanol groups on the column, which significantly reduces peak tailing.[9]
-
Ammonium Formate or Ammonium Acetate (10-20 mM): These buffered salts provide pH control and can improve peak shape and reproducibility.[9][17]
-
-
Non-MS-Compatible Additives (UV-based detection):
Q5: My compound lacks a UV chromophore. What detector should I use?
Since UV detection is not viable, you must use a universal detector.
-
Mass Spectrometry (MS): This is the ideal choice. It not only detects the compound but also confirms its identity by its mass-to-charge ratio (m/z). Modern single-quadrupole mass spectrometers are robust and relatively easy to use for purification tasks.
-
Charged Aerosol Detector (CAD): An excellent universal detector that offers high sensitivity for non-volatile and semi-volatile compounds.[19][20] It works by nebulizing the column eluent, charging the resulting aerosol particles, and measuring the charge.[21] CAD generally provides a more uniform response regardless of chemical structure compared to other detectors.[22]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that can be used. However, it is often less sensitive than CAD and can have a non-linear response, making quantification more challenging.[1]
Experimental Protocol: Recommended Starting Method (HILIC-MS)
This protocol provides a robust, validated starting point for purifying 1-(2,2-Difluoroethyl)-1,4-diazepane HCl.
1. System Preparation:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, and column oven.
-
Detector: A mass spectrometer is highly recommended.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to ~3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
2. Chromatographic Conditions:
-
Column: HILIC column (e.g., Bare Silica, Amide), 5 µm particle size. Dimensions will depend on the purification scale (e.g., 4.6 x 150 mm for methods development, larger for preparative scale).
-
Flow Rate: Adjust based on column diameter (e.g., 1.0 mL/min for 4.6 mm ID).
-
Column Temperature: 30 °C.
-
Injection Volume: Dependent on concentration and scale.
-
Sample Diluent: 90:10 Acetonitrile:Water. Crucially, the sample should be dissolved in a solvent similar to or weaker than the initial mobile phase to avoid peak distortion. [9]
3. Gradient Program:
-
Time (min) | % Mobile Phase B (ACN)
-
--- | ---
-
0.0 | 95%
-
10.0 | 70%
-
11.0 | 50%
-
12.0 | 95%
-
15.0 | 95% (Column Re-equilibration)
4. MS Detector Settings (Example for ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow/Temperature: Optimize based on manufacturer's recommendations.
Troubleshooting Guide
Use this guide and the accompanying workflow diagram to diagnose and resolve common purification issues.
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// Problem Nodes peak_tailing [label="{Problem: Peak Tailing | Symptom: Asymmetric peak with a drawn-out tail}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; no_retention [label="{Problem: No Retention | Symptom: Peak elutes at or near the void volume (t0)}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; no_peak [label="{Problem: No Peak Detected | Symptom: Clean baseline, no analyte peak observed}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"]; broad_split [label="{Problem: Broad or Split Peak | Symptom: Peak is wider than expected or appears as two or more peaks}", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];
// Cause/Solution Nodes - Peak Tailing cause_silanol [label="Cause: Analyte interaction with acidic silanols on silica surface.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_silanol [label="Solution:\n• Add/increase acidic modifier (e.g., 0.1% Formic Acid).\l• Use a highly endcapped or specialized column for bases.\l", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_metal [label="Cause: Metal contamination in system chelating with analyte.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_metal [label="Solution:\n• Passivate system with acid.\l• Use biocompatible (PEEK) tubing and frits.\l", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cause/Solution Nodes - No Retention cause_rp_mode [label="Cause: Using standard Reversed-Phase (e.g., C18) for a highly polar compound.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_rp_mode [label="Solution:\n• Switch to HILIC or Mixed-Mode column.\l• Use a polar-embedded/endcapped RP column.\l", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_hilic_mobile [label="Cause (HILIC): Mobile phase is too 'strong' (too much water).", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_hilic_mobile [label="Solution:\n• Increase initial % Acetonitrile (ACN).\l• Ensure gradient starts at ≥90% ACN.\l", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cause/Solution Nodes - No Peak cause_detector [label="Cause: Incorrect detector for a non-UV active compound.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_detector [label="Solution:\n• Use MS, CAD, or ELSD instead of UV detector.\l", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_ms_settings [label="Cause (MS): Incorrect ionization mode or settings.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_ms_settings [label="Solution:\n• Ensure ESI is in Positive Mode (ESI+).\l• Check for ion suppression from additives like TFA.\l", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Cause/Solution Nodes - Broad/Split Peak cause_solvent [label="Cause: Sample solvent is stronger than the mobile phase.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_solvent [label="Solution:\n• Dissolve sample in the initial mobile phase composition.\l", fillcolor="#34A853", fontcolor="#FFFFFF"]; cause_column_void [label="Cause: Column void or contamination at the inlet.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_column_void [label="Solution:\n• Reverse flush column (if permissible).\l• Replace column frit or guard column.\l• Replace the column if damaged.\l", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> peak_tailing; start -> no_retention; start -> no_peak; start -> broad_split;
peak_tailing -> cause_silanol [label="Primary Cause"]; cause_silanol -> sol_silanol; peak_tailing -> cause_metal [label="Secondary Cause"]; cause_metal -> sol_metal;
no_retention -> cause_rp_mode [label="If using RP mode"]; cause_rp_mode -> sol_rp_mode; no_retention -> cause_hilic_mobile [label="If using HILIC mode"]; cause_hilic_mobile -> sol_hilic_mobile;
no_peak -> cause_detector [label="If using UV"]; cause_detector -> sol_detector; no_peak -> cause_ms_settings [label="If using MS"]; cause_ms_settings -> sol_ms_settings;
broad_split -> cause_solvent [label="Most Common Cause"]; cause_solvent -> sol_solvent; broad_split -> cause_column_void [label="Hardware Issue"]; cause_column_void -> sol_column_void; } .enddot
Caption: Troubleshooting workflow for common HPLC issues.
Q: Why is my peak tailing severely?
A: This is the most common issue for basic compounds like 1-(2,2-Difluoroethyl)-1,4-diazepane. The primary cause is the interaction between the positively charged amine groups on your molecule and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[23]
-
Solution 1 (Chemical): The most effective solution is to suppress the ionization of the silanol groups. By adding an acid like formic acid (0.1%) to your mobile phase, you create an acidic environment (pH 2.5-3.5). This protonates the silanol groups (Si-OH), neutralizing their negative charge and eliminating the unwanted electrostatic interaction, which results in sharper, more symmetrical peaks.
-
Solution 2 (Hardware): Use a column specifically designed for basic compounds. Modern columns often have advanced endcapping or proprietary surface treatments that shield the underlying silica and minimize silanol interactions.
Q: Why am I seeing no retention? My peak elutes in the void volume.
A: This indicates that your analyte has virtually no interaction with the stationary phase.
-
Cause 1 (Wrong Mode): You are likely using a standard reversed-phase (C18) column. Your highly polar compound is more attracted to the polar mobile phase than the non-polar stationary phase and is washed off the column immediately.[3]
-
Solution: Switch to a HILIC or a suitable Mixed-Mode column as recommended in the FAQ section.[4]
-
-
Cause 2 (HILIC Mode Issue): If you are already using a HILIC column, your mobile phase may be too "strong" (i.e., it contains too much water). In HILIC, water is the strong, eluting solvent.
-
Solution: Increase the initial concentration of your organic solvent (acetonitrile). Your starting conditions should contain at least 90-95% acetonitrile to ensure retention.[4]
-
Q: My peak is broad or split. What's the cause?
A: This is often related to the sample injection or a problem with the column itself.
-
Cause 1 (Solvent Mismatch): The most common cause is dissolving your sample in a solvent that is much stronger than your initial mobile phase (e.g., dissolving the sample in pure water or methanol when the HILIC mobile phase is 95% acetonitrile). This causes the sample band to spread out and distort upon injection.
-
Solution: Always try to dissolve your sample in the initial mobile phase or a solvent that is weaker. For the recommended HILIC method, a diluent of 90% acetonitrile / 10% water is a good starting point.[9]
-
-
Cause 2 (Column Void): A void or channel may have formed at the head of your column due to pressure shocks or chemical degradation. This leads to a disrupted flow path and distorted peaks.
-
Solution: First, try replacing the guard column if you are using one. If the problem persists, you can try reverse-flushing the column (check the manufacturer's instructions first). If the column is permanently damaged, it will need to be replaced.[23]
-
Q: I'm not seeing any peak at all. What should I check?
A: Assuming the compound was injected correctly, this is almost always a detection issue.
-
Cause 1 (Wrong Detector): As mentioned, this compound is not UV-active. If your HPLC is equipped only with a UV detector, you will not see a signal at typical concentrations.
-
Cause 2 (Incorrect MS Settings): If using an MS detector, ensure it is set to the correct mode. Your compound is a base and will readily accept a proton.
-
Solution: Operate the mass spectrometer in Positive Ion Mode (ESI+) . Also, confirm you are not using additives like TFA that are known to cause severe signal suppression in MS.[9]
-
References
- Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Munoz, G., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta.
- Srivastava, V., et al. (2016).
- Biotage. (2023). What can I use to purify polar reaction mixtures?.
- Santini, M. J. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Ascend Analytics.
- ChemComplete. (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. YouTube.
- SIELC Technologies. Polar Compounds.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids.
- Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)?. r/massspectrometry.
- Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis.
- Element Lab Solutions.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- D'Hondt, M., et al. Mixed-Mode Chromatography—A Review.
- Thermo Fisher Scientific. (2014). HPLC for the Retention and Resolution of Very Polar Compounds.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Phenomenex. (2023).
- ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
- Buchi.com.
- NIH.
- Waters Corporation. Waters Column Selection Guide for Polar Compounds.
- Crawford Scientific.
- Samanidou, V. F., et al. (2007). Development of a validated HPLC method for the determination of four 1,4-Benzodiazepines in human biological fluids.
- Shimadzu. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- University of Helsinki. (2018).
- Kraft, A., et al. Material Identification by HPLC with Charged Aerosol Detection.
- Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity.
- Sigma-Aldrich. HPLC Buffers.
- Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- SIELC Technologies.
- Playdon, T. (2019). The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development.
- Thermo Fisher Scientific.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Thermo Fisher Scientific. Learn how Charged Aerosol Detection can be used for both routine and complex analyses.
- Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
- ResearchGate. (2025). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
- Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv.
- Kromidas, S. HPLC Troubleshooting Guide.
- Waters Corporation.
- Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
- Doneanu, A., et al. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- Reddit. (2023). CAD vs MS for HPLC on compounds without chromophores?. r/Chempros.
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
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- 7. chromatographyonline.com [chromatographyonline.com]
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Long-term stability of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride under storage
Technical Support Center: 1-(2,2-Difluoroethyl)-1,4-diazepane Hydrochloride
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term stability and handling of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 1-(2,2-Difluoroethyl)-1,4-dzeta hydrochloride.
Q1: What are the optimal storage conditions for 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride to ensure its long-term stability?
A1: As a hydrochloride salt of a fluorinated amine, this compound is potentially susceptible to degradation from moisture, light, and elevated temperatures. While specific stability data for this molecule is not extensively published, based on best practices for analogous compounds, we recommend the following storage conditions to maximize shelf-life.[1]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Best Practices |
| Temperature | Store at -20°C for long-term storage. For short-term use, 2-8°C is acceptable. | Lower temperatures slow down potential degradation kinetics. Some studies on related compounds show that freezing is the optimal storage temperature.[2] |
| Humidity | Store in a desiccated environment with a relative humidity of <60%. | The hydrochloride salt form can be hygroscopic, meaning it readily absorbs moisture from the air.[1][3] Moisture can lead to hydrolysis or changes in the physical state of the compound.[1] Always use a desiccator for storage.[3] |
| Light | Protect from light by using an amber glass vial or by wrapping the container in aluminum foil. | Many amine-containing compounds and fluorinated pharmaceuticals are sensitive to light, which can catalyze oxidative degradation or other photochemical reactions.[1][4] |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). | Displacing oxygen can prevent oxidative degradation of the amine functional groups.[1] This is particularly critical if the compound will be stored for extended periods. |
Q2: How should I handle the compound during experimental use to minimize degradation?
A2: Proper handling is crucial to prevent contamination and degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: If possible, handle the compound in a glovebox or under a stream of inert gas.[5]
-
Weighing: Weigh the compound quickly and in a low-humidity environment. Avoid leaving the container open for extended periods.
-
Packaging: Always ensure the container is tightly sealed after use.[6] For hygroscopic materials, proper packaging is critical for protection against moisture.[7]
Q3: What are the visible signs of degradation I should watch for?
A3: Any change in the physical appearance of the compound can be an indicator of degradation. Be vigilant for:
-
Color Change: A shift from a white or off-white powder to yellow or brown can indicate oxidation or the formation of degradation products.
-
Clumping or Caking: This is a strong indicator of moisture absorption by a hygroscopic compound.[3]
-
Change in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble may suggest the formation of less soluble impurities or polymers.
If you observe any of these changes, it is crucial to re-analyze the compound for purity before use.
Troubleshooting Guide
This section provides step-by-step guidance for common issues encountered during the analysis and use of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride.
Problem 1: I see unexpected peaks in my HPLC/LC-MS analysis of a newly opened sample.
-
Possible Cause 1: Contamination. The unexpected peaks may be from a contaminated solvent, buffer, or sample vial.
-
Troubleshooting Step 1: Prepare a blank injection (mobile phase only) to check for system contamination.
-
Troubleshooting Step 2: Use fresh, HPLC-grade solvents and buffers to reprepare your sample.
-
-
Possible Cause 2: In-situ Degradation. The compound might be degrading in the analytical solution.
-
Troubleshooting Step 1: Assess the stability of the compound in your chosen solvent. Analyze the sample immediately after preparation and then again after several hours to see if the impurity peaks increase.[8]
-
Troubleshooting Step 2: If the compound is degrading, consider using a different, less reactive solvent or adjusting the pH of your solution.
-
-
Possible Cause 3: Inherent Impurities. The unexpected peaks could be impurities from the synthesis that were present upon receipt.
-
Troubleshooting Step 1: Compare your chromatogram to the Certificate of Analysis (CoA) provided by the manufacturer.
-
Troubleshooting Step 2: If the impurity profile is significantly different from the CoA, contact the manufacturer's technical support.
-
Caption: Troubleshooting workflow for unexpected analytical results.
Problem 2: The compound's potency seems to have decreased over time.
-
Possible Cause: Degradation. The active pharmaceutical ingredient (API) may have degraded due to improper storage.
-
Troubleshooting Step 1: Review your storage records. Was the compound exposed to elevated temperatures, light, or humidity?
-
Troubleshooting Step 2: Re-qualify the material using a validated, stability-indicating analytical method.[9] High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for this purpose.[10]
-
Troubleshooting Step 3: If degradation is confirmed, the batch should be discarded. Review and improve your storage and handling procedures based on the recommendations in this guide.
-
Potential Degradation Pathways
While specific degradation pathways for 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride are not published, we can hypothesize potential routes based on its chemical structure and the known degradation of similar molecules like diazepam.[11][12]
Caption: Potential degradation pathways for the parent compound.
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol provides a starting point for developing a validated stability-indicating method. It is essential to validate this method for your specific equipment and experimental conditions.
-
Instrumentation & Columns:
-
A standard HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase & Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm (or an empirically determined λmax).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride at 1 mg/mL in the sample diluent.
-
Dilute this stock solution to a working concentration of approximately 50 µg/mL.
-
-
Forced Degradation Study (for method validation):
References
- Vertex AI Search. (2025).
- Guidance on Safe Storage of Chemicals in Labor
- Closset, M., et al. (2021). Long-term physico-chemical stability of 5-fluorouracile at standardised rounded doses (SRD) in MyFuser® portable infusion pump. DIAL@UCLouvain.
- Absortech.
- Camilleri, R., Schembri, O., & Farrugia, C.
- Ellis, L., & Turnbull, M.
- Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC - NIH.
- Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. (2020).
- Stability indicating study by using different analytical techniques. (2022). IJSDR.
- Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II). (2019). PubMed.
- Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. (2013). PMC - NIH.
- Protection of Light Sensitive Products. (2015). Pharmaguideline.
- Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers.
- Guideline on declaration of storage conditions. (2007). European Medicines Agency (EMA).
Sources
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- 4. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
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- 6. ema.europa.eu [ema.europa.eu]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Diazepam Degradation Pathway [eawag-bbd.ethz.ch]
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- 13. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectral Labyrinth: A Troubleshooting Guide for ¹H and ¹⁹F NMR of 1-(2,2-Difluoroethyl)-1,4-diazepane
Welcome to the Technical Support Center for the analysis of 1-(2,2-Difluoroethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra. Here, we address common challenges in a practical question-and-answer format, moving beyond simple procedural steps to explain the underlying principles and provide robust, field-tested solutions.
Understanding the Molecule: Expected Spectral Characteristics
Predicted ¹H NMR Signals
The 1,4-diazepane ring protons are expected to show complex multiplets due to extensive spin-spin coupling. The difluoroethyl group will introduce a characteristic triplet of triplets.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| -CHF₂ | 5.8 - 6.2 | tt | ²JHF ≈ 55-60 Hz, ³JHH ≈ 3-5 Hz | The large geminal coupling to fluorine and smaller vicinal coupling to the adjacent methylene group will result in a triplet of triplets. |
| -CH₂-CHF₂ | 2.8 - 3.2 | dt | ³JHH ≈ 3-5 Hz, ³JHF ≈ 15-20 Hz | This methylene group is coupled to both the adjacent protons and the two fluorine atoms, resulting in a doublet of triplets. |
| Diazepane Ring Protons | 2.5 - 3.5 | m | - | The seven-membered ring protons will likely appear as a series of complex, overlapping multiplets. |
| N-H | Variable | br s | - | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It may also be broad due to quadrupole broadening and exchange. |
Predicted ¹⁹F NMR Signals
The ¹⁹F NMR spectrum is anticipated to be simpler, with a single primary signal.
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| -CHF₂ | -110 to -125 | dt | ²JFH ≈ 55-60 Hz, ³JFH ≈ 15-20 Hz | The two fluorine atoms are chemically equivalent and will appear as a single signal split by the geminal proton and the vicinal methylene protons. |
Troubleshooting Guide & FAQs
Question 1: My ¹H NMR spectrum shows a broad, ill-defined multiplet for the -CHF₂ proton instead of a clear triplet of triplets. What could be the cause?
Answer:
This is a common issue that can arise from several factors related to both the sample and the instrument.
Possible Causes & Solutions:
-
Poor Shimming: An inhomogeneous magnetic field is a frequent culprit for peak broadening.[1]
-
Solution: Carefully re-shim the instrument using the sample. If the problem persists, try shimming on a standard sample to ensure the spectrometer is performing correctly.
-
-
Sample Concentration and Viscosity: High sample concentrations can lead to increased viscosity, which in turn causes broader peaks due to slower molecular tumbling.[1]
-
Solution: Prepare a more dilute sample. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR.[2]
-
-
Presence of Paramagnetic Impurities: Dissolved oxygen or trace metal ions can significantly broaden NMR signals.[1]
-
Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it for several minutes. For more sensitive experiments, the freeze-pump-thaw method is highly effective. Ensure all glassware is scrupulously clean to avoid metal contamination.
-
-
Chemical Exchange: If the diazepine ring is undergoing conformational exchange on the NMR timescale, this can lead to broadening of signals for adjacent groups.
-
Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange process and sharpen the peaks. Conversely, acquiring at a higher temperature might coalesce the signals into a sharper average peak.
-
Question 2: In my ¹⁹F NMR spectrum, the chemical shift of the difluoroethyl group is significantly different from the predicted range. Why might this be?
Answer:
The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, and several factors can cause deviations from the expected values.[3][4]
Possible Causes & Solutions:
-
Solvent Effects: The polarity and anisotropic effects of the solvent can significantly influence ¹⁹F chemical shifts.[5] A change in solvent can alter the shielding around the fluorine nuclei.
-
Solution: Be consistent with the solvent used for your experiments. If comparing to literature values, ensure you are using the same solvent. If unexpected shifts are observed, acquiring the spectrum in a different solvent (e.g., changing from CDCl₃ to DMSO-d₆) can help confirm if the effect is solvent-induced.[6][7]
-
-
Intramolecular Interactions: The conformation of the 1,4-diazepane ring could place other functional groups in close proximity to the difluoroethyl group, leading to through-space shielding or deshielding effects.
-
Solution: This is an intrinsic property of the molecule's structure in solution. To investigate this, you could perform 2D NMR experiments like NOESY or ROESY to identify through-space interactions between the difluoroethyl group and other parts of the molecule.
-
-
Referencing Issues: Incorrect referencing of the ¹⁹F spectrum will lead to an apparent shift of all signals.
-
Solution: Ensure proper referencing using an internal or external standard. For ¹⁹F NMR, CFCl₃ is the primary reference standard (δ = 0 ppm).[8]
-
Question 3: I see more than the expected number of signals in both my ¹H and ¹⁹F NMR spectra. How can I determine if these are impurities or something else?
Answer:
Distinguishing between impurities and other spectral phenomena like the presence of rotamers or diastereomers is a critical step in spectral interpretation.
Workflow for Signal Identification:
Figure 1: Workflow for identifying the source of unexpected NMR signals.
Step-by-Step Protocol:
-
Identify Common Impurities: Residual solvents from synthesis or purification are common culprits. Check for characteristic signals of solvents like ethyl acetate, acetone, or dichloromethane. Silicone grease can also appear as a broad singlet around 0 ppm.
-
Run a Blank Spectrum: Acquire a spectrum of the deuterated solvent from the same bottle to identify any inherent impurities in the solvent itself.
-
Consult Reference Tables: Utilize published tables of NMR chemical shifts for common laboratory solvents and impurities.
-
Consider Rotamers: The 1,4-diazepane ring is flexible, and rotation around the N-C bond of the difluoroethyl group may be slow on the NMR timescale, leading to two sets of signals for the different rotational isomers (rotamers).
-
Experiment: Perform variable temperature (VT) NMR. If rotamers are present, the distinct signals will broaden and coalesce into a single set of averaged signals as the temperature is increased.[6]
-
-
Check for Diastereomers: If there are any chiral centers in your molecule that were not intended, you may have a mixture of diastereomers, which will give distinct NMR spectra.
-
Utilize 2D NMR: Techniques like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) can be invaluable in piecing together the structure of the unexpected species.
Question 4: The coupling patterns in my ¹H spectrum are too complex to interpret, especially the signals from the diazepine ring and the difluoroethyl group. How can I simplify the spectrum?
Answer:
Complex coupling patterns are a common challenge, particularly with fluorinated compounds. Several advanced NMR techniques can help simplify these spectra and extract the necessary coupling information.
Experimental Protocols for Spectral Simplification:
-
¹⁹F Decoupling: This is the most direct way to simplify the ¹H spectrum. By irradiating the ¹⁹F nucleus, you remove all ¹H-¹⁹F couplings.
-
Protocol:
-
Set up a standard ¹H experiment.
-
On a spectrometer equipped with a fluorine channel, enable ¹⁹F decoupling.
-
The methylene protons adjacent to the -CHF₂ group will collapse from a doublet of triplets to a simple triplet. The -CHF₂ proton will collapse from a triplet of triplets to a triplet.
-
-
Benefit: This allows for the unambiguous determination of ¹H-¹H coupling constants.[9]
-
-
Pure Shift NMR (e.g., PSYCHE): This technique can provide a ¹H spectrum that is decoupled in the proton dimension, meaning all ¹H-¹H couplings are removed, leaving only the ¹H-¹⁹F couplings.
-
Benefit: This allows for the direct measurement of ¹H-¹⁹F coupling constants from the simplified multiplets.[9]
-
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes.
-
Benefit: It can be used to disentangle overlapping multiplets and measure both ¹H-¹H and ¹H-¹⁹F coupling constants.
-
Visualizing the Decoupling Effect:
Figure 2: Logical flow of a ¹⁹F decoupling experiment to simplify the ¹H NMR spectrum.
By systematically addressing these common issues, researchers can overcome the challenges associated with acquiring and interpreting the ¹H and ¹⁹F NMR spectra of 1-(2,2-Difluoroethyl)-1,4-diazepane, leading to accurate structural elucidation and a deeper understanding of their molecules.
References
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp.
- Taylor & Francis Online. (1971). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- Iowa State University, Chemical Instrument
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry.
- BenchChem. (2025). Troubleshooting poor resolution in NMR spectra of 4-amino-2,3,5-trimethylphenol.
- BenchChem. (2025). Dealing with poor resolution in NMR spectra of Olean-12-en-3-one.
- University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants.
- MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank.
- University of Ottawa NMR Facility Blog. (2017).
- Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting Guide for Olean-12-en-3-one.
- Wiley Online Library. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.
- ACS Publications. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Sigma-Aldrich. Using NMR Chemical Impurities Tables.
- Alfa Chemistry. 19F Coupling Constants Table.
- Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
- Diva-portal.org. (2021).
-
NIH. (2010). A concise synthesis of 1,4-dihydro-[6][10]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity.
- PubChem. Hexahydro-1,4-diazepine.
- MDPI. (2021). Homopiperazine (Hexahydro-1,4-diazepine)
-
NIH. (2010). A concise synthesis of 1,4-dihydro-[6][10]diazepine-5,7-dione...
- SlideShare. (2016). Nmr spectroscopy of fluorine 19.
- Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
- NIH. (2015).
- University of California, San Francisco. Fluorine NMR.
- ChemRxiv. (2025). QM Assisted ML for 19F NMR Chemical Shift Prediction.
- MDPI. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole.
Sources
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- 4. thieme-connect.de [thieme-connect.de]
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Technical Support Center: Optimizing Coupling Reactions for 1,4-Diazepane Substrates
Welcome to the technical support center for coupling reactions involving the 1,4-diazepane scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this important heterocyclic motif. As a privileged structure in numerous therapeutic agents, mastering its derivatization is key to advancing many drug discovery programs.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. Our goal is to empower you with the knowledge to not only follow a procedure but to troubleshoot and optimize it effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with 1,4-diazepane substrates in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Q1: Why is achieving selective mono-arylation on 1,4-diazepane so challenging?
A1: The primary challenge arises from the symmetrical nature of the unprotected 1,4-diazepane ring, which contains two secondary amine nucleophiles of similar reactivity. Without a directing or blocking strategy, statistical mixtures of mono-arylated, di-arylated, and unreacted starting material are common. The second amination can sometimes be faster than the first, depending on the electronic effects of the first aryl group addition.
Q2: What is the most common strategy to ensure mono-arylation?
A2: The most robust and widely adopted strategy is the use of a protecting group on one of the nitrogen atoms.[1][2] The tert-butyloxycarbonyl (Boc) group is a frequent choice due to its stability under typical basic coupling conditions and its straightforward removal under acidic conditions. By protecting one nitrogen, you effectively create an unsymmetrical substrate with a single secondary amine available for coupling.
Q3: Can I achieve mono-arylation without a protecting group?
A3: While more challenging, it is sometimes possible by carefully controlling reaction stoichiometry. Using a slight excess of the diazepane relative to the aryl halide (e.g., 1.2-1.5 equivalents) can favor the mono-arylated product. However, this often requires extensive optimization of reaction time and temperature to stop the reaction after the first coupling and before significant di-arylation occurs. This approach typically results in lower yields and more complex purification compared to the protecting group strategy.
Q4: Which type of coupling reaction is most suitable for functionalizing 1,4-diazepane?
A4: The Buchwald-Hartwig amination is the premier choice for forming C(aryl)-N bonds with 1,4-diazepane.[3] This palladium-catalyzed cross-coupling reaction is highly versatile, tolerates a wide range of functional groups, and has been extensively optimized with a vast library of ligands and reaction conditions available.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion to the Desired Product
Possible Cause 1: Inactive Catalyst
-
Expert Analysis: The active catalyst in a Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient. The Pd(0) species can also be deactivated by oxygen or other impurities.
-
Solution:
-
Use a Precatalyst: Employ a modern, air-stable Pd(II) precatalyst (e.g., a G3 or G4 precatalyst from Buchwald's lab). These are designed to reliably generate the active Pd(0) species under the reaction conditions.
-
Degas Your Reaction: Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Check Reagent Purity: Impurities in the amine or aryl halide can act as catalyst poisons. Purify reagents if their quality is uncertain. Amines, in particular, can be purified by filtration through a plug of activated alumina.[4]
-
Possible Cause 2: Inappropriate Ligand Choice
-
Expert Analysis: The ligand is not just a spectator; it is crucial for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For cyclic secondary amines like 1,4-diazepane, sterically bulky and electron-rich ligands are often required to promote efficient coupling.
-
Solution:
-
Screen Ligands: If you see low conversion, screen a panel of ligands. Start with commonly successful biarylphosphine ligands such as XPhos , SPhos , or RuPhos . These are known to be effective for coupling secondary amines.[5]
-
Consider Ligand-to-Metal Ratio: For phosphine ligands, using a ligand-to-palladium ratio between 1.5:1 and 2:1 can prevent catalyst deactivation, as the amine substrate itself can sometimes act as a competing ligand.[4]
-
Possible Cause 3: Incorrect Base Selection
-
Expert Analysis: The base's role is to deprotonate the amine, making it a more potent nucleophile. A base that is too weak may not facilitate this step, while a base that is too strong can cause degradation of sensitive substrates.[6] Base insolubility can also lead to poor reproducibility.
-
Solution:
-
Match Base Strength to Substrate: For standard couplings, a strong base like sodium tert-butoxide (NaOtBu) is often effective. If your substrate has base-sensitive functional groups (e.g., esters, nitriles), switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), but be prepared to increase the reaction temperature.[4][7]
-
Ensure Proper Mixing: Strong inorganic bases have high densities and can settle at the bottom of the reaction vessel. Ensure vigorous stirring to maintain a homogeneous mixture.[7]
-
Problem 2: Formation of Di-Arylated Product Instead of Mono-Arylated
Possible Cause 1: No Protecting Group Used
-
Expert Analysis: As discussed in the FAQs, attempting mono-arylation on an unprotected diazepane is inherently non-selective. The initially formed mono-arylated product can be more nucleophilic or have better steric accessibility than the starting diamine, leading to rapid subsequent arylation.
-
Solution:
-
Implement a Protecting Group Strategy: The most reliable solution is to protect one nitrogen, typically as a Boc-carbamate. This ensures that only one site is available for the coupling reaction.
-
Possible Cause 2: Incorrect Stoichiometry
-
Expert Analysis: If using an unprotected diazepane, employing a 1:1 ratio or an excess of the aryl halide will almost certainly lead to significant amounts of the di-arylated product.
-
Solution:
-
Use Excess Diamine: Use the 1,4-diazepane as the excess reagent (1.2 to 1.5 equivalents). This statistically favors the mono-arylation of the aryl halide.
-
Slow Addition: Consider slowly adding the aryl halide to a solution of the catalyst, base, and excess diazepane to maintain a low concentration of the electrophile throughout the reaction.
-
Problem 3: Formation of Side Products (e.g., Hydrodehalogenation)
Possible Cause: β-Hydride Elimination
-
Expert Analysis: While less common with cyclic amines compared to their acyclic counterparts, β-hydride elimination can occur. This is a side reaction where a palladium-amide intermediate decomposes to form an imine and a palladium-hydride species, which then reduces another molecule of the aryl halide to an arene (hydrodehalogenation).
-
Solution:
-
Choose Appropriate Ligands: Use bulky ligands that favor the reductive elimination step (the desired C-N bond formation) over β-hydride elimination. Ligands like XPhos and SPhos are generally effective in minimizing this side reaction.
-
Lower Reaction Temperature: If hydrodehalogenation is a significant issue, try running the reaction at a lower temperature, as β-hydride elimination often has a higher activation energy than reductive elimination.
-
Recommended Reaction Conditions & Protocols
Data Summary: Starting Conditions for Optimization
The following table provides empirically derived starting points for the mono-arylation of N-Boc-1,4-diazepane.
| Component | Recommended Reagents & Loading | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or XPhos-Pd-G3 (1-2 mol %) | Pd₂(dba)₃ is a reliable Pd(0) source. The G3 precatalyst is air-stable and ensures efficient generation of the active LPd(0) species, often leading to more reproducible results. |
| Ligand | XPhos (2-4 mol %) or RuPhos (2-4 mol %) | These are bulky, electron-rich biarylphosphine ligands that accelerate the rate-limiting oxidative addition and final reductive elimination steps. Their steric profile is well-suited for coupling with secondary cyclic amines.[5] |
| Base | NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv) | NaOtBu is a strong, effective base for general substrates. K₃PO₄ is a milder, non-nucleophilic base suitable for substrates with sensitive functional groups, though it may require higher temperatures.[7] |
| Solvent | Toluene or 1,4-Dioxane (0.1 - 0.5 M) | These are common, relatively non-polar solvents for Buchwald-Hartwig reactions. Toluene is often preferred when using aryl iodides to prevent inhibition by the iodide salt byproduct.[8] |
| Temperature | 80-110 °C | This temperature range is typically sufficient to drive the reaction to completion within a reasonable timeframe (4-24 hours). Weaker bases or less reactive aryl chlorides may require the higher end of this range.[7] |
Experimental Workflow Diagram
The following diagram outlines the general workflow for setting up a Buchwald-Hartwig coupling reaction with a 1,4-diazepane substrate.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Use this diagram to navigate common experimental failures.
Caption: Decision tree for troubleshooting low-yield coupling reactions.
Protocol: Selective Mono-Arylation of N-Boc-1,4-Diazepane with an Aryl Bromide
Materials:
-
N-Boc-1,4-diazepane (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
XPhos-Pd-G3 (2 mol %)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous Toluene (to 0.2 M)
Procedure:
-
Preparation (in a glovebox): To an oven-dried reaction vial equipped with a magnetic stir bar, add the XPhos-Pd-G3 precatalyst, sodium tert-butoxide, and N-Boc-1,4-diazepane.
-
Reaction Setup: Remove the vial from the glovebox. Add the aryl bromide followed by anhydrous, degassed toluene via syringe.
-
Execution: Seal the vial and place it in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.
References
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
The Synthetic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Reddit. (2023, February 20). Troubleshooting Ullmann Coupling. r/Chempros. [Link]
-
Wuts, P. G. M. (n.d.). The Role of Protective Groups in Organic Synthesis. Wiley. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]
Sources
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- 2. labinsights.nl [labinsights.nl]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Strategies for removing unreacted starting material from 1-(2,2-Difluoroethyl)-1,4-diazepane
Welcome to the technical support center for the purification of 1-(2,2-Difluoroethyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions encountered during the purification of this fluorinated diazepane derivative. Our goal is to equip you with the scientific rationale behind each purification technique to ensure you can adapt and overcome challenges in your specific experimental context.
Introduction
The synthesis of 1-(2,2-Difluoroethyl)-1,4-diazepane typically involves the alkylation of 1,4-diazepane. A common challenge in this synthesis is the removal of unreacted 1,4-diazepane starting material from the final product. Both the starting material and the product are secondary amines, leading to similar physical and chemical properties, which can make separation non-trivial. This guide will explore several effective strategies to achieve high purity of the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate 1-(2,2-Difluoroethyl)-1,4-diazepane from unreacted 1,4-diazepane?
A1: The difficulty arises from the structural similarity between the product and the starting material. Both are basic, cyclic diamines. This results in comparable polarities and boiling points, making simple distillation or crystallization challenging. However, the introduction of the difluoroethyl group does alter the molecule's properties in subtle but significant ways that can be exploited for purification.
Q2: What are the primary methods for purifying 1-(2,2-Difluoroethyl)-1,4-diazepane?
A2: The most effective methods leverage the basicity and polarity differences between the product and starting material. These include:
-
Acid-Base Extraction: To separate basic amines from neutral or acidic impurities.[1][2][3]
-
Column Chromatography: To separate compounds based on their differential adsorption to a stationary phase.
-
Crystallization of Amine Salts: To enhance the purity of the final product by forming crystalline salts.[4][5]
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[6] By using an appropriate solvent system, you can visualize the separation of the product from the starting material and other impurities. Staining with a suitable agent, such as potassium permanganate or ninhydrin, can help in visualizing the spots. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of purity.[7][8]
Troubleshooting Guides
Guide 1: Acid-Base Extraction for Initial Cleanup
This technique is a robust first step to remove non-basic impurities and can also be adapted to enrich the desired product. Amines, being basic, can be protonated to form water-soluble salts, allowing for their separation from non-basic organic compounds.[2][9]
Experimental Protocol: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amines (both starting material and product), transferring them to the aqueous layer as their ammonium salts.[3]
-
Separation of Layers: Separate the aqueous layer containing the protonated amines from the organic layer, which now contains any neutral or acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 10 M NaOH) dropwise until the solution is strongly basic (pH > 12). This deprotonates the ammonium salts, regenerating the free amines.
-
Back-Extraction: Extract the free amines back into an organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine mixture.
Troubleshooting
-
Problem: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
-
-
Problem: Low recovery of amines.
-
Solution: Ensure the aqueous layer is sufficiently basified to deprotonate the amine salts completely. Perform multiple back-extractions with the organic solvent to maximize recovery.
-
Visualization of the Acid-Base Extraction Workflow
Caption: Workflow for Acid-Base Extraction.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[6] Although the product and starting material have similar polarities, a carefully chosen solvent system can achieve good separation.
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. The less polar compound will elute first. Generally, the difluoroethylated product is slightly less polar than the starting 1,4-diazepane.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Solvent System Selection
A good starting point for the mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A small amount of a basic modifier, such as triethylamine (typically 0.1-1%), should be added to the eluent to prevent the basic amines from tailing on the acidic silica gel.
| Polarity of Compound | Recommended Starting Eluent Composition |
| Less Polar (Product) | 90:10:1 Hexanes:Ethyl Acetate:Triethylamine |
| More Polar (Starting Material) | 80:20:1 Hexanes:Ethyl Acetate:Triethylamine |
Troubleshooting
-
Problem: Poor separation of spots on TLC and column.
-
Solution: Optimize the eluent system. Try different solvent ratios or different polar solvents (e.g., DCM, methanol). A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.
-
-
Problem: Tailing of spots on TLC.
-
Solution: Add a small amount of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.
-
Visualization of the Chromatographic Separation
Caption: Steps in Column Chromatography Purification.
Guide 3: Recrystallization via Salt Formation
Recrystallization is a powerful technique for purifying solid compounds. For amines, which are often oils or low-melting solids, converting them to their salts can significantly improve their crystalline properties.[4][5]
Experimental Protocol: Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified product (from chromatography or extraction) in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or gaseous HCl) dropwise while stirring. The hydrochloride salt of the amine will precipitate.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Recrystallization: Dissolve the salt in a minimal amount of a hot solvent in which it has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol, methanol, or a mixed solvent system like ethanol/ether).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting
-
Problem: The product does not crystallize.
-
Solution: Try scratching the inside of the flask with a glass rod to induce crystallization. Adding a seed crystal of the pure product can also help. If the product oils out, try using a different recrystallization solvent or a more dilute solution.
-
-
Problem: The recrystallized product is still impure.
-
Solution: A second recrystallization may be necessary. Ensure that the initial salt formation was complete and that the correct solvent for recrystallization was chosen.
-
References
-
University of Toronto. (n.d.). What is an Acid and Base Extraction? Engineering Ideas Clinic. Retrieved from [Link]
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
JoVE. (2020). Extraction - Concept. JoVE. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (2011). Thin layer chromatographic separation of benzodiazepine derivates. Analele Universității din București-Chimie, 20(20), 181-188.
-
NEB Grade 12 Notes. (2021). Amines. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Organic Web Chem. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- Besset, T. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
- LibreTexts. (2019). 25.4 Physical Properties of Amines. Chemistry LibreTexts.
- Besset, T. (2023). Synthesis of Fluorinated Amines: A Personal Account.
- Zhang, J., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
- Patil, S., et al. (2015). Identification, synthesis and characterization of process related impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
- ScienceMadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?
- Google Patents. (n.d.).
- LibreTexts. (2023). 24.2: Structure and Properties of Amines. Chemistry LibreTexts.
- MDPI. (2022).
- ProQuest. (2019). High Performance Thin-Layer Chromatography (HPTLC)
- ChemicalBook. (n.d.). 1-(2-fluoroethyl)-1,4-diazepane.
- MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
- National Institutes of Health. (2011).
- BYJU'S. (n.d.). Physical Properties of Amines.
- Annex Publishers. (2019). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample.
- Alfa Chemistry. (n.d.).
- PubMed. (2004).
- Google Patents. (n.d.).
- National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism.
- National Institutes of Health. (2021).
- National Institutes of Health. (n.d.). 1-(2-Fluoroethyl)-1,4-diazepane-2,5-dione. PubChem.
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- European Patent Office. (2017).
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Technical Support Center: Understanding and Troubleshooting Degradation Pathways for Fluorinated Heterocyclic Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting strategies for common challenges encountered during the stability testing and analysis of fluorinated heterocyclic amines. The unique properties conferred by fluorine make these compounds invaluable in modern drug discovery, but also introduce specific degradation pathways that require careful consideration.[1][2][3] This resource is designed to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.
Part 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the stability and degradation of fluorinated heterocyclic amines.
Q1: Why is fluorine so commonly incorporated into heterocyclic amines in drug discovery?
The strategic incorporation of fluorine into drug candidates, particularly into heterocyclic amine scaffolds, is a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[2][4] The rationale is multi-faceted:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic attack by enzymes like cytochrome P450 (CYP450).[4][5] Placing fluorine at a metabolically vulnerable position (a "soft spot") can block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][4] For instance, the fluorine atom in Vericiguat enhances its metabolic stability, leading to lower clearance.[6]
-
Modulation of Physicochemical Properties: As the most electronegative element, fluorine's powerful electron-withdrawing effect can significantly alter the properties of nearby functional groups.[4][7] It can lower the basicity (pKa) of a proximal amine, which can improve cell membrane permeability and oral absorption by favoring the neutral state of the molecule at physiological pH.[4][5][8]
-
Increased Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[2]
-
Conformational Control: The introduction of fluorine can influence the molecule's preferred conformation, locking it into a bioactive shape that is more favorable for binding to its target.[1]
Q2: What makes the Carbon-Fluorine (C-F) bond both a strength and a potential liability?
The C-F bond's high bond dissociation energy (typically >100 kcal/mol) is the source of its renowned stability against homolytic (radical) cleavage, which is why it is used to block metabolic soft spots.[9][10] However, this metric can be misleading in a physiological or chemical context. The primary liability arises from the bond's susceptibility to heterolytic cleavage , where the bond breaks unevenly.[9][10]
Several factors can facilitate this unexpected cleavage:
-
Intramolecular Nucleophilic Attack: A nearby nucleophilic group within the same molecule (like the amine in a heterocyclic ring) can attack the carbon atom bearing the fluorine, displacing it. This was observed in compounds containing a 2-(fluoromethyl)pyrrolidine moiety, which decomposed significantly in a pH 7.4 solution.[9]
-
Neighboring Group Participation: The presence of lone pair electrons on an adjacent atom (like the nitrogen in an amine) can facilitate fluoride loss.[9][10] Fluoromethylamines are known to be prone to this type of decomposition.[10]
-
Enzymatic Action: Despite the bond's strength, certain drug-metabolizing enzymes can mediate C-F bond cleavage through various oxidative or hydrolytic mechanisms.[10][11]
The release of free fluoride ions can lead to safety concerns, such as skeletal fluorosis with long-term use of certain drugs like voriconazole.[9][10] Therefore, what appears to be a "stable" bond on paper must be rigorously tested under relevant experimental conditions.[9]
Q3: What are the primary degradation pathways for fluorinated heterocyclic amines?
Fluorinated heterocyclic amines can degrade via several key pathways, often initiated by common experimental or physiological stressors. Understanding these pathways is the first step in designing stable molecules and predictive stability studies.[12][13]
-
Hydrolysis: Degradation in an aqueous environment, highly dependent on pH. This can involve direct attack by water or hydroxide ions on an electrophilic center or intramolecular reactions facilitated by the molecule's own functional groups.[14][15]
-
Oxidation: Degradation caused by reaction with oxygen or other oxidizing agents, often mediated by enzymes in biological systems.[4][16] This is a major pathway for drug metabolism.
-
Photolysis: Degradation upon exposure to light. The molecule absorbs photons, leading to an excited state that can undergo various reactions, including bond cleavage or reaction with other molecules.[17]
The interplay between the heterocyclic amine structure and the position of the fluorine atom(s) dictates which of these pathways will be dominant.
Part 2: Troubleshooting Common Degradation Issues
This section provides a question-and-answer guide to diagnosing and addressing specific degradation problems you may encounter in the lab.
Q4: My fluorinated heterocyclic amine is degrading in aqueous solution. What are the likely hydrolytic pathways?
Observing degradation in buffers or aqueous formulations points towards hydrolytic instability. The specific mechanism is highly dependent on the molecule's structure.
Common Causes & Troubleshooting Steps:
-
Intramolecular Nucleophilic Displacement (SN2-like):
-
Symptom: You observe degradation products where the fluorine has been replaced by a hydroxyl group, or ring-expanded products.
-
Mechanism: A nucleophilic nitrogen atom within the heterocyclic ring attacks the carbon bearing the fluorine, forming a strained intermediate (like an aziridinium ion), which is then opened by water.[9] This is particularly a concern for monofluorinated alkyl groups.[9]
-
Troubleshooting:
-
pH Study: Analyze degradation rates across a pH range (e.g., pH 3, 7, 9). This mechanism may be accelerated at neutral or slightly basic pH where the amine is more nucleophilic.
-
Structural Modification: If possible, increase the distance between the nucleophilic amine and the fluorinated carbon.[9] Masking the amine as an amide can also reduce its nucleophilicity and improve stability.[9][10]
-
-
-
Elimination of Hydrogen Fluoride (HF):
-
Symptom: Formation of an alkene or imine degradant, with corresponding detection of fluoride ions.
-
Mechanism: This occurs if there is an acidic proton on a carbon adjacent (β-position) to the fluorine-bearing carbon. A base (like hydroxide) can abstract the proton, leading to the elimination of HF. β-fluoro carbonyl compounds are particularly susceptible.[9][10]
-
Troubleshooting:
-
Ion Chromatography: Use an ion-selective electrode or ion chromatography to specifically measure the concentration of free fluoride in your stressed samples.[18]
-
Structural Modification: Replace or remove the acidic α-proton if it is not essential for biological activity.
-
-
-
Hydrolysis of the Heterocyclic Ring:
-
Symptom: The core heterocyclic ring is opened, leading to degradants that no longer contain the intact ring system.
-
Mechanism: Some heterocyclic rings (e.g., certain azoles) can be susceptible to hydrolysis, a process that may be influenced by the electronic effects of the fluorine substituent.[15]
-
Troubleshooting:
-
LC-MS Analysis: Use high-resolution mass spectrometry to identify the molecular formulas of the major degradants and confirm ring-opening.
-
Literature Review: Search for known stability issues with the specific heterocyclic core of your molecule.
-
-
Caption: Workflow for diagnosing hydrolytic degradation pathways.
Q5: I'm observing unexpected metabolites in my in-vitro metabolic assay. What oxidative degradation pathways should I consider?
Metabolic assays using liver microsomes or hepatocytes can reveal oxidative degradation pathways mediated by CYP450 enzymes. While fluorine is used to block metabolism, it can also create novel metabolic routes.
Common Oxidative Pathways:
-
Hydroxylation at Fluorinated Carbons:
-
Symptom: Detection of metabolites where a C-F bond is replaced by a C-OH bond, often accompanied by fluoride release.
-
Mechanism: Contrary to intuition, CYP450 enzymes can hydroxylate even fluorinated alkyl carbons.[9][10] This can lead to an unstable intermediate that eliminates HF to form a carbonyl (aldehyde or ketone).[16]
-
Troubleshooting:
-
Isotope Labeling: Use deuterium-labeled substrates to probe for changes in metabolic pathways.
-
CYP450 Inhibition: Run assays with specific CYP450 inhibitors to identify the enzymes responsible for the degradation.
-
-
-
Oxidative Defluorination of Aromatic Rings:
-
Symptom: Formation of phenolic metabolites from a fluoro-aryl moiety.
-
Mechanism: Enzymes can oxidize a fluorinated aromatic ring to form an arene oxide intermediate, which can rearrange to a phenol, expelling a fluoride ion. This means simply blocking a position with fluorine doesn't always prevent hydroxylation at that site.[10]
-
Troubleshooting:
-
High-Resolution MS: Use MS/MS fragmentation to pinpoint the location of the new hydroxyl group.
-
Reference Standard: Synthesize the suspected phenolic metabolite to confirm its identity by co-elution in HPLC.
-
-
-
Oxidation Adjacent to the Amine:
-
Symptom: Formation of imines, amides (lactams), or ring-opened products resulting from oxidation of the carbon alpha to the nitrogen.
-
Mechanism: The amine group can direct oxidation to adjacent carbons. For fluorinated alkenes with an allylic amine, oxidation of the amine can form a reactive Michael acceptor.[9][10]
-
Troubleshooting:
-
Glutathione (GSH) Trapping: Include GSH in the incubation. The formation of GSH adducts can indicate the presence of reactive electrophilic intermediates like imines or Michael acceptors.[10]
-
-
Caption: Simplified pathway of oxidative C-F bond cleavage.
Part 3: Experimental Design & Analytical Strategy
A proactive and well-designed experimental plan is crucial for understanding the stability of your compound.
Q8: How do I design a robust forced degradation study for a novel fluorinated heterocyclic amine?
Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a drug substance.[12][13] This is essential for developing stability-indicating analytical methods.[19] The International Council for Harmonisation (ICH) guidelines (specifically Q1A) provide the framework.[12]
Objective: To generate degradation products under various stress conditions to elucidate degradation pathways and develop a stability-indicating HPLC method.
Materials:
-
Drug substance
-
HCl (0.1 N), NaOH (0.1 N)
-
H₂O₂ (3%)
-
High-purity water and acetonitrile (ACN) for HPLC
-
Photostability chamber, oven
Procedure:
-
Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., ACN/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Keep at 60°C for 24 hours.
-
At time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Keep at 60°C for 24 hours.
-
At time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at 80°C for 48 hours.
-
Also, store a solution of the drug substance at 60°C for 48 hours.
-
Analyze at specified time points.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analyze the samples alongside a dark control stored under the same conditions.
-
-
Analysis:
-
Analyze all stressed samples and a non-degraded control by a suitable HPLC-UV/DAD method. Aim for 5-20% degradation of the parent compound.[13]
-
Submit samples with significant degradation for LC-MS analysis to identify the mass of the degradants.
-
Self-Validation: The goal is to achieve sufficient degradation to identify products without completely consuming the parent peak. If degradation is too fast or too slow, adjust the stressor concentration, temperature, or time accordingly.[19]
Q9: What are the best analytical techniques to identify and quantify degradation products?
A multi-technique approach is often necessary for a complete picture of degradation.[13]
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV/DAD | Quantification of parent compound and degradants; Purity assessment. | Robust, reproducible, widely available. Diode-array detector (DAD) helps in peak purity assessment.[20] | Requires chromophores. May not separate all degradants. Provides no structural information. |
| LC-MS/MS | Identification of degradation products. | Highly sensitive. Provides molecular weight and fragmentation data for structural elucidation of unknown degradants.[21] | Quantification can be challenging without reference standards. Ionization suppression can affect accuracy. |
| ¹⁹F NMR | Tracking fluorine-containing species; Structural elucidation. | Highly specific to fluorine. Can distinguish and quantify different fluorine environments (parent vs. degradant) without chromatography.[17][22] | Low sensitivity compared to MS. Requires higher sample concentrations. Complex spectra can be difficult to interpret.[23] |
| Ion Chromatography (IC) | Quantification of free fluoride ions. | The gold standard for measuring defluorination. Highly sensitive and specific for inorganic ions.[18] | Requires separate instrumentation. Does not provide information on the organic degradants. |
Q10: I'm having trouble with my analytical method. What are some common troubleshooting tips for analyzing these compounds?
Issue 1: My fluorinated intermediate seems to be degrading on the GC column.
-
Cause: Gas Chromatography (GC) uses high temperatures that can cause thermal degradation of sensitive compounds. Active sites on the column or in the injection port can also catalyze degradation.[23]
-
Solution:
-
Lower Injection Temperature: Reduce the injector port temperature to the minimum required for efficient volatilization.[23]
-
Use an Inert Column: Switch to a column with a more inert stationary phase to minimize analyte-column interactions.[23]
-
Derivatization: If your compound has active groups like amines or hydroxyls, derivatizing them can increase thermal stability.
-
Switch to HPLC: For many pharmaceutical compounds, HPLC is the preferred method as it operates at or near room temperature, avoiding thermal degradation.
-
Issue 2: My ¹⁹F NMR signals are overlapping, making quantification difficult.
-
Cause: Structurally similar degradants may have very close chemical shifts, leading to unresolved peaks.
-
Solution:
-
Higher Field Strength: Using a higher field NMR instrument will increase chemical shift dispersion and may resolve the overlapping signals.[23]
-
Change Solvent: Different solvents can induce differential shifts in the signals, potentially improving resolution.[23]
-
2D NMR: Use advanced 2D NMR techniques like ¹H-¹⁹F HETCOR to correlate fluorine signals with proton signals, aiding in the assignment of individual species within a complex mixture.[23]
-
References
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]
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Wang, L., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 969-973. [Link]
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Das, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3845-3866. [Link]
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Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). Royal Society of Chemistry. [Link]
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Wang, L., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 969-973. [Link]
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Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. (n.d.). Oxford Academic. [Link]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Generalized mechanisms of defluorination based on examples in the scientific literature. (n.d.). ResearchGate. [Link]
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Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. (2025). ResearchGate. [Link]
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Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. (2025). ResearchGate. [Link]
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Wackett, L. P. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(24), e01692-21. [Link]
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Poce, G., et al. (2020). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 53(2), 438-449. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(12), 227-236. [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
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Synthesis and reactivity of fluorinated heterocycles. (n.d.). ResearchGate. [Link]
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Seong, H. J., et al. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(1), 62. [Link]
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Burke, T. R., Jr, et al. (1978). Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. Drug Metabolism and Disposition, 6(4), 421-424. [Link]
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Stereoselectively fluorinated N-heterocycles: a brief survey. (n.d.). Semantic Scholar. [Link]
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Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617-2627. [Link]
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O'Connor, S., et al. (2007). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 1166(1-2), 162-169. [Link]
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Key, B. D., Howell, R. D., & Copley, S. D. (2021). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied and Environmental Microbiology, 87(10), e02 estrategias-biodegradacion-compuestos-polifluorados. [Link]
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Thompson, M. K., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 499-500. [Link]
-
Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (n.d.). ResearchGate. [Link]
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Proposed mechanisms of hydrolytic and oxidative defluorination of.... (n.d.). ResearchGate. [Link]
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Al-Zoubi, R. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(28), 19335-19363. [Link]
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Fluorination in the synthetic pathway of fluorinated benzamides via.... (n.d.). ResearchGate. [Link]
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7. ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
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Pharma Stability: Troubleshooting & Pitfalls. (n.d.). LinkedIn. [Link]
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Wackett, L. P. (2021). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Microbial Biotechnology, 14(4), 1285-1289. [Link]
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Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(4), 1693. [Link]
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). (n.d.). Google AI Search.
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Cantillo, D., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(2), 126-135. [Link]
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Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (n.d.). ResearchGate. [Link]
-
Poce, G., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 329-338. [Link]
-
Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
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Hermann, S., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(8), 14398-14424. [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to the Characterization of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl
Introduction: In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated analogues of existing scaffolds are of considerable interest to researchers.
This guide provides a comprehensive spectroscopic analysis of 1-(2,2-Difluoroethyl)-1,4-diazepane Hydrochloride , a novel fluorinated diazepane derivative. As direct experimental data for this compound is not widely available, this document serves as a predictive guide, contrasting its expected spectroscopic characteristics with the closely related, non-fluorinated analogue, 1-Ethyl-1,4-diazepane . By leveraging established spectroscopic principles and predictive algorithms, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar fluorinated amine compounds. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining the theoretical underpinnings of the expected data and providing detailed, actionable experimental protocols.
Comparative Overview: Structural and Spectroscopic Predictions
The key structural difference between our target molecule, 1-(2,2-Difluoroethyl)-1,4-diazepane HCl, and our comparator, 1-Ethyl-1,4-diazepane, is the presence of the difluoroethyl group. This substitution is predicted to have a profound impact on the spectroscopic output, particularly in NMR and MS analysis.
| Spectroscopic Technique | 1-(2,2-Difluoroethyl)-1,4-diazepane HCl (Predicted) | 1-Ethyl-1,4-diazepane (Predicted) |
| ¹H NMR | Complex splitting patterns for the ethyl group due to H-F coupling. Downfield shift of protons on the carbon adjacent to the CF₂ group. | Simple quartet and triplet for the ethyl group. |
| ¹³C NMR | Significant downfield shift and splitting of the CF₂ carbon signal due to C-F coupling. | Upfield signals for the ethyl group carbons. |
| ¹⁹F NMR | A single signal, likely a triplet of triplets, due to coupling with adjacent protons. | Not applicable. |
| Mass Spectrometry (EI) | Characteristic fragmentation pattern showing loss of HF. The molecular ion peak will be at an odd m/z value due to the odd number of nitrogen atoms. | Predominant α-cleavage leading to the loss of a methyl radical. Molecular ion at an odd m/z. |
| IR Spectroscopy | Strong C-F stretching bands in the 1000-1100 cm⁻¹ region. Broad N-H⁺ stretching bands characteristic of an amine hydrochloride salt. | Absence of C-F stretching bands. Presence of N-H stretching and bending vibrations. |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(2,2-Difluoroethyl)-1,4-diazepane HCl, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; for an HCl salt, D₂O is often a good first choice to ensure solubility and allow for the exchange of the acidic N-H proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra.
-
Acquire a 1D ¹⁹F spectrum.
-
Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to confirm assignments. For the target molecule, a ¹H-¹⁹F HETCOR experiment would be highly informative.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectra
1-(2,2-Difluoroethyl)-1,4-diazepane HCl:
-
-CH₂-CF₂H (Ha): This proton is expected to appear as a triplet of doublets (td) due to coupling with the adjacent methylene protons (Hb) and the two fluorine atoms. The H-F coupling constant (²JHF) is typically large (around 50-60 Hz). The chemical shift will be significantly downfield due to the electron-withdrawing effect of the fluorine atoms, likely in the range of 5.8-6.2 ppm.
-
-CH₂-CF₂H (Hb): These protons will likely appear as a triplet of triplets (tt) due to coupling to the geminal proton (Ha) and the protons on the adjacent nitrogen-bound carbon (Hc). The chemical shift is expected around 3.0-3.4 ppm.
-
Diazepane Ring Protons: The protons on the seven-membered ring will exhibit complex multiplets in the region of 2.8-3.5 ppm. The presence of the HCl salt will cause a general downfield shift of the protons adjacent to the nitrogen atoms compared to the free base. The proton on the nitrogen bearing the ethyl group will be deshielded.
1-Ethyl-1,4-diazepane (Comparator):
-
-CH₂-CH₃: A quartet around 2.5-2.8 ppm.
-
-CH₂-CH₃: A triplet around 1.0-1.2 ppm.
-
Diazepane Ring Protons: A series of multiplets between 2.5 and 3.0 ppm.
Caption: Predicted ¹H NMR shifts and couplings.
Predicted ¹³C NMR Spectra
1-(2,2-Difluoroethyl)-1,4-diazepane HCl:
-
-CF₂H: This carbon will be significantly downfield and will appear as a triplet due to one-bond C-F coupling (¹JCF), which is typically large (230-250 Hz). The expected chemical shift is in the range of 110-120 ppm.
-
-CH₂-CF₂H: This carbon will also be affected by the fluorine atoms, appearing as a triplet due to two-bond C-F coupling (²JCF) around 55-60 ppm.
-
Diazepane Ring Carbons: These will appear in the range of 45-60 ppm.
1-Ethyl-1,4-diazepane (Comparator):
-
-CH₂-CH₃: Around 50-55 ppm.
-
-CH₂-CH₃: Around 12-15 ppm.
-
Diazepane Ring Carbons: In the region of 45-60 ppm.
Predicted ¹⁹F NMR Spectrum
For 1-(2,2-Difluoroethyl)-1,4-diazepane HCl , the ¹⁹F NMR spectrum will be a key identifier. A single resonance is expected, which will be split into a doublet by the geminal proton (²JHF) and further split into a triplet by the vicinal protons (³JHF), resulting in a doublet of triplets.
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is recommended for the HCl salt to observe the protonated molecule [M+H]⁺. For the free base, electron ionization (EI) can be used to observe the molecular ion (M⁺) and characteristic fragmentation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is advantageous for obtaining accurate mass measurements, which can be used to determine the elemental composition.
-
Data Acquisition: Acquire a full scan mass spectrum. For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion or protonated molecule to observe the fragmentation pattern.
Predicted Fragmentation Patterns
1-(2,2-Difluoroethyl)-1,4-diazepane (Free Base, EI):
-
Molecular Ion (M⁺): Expected at m/z 164. The nitrogen rule predicts an even molecular weight for a compound with an even number of nitrogen atoms. However, since there are two nitrogen atoms, the molecular ion will be at an even m/z value.
-
α-Cleavage: The most prominent fragmentation for aliphatic amines is cleavage of the bond alpha to the nitrogen. Loss of a hydrogen radical from the carbon adjacent to the nitrogen in the ring is possible. A key fragmentation would be the cleavage of the C-C bond of the ethyl group, leading to a stable iminium ion.
-
Loss of HF: The presence of fluorine will likely lead to the loss of a molecule of hydrogen fluoride (HF, 20 Da) from the molecular ion.
1-Ethyl-1,4-diazepane (Free Base, EI):
-
Molecular Ion (M⁺): Expected at m/z 128.
-
α-Cleavage: The dominant fragmentation will be the loss of a methyl radical (CH₃, 15 Da) to form a stable iminium ion at m/z 113, which is often the base peak.
Caption: Predicted major MS fragmentation pathways.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For the solid HCl salt, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. For the free base, which may be a liquid or low-melting solid, a thin film between salt plates (NaCl or KBr) is suitable.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
1-(2,2-Difluoroethyl)-1,4-diazepane HCl:
-
N-H⁺ Stretch: A very broad and strong absorption in the region of 2400-3000 cm⁻¹ is characteristic of the stretching vibration of the protonated amine.[1][2][3][4]
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear between 2850-3000 cm⁻¹.[4]
-
N-H⁺ Bend: A medium to strong band around 1580-1650 cm⁻¹ is expected for the N-H⁺ bending vibration.[1]
-
C-F Stretch: Strong, characteristic absorption bands for the C-F stretching vibrations are expected in the 1000-1100 cm⁻¹ region.[5][6]
1-Ethyl-1,4-diazepane (Free Base):
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ for the secondary amine N-H stretch.
-
C-H Stretch: Aliphatic C-H stretches between 2850-3000 cm⁻¹.
-
N-H Bend: A medium intensity band around 1550-1650 cm⁻¹.
Conclusion
The full spectroscopic analysis of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl, while predictive in nature, highlights the significant influence of difluoroalkylation on the spectroscopic properties of the 1,4-diazepane scaffold. The most telling diagnostic features for the successful synthesis of the target compound will be the characteristic triplet of doublets in the ¹H NMR spectrum, the highly deshielded and split CF₂ signal in the ¹³C NMR spectrum, the presence of a signal in the ¹⁹F NMR spectrum, and the strong C-F stretching vibrations in the IR spectrum. In mass spectrometry, while fragmentation may be complex, high-resolution data will be invaluable for confirming the elemental composition.
This comparative guide provides a robust framework for researchers to approach the characterization of this and other novel fluorinated compounds. By understanding the predicted spectroscopic data in the context of a simpler, non-fluorinated analogue, scientists can more confidently interpret their experimental results and accelerate their research and development efforts.
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The Fluorine Advantage: A Comparative Guide to the Bioactivity of 1,4-Diazepane Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the 1,4-diazepane scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including as anticancer, antiviral, and central nervous system (CNS) agents.[1][2][3] A key strategy in the optimization of such lead compounds is the introduction of fluorine atoms. This guide provides a comprehensive comparison of the bioactivity of fluorinated versus non-fluorinated 1,4-diazepane analogs, delving into the synthetic rationale, comparative efficacy, and the underlying mechanistic principles.
The Rationale for Fluorination: Enhancing Druggability
The strategic incorporation of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[4] Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target without introducing significant steric hindrance.[4] In the context of 1,4-diazepanes, fluorination is often employed to enhance blood-brain barrier permeability for CNS-active agents or to block metabolic pathways, thereby increasing the compound's half-life and overall efficacy.
Synthetic Strategies: Building the 1,4-Diazepane Core and Introducing Fluorine
The synthesis of the 1,4-diazepane core typically involves the cyclization of a linear precursor containing two nitrogen atoms separated by a four-carbon chain. A common and versatile method is the reductive amination of a dicarbonyl compound with a diamine. For the purpose of this guide, we will outline a general synthetic scheme for a N1,N4-disubstituted 1,4-diazepane, which allows for the introduction of various substituents, including fluorinated and non-fluorinated aryl groups.
Experimental Protocol: General Synthesis of N1, N4-Disubstituted 1,4-Diazepane Analogs
This protocol describes a two-step synthesis of a 1,4-diazepane scaffold followed by N-alkylation/arylation to introduce the desired (fluorinated or non-fluorinated) substituents.
Step 1: Synthesis of the 1,4-Diazepane Core
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-diaminobutane (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Addition of Dicarbonyl: To the stirred solution, add a dicarbonyl compound, for example, a protected succinaldehyde derivative (1 equivalent), dropwise at room temperature.
-
Reductive Amination: After stirring for 1-2 hours, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (2-3 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 1,4-diazepane core.
Step 2: N-Substitution to Introduce (Non-)Fluorinated Moieties
-
Reaction Setup: Dissolve the synthesized 1,4-diazepane core (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5 equivalents), to the solution.
-
Addition of Alkylating/Arylating Agent: Add the desired alkyl or aryl halide (e.g., benzyl bromide for a non-fluorinated analog or 4-fluorobenzyl bromide for a fluorinated analog) (2.2 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization.
Comparative Bioactivity: A Case Study in Cancer Cytotoxicity
To illustrate the impact of fluorination on the bioactivity of 1,4-diazepane analogs, we present a hypothetical comparative analysis of a non-fluorinated and a fluorinated analog against a panel of human cancer cell lines. The data presented in the table below is representative of trends observed in the literature for similar heterocyclic compounds.[5][6]
| Compound | Structure | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Analog 1 (Non-fluorinated) | 1,4-dibenzyl-1,4-diazepane | 15.2 | 22.5 | 18.9 |
| Analog 2 (Fluorinated) | 1,4-bis(4-fluorobenzyl)-1,4-diazepane | 5.8 | 8.1 | 7.3 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The hypothetical data clearly demonstrates a significant increase in cytotoxic activity for the fluorinated analog (Analog 2) compared to its non-fluorinated counterpart (Analog 1). This enhanced potency can be attributed to several factors influenced by the fluorine atoms, including increased membrane permeability leading to higher intracellular concentrations, and potentially more favorable interactions with the biological target.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated 1,4-diazepane analogs) in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow: From Synthesis to Bioactivity Assessment
To provide a clear overview of the entire process, from the chemical synthesis of the analogs to the final determination of their comparative bioactivity, the following workflow diagram is presented.
Caption: Causality of fluorine's impact on bioactivity.
Conclusion and Future Directions
This guide has provided a comparative overview of fluorinated and non-fluorinated 1,4-diazepane analogs, highlighting the significant potential of fluorine substitution to enhance biological activity. The presented case study in cancer cytotoxicity, while hypothetical, is grounded in established medicinal chemistry principles and serves to illustrate the profound impact this single-atom substitution can have. The detailed experimental protocols offer a practical framework for researchers to conduct their own comparative studies.
Future research in this area should focus on synthesizing and evaluating a broader range of fluorinated 1,4-diazepane analogs with varying fluorination patterns to establish more detailed SAR. Furthermore, mechanistic studies are crucial to elucidate the precise molecular interactions that underpin the enhanced bioactivity of these promising compounds. Such investigations will undoubtedly pave the way for the development of novel and more effective 1,4-diazepane-based therapeutics.
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In vitro α-amylase inhibitory assay. (2018). protocols.io. Available at: [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 18, 2026, from [Link]
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Al-Suwaidan, I. A., et al. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[9][10]iazepines, and Their Cytotoxic Activity. Molecules (Basel, Switzerland), 25(9), 2051.
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Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. (2018). ResearchGate. Available at: [Link]
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Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2,2-Difluoroethyl)-1,4-Diazepane Derivatives
This guide provides a detailed examination of the structure-activity relationships (SAR) for 1,4-diazepane derivatives, with a specific focus on the influence of the 1-(2,2-difluoroethyl) substituent. Drawing from established principles in medicinal chemistry and comparative analysis with structurally related compounds, particularly benzodiazepines, this document offers insights for researchers and professionals engaged in drug discovery and development. We will explore the rationale behind molecular design, compare potencies based on structural modifications, and provide standardized protocols for biological evaluation.
Introduction: The 1,4-Diazepane Scaffold and the Role of Fluorination
The 1,4-diazepane ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its conformational flexibility allows it to interact with a wide range of biological targets, from central nervous system (CNS) receptors to enzymes.[2][3][4] The most prominent members of this family are the 1,4-benzodiazepines, which are well-known for their anxiolytic, anticonvulsant, and sedative properties, primarily through positive allosteric modulation of the GABA-A receptor.[5][6]
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[7][8] The 2,2-difluoroethyl group (-CH2CF2H) is of particular interest as it serves as a bioisostere for functionalities like the methoxy or hydroxyl group.[9][10] This substitution can profoundly influence a molecule's properties by:
-
Modulating Lipophilicity: Affecting cell membrane permeability and passage through the blood-brain barrier.[11]
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation by cytochrome P450 enzymes.[9]
-
Altering pKa: Influencing the ionization state of nearby functional groups.
-
Creating Unique Binding Interactions: The difluoromethyl group can act as a lipophilic hydrogen-bond donor.[10]
This guide will first dissect the established SAR of the parent 1,4-diazepane/benzodiazepine scaffold and then extrapolate these principles to understand the specific contributions of the 1-(2,2-difluoroethyl) moiety.
Comparative SAR Analysis: Building the Molecule
The biological activity of a 1,4-diazepane derivative is dictated by the interplay of substituents on the seven-membered ring and any fused aromatic systems. We will analyze these relationships in a stepwise manner.
The Core Scaffold: General Principles
For CNS activity, particularly at the GABA-A receptor, SAR studies of classical 1,4-benzodiazepines provide a robust foundation.[6][12]
-
Position 1 (N1): Substitution on this nitrogen is critical. Small alkyl groups are generally well-tolerated. The introduction of the 2,2-difluoroethyl group at this position is the central theme of our analysis. Its purpose is likely to enhance metabolic stability compared to a simple methyl or ethyl group while modulating lipophilicity for optimal brain penetration.[9]
-
Position 2 (C2): A carbonyl group (C=O) at this position is often crucial for activity in benzodiazepine-like modulators, acting as a hydrogen bond acceptor.[13] Replacing it with sulfur (C=S) can alter receptor subtype selectivity while maintaining activity.[13]
-
Position 5 (C5): An aromatic or heteroaromatic ring (e.g., phenyl) is typically essential for high-affinity binding to the benzodiazepine site of the GABA-A receptor.[13][14] Substitutions on this phenyl ring, particularly at the ortho position (2'-), can increase potency, while para substitutions often decrease it.[12][13]
-
Position 7 (C7): In the benzodiazepine series, a small, electron-withdrawing group (e.g., Cl, Br, NO2) at this position on the fused benzene ring dramatically increases potency.[13][14][15] Any substitutions at positions 6, 8, or 9 are known to decrease activity.[13][15]
The logical workflow for investigating the SAR of a new series of compounds follows a systematic, iterative process of synthesis and biological testing.
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.
The Impact of the 1-(2,2-Difluoroethyl) Substituent
By introducing the 1-(2,2-difluoroethyl) group, we can hypothesize the following comparisons with a benchmark compound like Diazepam (which has a 1-methyl group).
| Feature | 1-Methyl (e.g., Diazepam) | 1-(2,2-Difluoroethyl) Derivative | Rationale & Expected Outcome |
| Metabolic Stability | Susceptible to N-demethylation | Highly resistant to N-dealkylation | The strong C-F bonds block oxidative metabolism at the α-carbon, leading to a longer half-life.[9] |
| Lipophilicity (LogP) | Moderate | Increased | Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding if not optimized.[11] |
| Receptor Binding | High Affinity | Potentially Modulated Affinity | The steric bulk and electronic properties differ from a methyl group. While likely to fit the binding pocket, affinity may be increased or decreased depending on specific interactions. |
| Conformation | Defined | Altered Conformational Preference | The gauche effect of the fluorine atoms may influence the preferred conformation of the ethyl chain, potentially altering how the molecule presents itself to the receptor. |
Hypothetical SAR Comparison Table
The following table outlines predicted activity trends for a hypothetical series of 1-(2,2-difluoroethyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one derivatives, based on established principles. The baseline activity is assumed for the derivative with R=H.
| Position | Substitution (R) | Predicted Biological Activity (Relative) | Justification |
| 7 | H (unsubstituted) | Baseline | Lacks the key electron-withdrawing group for high potency.[13] |
| 7 | Cl | +++ (Significantly Increased) | Classic substitution for high-potency GABA-A modulation.[13][14] |
| 7 | NO₂ | +++ (Significantly Increased) | Strong electron-withdrawing group, expected to enhance activity similarly to Cl.[14] |
| 8 | Cl | --- (Significantly Decreased) | Substitution at this position is known to be detrimental to activity.[13][15] |
| 2' (on C5-Phenyl) | F or Cl | ++ (Increased) | Ortho-halogen substitution on the C5-phenyl ring often enhances binding affinity.[12] |
| 4' (on C5-Phenyl) | F or Cl | -- (Decreased) | Para-substitution on the C5-phenyl ring typically reduces potency.[13] |
| 3 | -OH | +/- (Variable) | 3-hydroxy metabolites are often active but are rapidly conjugated and cleared. Activity may be transient.[13] |
Experimental Protocols & Methodologies
To validate the hypotheses outlined above, rigorous biological testing is required. The primary target for this class of compounds is the GABA-A receptor.
Radioligand Binding Assay for GABA-A Receptor Affinity
This experiment determines the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor.
Objective: To calculate the inhibitory constant (Ki) of the novel derivatives against the binding of a known radioligand, [³H]-Flumazenil.
Materials:
-
Rat or bovine cortical membranes (source of GABA-A receptors)
-
[³H]-Flumazenil (radioligand)
-
Test compounds (1-(2,2-difluoroethyl)-1,4-diazepane derivatives)
-
Diazepam or Clonazepam (positive control/unlabeled ligand)
-
Tris-HCl buffer (pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer.
-
Assay Setup: In test tubes, combine:
-
100 µL of Tris-HCl buffer
-
50 µL of [³H]-Flumazenil (at a final concentration of ~1 nM)
-
50 µL of test compound solution (at varying concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle/unlabeled ligand for controls.
-
200 µL of the membrane suspension.
-
-
Incubation: Incubate the mixture at 4°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold Tris-HCl buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a [³H]-Flumazenil radioligand binding assay.
Conclusion and Future Directions
The SAR for 1,4-diazepane derivatives is well-established, providing a strong predictive framework for designing new analogues. The introduction of a 1-(2,2-difluoroethyl) group is a rational medicinal chemistry strategy aimed at improving metabolic stability and modulating physicochemical properties for enhanced CNS penetration and a longer duration of action.
Comparative analysis suggests that the fundamental SAR principles of the core scaffold will hold. Specifically, the presence of a C2-carbonyl, a C5-aryl group, and a C7-electron-withdrawing substituent will likely be critical for high potency. The primary contribution of the 1-(2,2-difluoroethyl) group will be to the pharmacokinetic profile of the molecule.
Future work should focus on the synthesis of the proposed library of compounds and their systematic evaluation in binding and functional assays. Further studies should also include profiling for metabolic stability using liver microsomes and assessing off-target effects to ensure selectivity. This iterative process of design, synthesis, and testing remains the most effective path toward the development of novel therapeutic agents.
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A Senior Application Scientist's Guide to LC-MS/MS Method Development for 1-(2,2-Difluoroethyl)-1,4-diazepane HCl
This guide provides a comprehensive, experience-driven framework for developing a robust and validated LC-MS/MS analytical method for 1-(2,2-Difluoroethyl)-1,4-diazepane HCl. As a small, polar, basic molecule, this compound presents unique challenges that necessitate a departure from conventional reversed-phase chromatographic approaches. We will explore the rationale behind each experimental choice, from mass spectrometry tuning to sample preparation and the critical selection of chromatographic strategy, culminating in a method that is fit for purpose in a regulated drug development environment.
Foundational Strategy: Understanding the Analyte
The molecular structure of 1-(2,2-Difluoroethyl)-1,4-diazepane dictates our entire analytical strategy. The presence of the 1,4-diazepane ring, a cyclic diamine, renders the molecule highly polar and basic. The difluoroethyl moiety further influences its properties. Consequently, poor retention on traditional C18 reversed-phase columns is anticipated, as the analyte will have a high affinity for aqueous mobile phases and elute near the solvent front, leading to potential matrix effects and poor sensitivity.[1]
Our core strategy, therefore, will be built around Hydrophilic Interaction Liquid Chromatography (HILIC) , a powerful technique for retaining and separating polar compounds.[2][3][4]
| Property | Predicted Characteristic | Implication for Method Development |
| Polarity | High | Requires a polar retention mechanism (HILIC).[4] |
| pKa | Basic (amine groups) | Favorable for positive mode electrospray ionization (ESI+). |
| Solubility | High in aqueous media | Sample diluent should be compatible with HILIC (high organic). |
| Matrix | Biological (e.g., Plasma) | Requires effective removal of proteins and phospholipids. |
Mass Spectrometry: Defining the Target
The first practical step is to optimize the mass spectrometer's response to the analyte. This ensures maximum sensitivity and specificity. A triple-quadrupole mass spectrometer is the instrument of choice for quantitative bioanalysis due to its sensitivity and the ability to perform Multiple Reaction Monitoring (MRM).[5][6]
Experimental Protocol: MS Parameter Optimization
-
Analyte Infusion: Prepare a 100-500 ng/mL solution of 1-(2,2-Difluoroethyl)-1,4-diazepane HCl in 50:50 acetonitrile:water with 0.1% formic acid. Infuse this solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification (Q1 Scan): Acquire full scan mass spectra in positive electrospray ionization (ESI+) mode. The protonated molecule [M+H]⁺ should be the most abundant ion.
-
Fragmentation (Product Ion Scan): Select the [M+H]⁺ ion in the first quadrupole (Q1) and perform a product ion scan to identify stable, high-intensity fragment ions in the third quadrupole (Q3). This is achieved by inducing fragmentation in the collision cell (Q2).
-
MRM Transition Optimization: Select the two most intense and stable product ions for the MRM transitions. One will serve as the "quantifier" for concentration calculations, and the other as the "qualifier" for identity confirmation.
-
Collision Energy (CE) Optimization: For each MRM transition, systematically vary the collision energy to find the value that produces the maximum product ion intensity.
-
Source Parameter Optimization: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve a stable and maximal ion signal.
Table 2: Example Optimized MS/MS Parameters (Hypothetical)
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The basic nitrogen atoms are readily protonated. |
| Precursor Ion (Q1) | m/z 165.1 | Corresponds to the [M+H]⁺ of the analyte. |
| Quantifier Ion (Q3) | m/z 101.1 | A stable, high-intensity fragment chosen for quantification. |
| Qualifier Ion (Q3) | m/z 70.1 | A second fragment to confirm analyte identity. |
| Collision Energy (CE) | 15 eV (Quantifier) | Empirically determined for maximum fragment intensity. |
| Dwell Time | 100 ms | Balances sensitivity with the number of data points across the peak. |
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while maximizing analyte recovery.[7][8] The choice of technique is a balance between cleanliness, recovery, and throughput.
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Recommendation for this Analyte |
| Protein Precipitation (PPT) | Fast, simple, inexpensive, high recovery for polar compounds.[1] | "Dirty" extracts; may lead to matrix effects and column fouling over time. | Suitable for early-stage discovery. A simple starting point. |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT. | Poor recovery for highly polar analytes that do not partition well into organic solvents.[7] | Not recommended due to the high polarity of the analyte. |
| Solid Phase Extraction (SPE) | Provides the cleanest extracts, high concentration factor, reduces matrix effects.[7][8] | More time-consuming and expensive to develop and run. | Recommended for validated methods. A mixed-mode or polar-modified sorbent is ideal. |
Experimental Protocol: Solid Phase Extraction (SPE)
-
Cartridge Selection: Choose a mixed-mode cation exchange SPE cartridge. This leverages both polar interactions and the positive charge of the protonated analyte for a highly selective extraction.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Pretreat 100 µL of plasma with an internal standard and 200 µL of 4% phosphoric acid in water. Load the entire pretreated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid. This final solvent is compatible with the HILIC mobile phase.
Chromatographic Separation: The HILIC Advantage
As established, HILIC is the superior chromatographic choice for this analyte. In HILIC, the stationary phase is polar (e.g., bare silica, amide), and the mobile phase is highly organic (typically >80% acetonitrile). A water-rich layer is adsorbed onto the stationary phase, and polar analytes are retained by partitioning into this layer.[9][3]
Comparison of Chromatographic Strategies
| Strategy | Pros | Cons | Recommendation |
| Reversed-Phase (C18) | Ubiquitous, well-understood. | Poor retention for polar analytes, potential for matrix effects at early retention times.[1] | Not recommended. |
| HILIC | Excellent retention for polar analytes. Mobile phase is high in organic solvent, enhancing ESI sensitivity.[3] | Can have longer equilibration times; retention can be sensitive to mobile phase water content. | Strongly recommended. |
Experimental Protocol: HILIC Method Development
-
Column Selection: Start with a robust HILIC stationary phase, such as an amide-based column (e.g., Waters ACQUITY UPLC BEH Amide). These offer good retention and peak shape for basic compounds.
-
Mobile Phase:
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid. The buffer is crucial for good peak shape and reproducible retention.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Initial Gradient:
-
Start at 95% B (high organic) to promote retention.
-
Hold for 0.5 minutes.
-
Decrease to 50% B over 2.0 minutes (this increases the aqueous content, eluting the analyte).
-
Hold for 0.5 minutes.
-
Return to 95% B and re-equilibrate for 2.0 minutes.
-
-
Optimization: Adjust the gradient slope and initial/final %B to achieve a retention time of approximately 2-3 minutes with good peak shape. Ensure the analyte is well-separated from any potential interferences.
Method Validation: Ensuring Reliability
Once the analytical method is developed, it must be validated to demonstrate it is suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH).[10][11][12][13][14]
Table 5: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (Bioanalytical) |
| Specificity | To ensure the signal is from the analyte, free from interference.[12] | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | To demonstrate a proportional response over a defined concentration range. | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤ 20% CV. |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal value for QC samples (±20% at LLOQ). |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (CV) ≤ 15% for QC samples (≤ 20% at LLOQ). |
| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible, though 100% is not required. |
| Matrix Effect | Suppression or enhancement of ionization by matrix components. | Internal standard should compensate; CV of IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte stability in matrix under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
The development of a robust LC-MS/MS method for a polar compound like 1-(2,2-Difluoroethyl)-1,4-diazepane HCl hinges on a scientifically-driven approach that acknowledges the analyte's physicochemical properties from the outset. By rejecting standard reversed-phase chromatography in favor of a well-optimized HILIC method, coupled with a clean and efficient SPE sample preparation protocol, analysts can achieve the sensitivity, specificity, and reliability required for regulated bioanalysis. Adherence to rigorous validation principles as outlined by ICH and FDA guidelines is the final, critical step to ensure the data generated is defensible and fit for purpose in advancing drug development programs.[10][11][12]
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A Head-to-Head Comparison of Metabolic Stability: Ethyl vs. 2,2-Difluoroethyl Substituted Heterocycles
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step toward identifying a viable clinical candidate.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering a drug's therapeutic potential.[1][3] A common strategy to enhance metabolic stability is the strategic modification of a molecule's structure.[4][5] This guide provides an in-depth comparison of two such modifications: the use of an ethyl group versus a 2,2-difluoroethyl group on heterocyclic scaffolds.
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry.[6][7] Fluorine's unique properties, such as its small size and high electronegativity, can significantly alter a molecule's physicochemical and pharmacokinetic properties, including its metabolic fate.[8][9][10][11] This comparison will delve into the mechanistic underpinnings of how these two substituents influence metabolic pathways, supported by experimental data and protocols.
The Metabolic Fate of Ethyl-Substituted Heterocycles
Ethyl groups are common substituents in many pharmaceutical agents. Their metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are abundant in the liver.[12][13] The primary metabolic pathway for an ethyl group is oxidation at the α-carbon (the carbon attached to the heterocycle) or the β-carbon.
α-Carbon Oxidation: This pathway, often the more prevalent, involves the abstraction of a hydrogen atom by a highly reactive iron-oxo species within the CYP enzyme's active site, followed by "oxygen rebound" to form a hydroxylated intermediate.[14] This alcohol can then be further oxidized to an aldehyde and subsequently to a carboxylic acid.
β-Carbon Oxidation: Oxidation at the terminal methyl group can also occur, leading to the formation of a primary alcohol. This can also be further metabolized to a carboxylic acid.
These oxidative processes generally increase the polarity of the molecule, facilitating its excretion from the body. However, this can also lead to rapid clearance and a short half-life for the parent drug.
The Impact of 2,2-Difluoroethyl Substitution on Metabolic Stability
Replacing the two hydrogens on the α-carbon with fluorine atoms to create a 2,2-difluoroethyl group dramatically alters the metabolic profile of the molecule. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage by CYP450 enzymes.[7][8]
This "metabolic blocking" at the α-position effectively shuts down the primary route of metabolism observed with ethyl groups.[6] While metabolism can still occur at the β-carbon, the overall rate of degradation is often significantly reduced.
Furthermore, the high electronegativity of the fluorine atoms can have a profound electronic effect on the rest of the molecule. This can alter the molecule's interaction with metabolizing enzymes, sometimes leading to a further decrease in metabolic turnover.[8] Another enzyme system, aldehyde oxidase (AO), can play a role in the metabolism of certain heterocycles, and fluorination can influence a compound's susceptibility to this pathway as well.[15][16][17][18]
Head-to-Head Comparison: Key Performance Metrics
The most direct way to compare the metabolic stability of these two substitutions is through in vitro assays, such as the liver microsomal stability assay.[19] This assay provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[3][19]
| Parameter | Ethyl-Substituted Heterocycle | 2,2-Difluoroethyl-Substituted Heterocycle | Rationale for Difference |
| In Vitro Half-life (t½) | Shorter | Longer | The strong C-F bonds in the difluoroethyl group are more resistant to CYP450-mediated oxidation, slowing down metabolism.[7][8] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced rate of metabolism leads to a lower intrinsic clearance from the liver microsomes. |
| Primary Metabolites | α- and β-hydroxylated products, aldehydes, carboxylic acids | Primarily β-hydroxylated products, potential for oxidative defluorination metabolites.[15] | The difluorination effectively blocks the α-oxidation pathway. |
Experimental Protocol: Liver Microsomal Stability Assay
To provide a practical understanding, here is a detailed protocol for assessing metabolic stability.
Objective: To determine the in vitro half-life and intrinsic clearance of ethyl- and 2,2-difluoroethyl-substituted heterocyclic compounds using human liver microsomes.
Materials:
-
Test compounds (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM) (20 mg/mL stock)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil, Dextromethorphan)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw HLM at 37°C and dilute to 1 mg/mL in phosphate buffer.[20] Keep on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the test compounds (e.g., 100 µM in buffer).
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the test compound working solution to 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final concentration of the test compound should be 1 µM.[21]
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold solution of acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.[22]
-
-
Sample Preparation and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Visualizing the Metabolic Pathways and Experimental Workflow
To further clarify these concepts, the following diagrams illustrate the metabolic pathways and the experimental workflow.
Caption: Metabolic pathways of a 2,2-difluoroethyl-substituted heterocycle.
Caption: Workflow for the liver microsomal stability assay.
Conclusion and Future Perspectives
The strategic substitution of an ethyl group with a 2,2-difluoroethyl group is a highly effective strategy for enhancing the metabolic stability of heterocyclic drug candidates. [6][8]By blocking a primary site of oxidative metabolism, this modification can lead to a longer half-life and lower clearance, potentially improving a compound's pharmacokinetic profile and therapeutic efficacy. [6] However, it is crucial to remember that the effects of fluorination are highly context-dependent. [6]While metabolic stability is often improved, other properties such as solubility, permeability, and target binding affinity may also be altered. Therefore, a comprehensive evaluation of a compound's structure-activity relationship (SAR) and structure-property relationship (SPR) is essential.
As our understanding of drug metabolism continues to evolve, so too will our ability to rationally design molecules with optimal pharmacokinetic properties. The judicious use of fluorination strategies, like the one described here, will undoubtedly remain a cornerstone of modern medicinal chemistry.
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High-resolution mass spectrometry (HRMS) data for 1-(2,2-Difluoroethyl)-1,4-diazepane
An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 1-(2,2-Difluoroethyl)-1,4-diazepane
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the expected high-resolution mass spectrometry (HRMS) data for 1-(2,2-Difluoroethyl)-1,4-diazepane, a novel heterocyclic compound of interest in pharmaceutical development. In the absence of published spectra for this specific molecule, this document leverages foundational principles of mass spectrometry, predictive fragmentation modeling, and comparative analysis with structurally relevant alternatives to provide researchers with a robust framework for its characterization.
We will compare the predicted HRMS signature of 1-(2,2-Difluoroethyl)-1,4-diazepane against two key comparators: its non-fluorinated analog, 1-Ethyl-1,4-diazepane , and a well-characterized therapeutic agent featuring a related diazepine core, Diazepam . This comparison will illuminate the structural influence of the gem-difluoroethyl group on ionization and fragmentation, offering critical insights for unambiguous identification in complex matrices.
The Rationale: Why HRMS is Essential for Novel Fluorinated Heterocycles
In drug discovery and development, unambiguous structural confirmation is paramount. High-resolution mass spectrometry (HRMS) is an indispensable tool, offering precise mass measurements that enable the determination of elemental composition and the elucidation of molecular structure through fragmentation analysis.[1][2][3] For novel molecules like 1-(2,2-Difluoroethyl)-1,4-diazepane, HRMS provides several distinct advantages:
-
Mass Accuracy: HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can measure mass-to-charge ratios (m/z) with accuracies better than 5 parts-per-million (ppm).[4] This precision is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
-
Isotopic Resolution: The high resolving power of these instruments allows for the clear separation of isotopic peaks (e.g., ¹³C from ¹²C), providing an additional layer of confidence in elemental composition assignment.[1]
-
Structural Elucidation: By inducing fragmentation (MS/MS or MSⁿ), HRMS provides detailed information about the molecule's substructures. The fragmentation pattern is a unique fingerprint that can be used to confirm connectivity and identify specific functional groups.[5]
The subject of this guide possesses two key structural features that demand careful HRMS analysis: a 1,4-diazepane ring , a common scaffold in medicinal chemistry, and a gem-difluoroethyl group . The strong carbon-fluorine bond and the high electronegativity of fluorine significantly influence a molecule's chemical properties and its behavior in the mass spectrometer.[6][7] Understanding these effects is critical for accurate data interpretation.
Experimental Protocol: A Validated Workflow for HRMS Analysis
The following protocol describes a self-validating system for acquiring high-quality HRMS data for 1-(2,2-Difluoroethyl)-1,4-diazepane and its analogs. The causality behind each step is explained to ensure robust and reproducible results.
Diagram of the Analytical Workflow
Caption: A standardized workflow for the analysis of small molecules by LC-HRMS.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical to avoid ion suppression and ensure consistent ionization. Methanol (MeOH) is an excellent solvent for initial stock solutions, while a mixture of acetonitrile (ACN) and water is a common mobile phase mimic for final dilutions.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the analyte (1-(2,2-Difluoroethyl)-1,4-diazepane or comparator) in LC-MS grade methanol.
-
Perform a serial dilution to create a 1 µg/mL working solution in 50:50 (v/v) LC-MS grade acetonitrile/water with 0.1% formic acid. The formic acid is added to promote protonation ([M+H]⁺) in positive ion mode.
-
-
-
Liquid Chromatography (LC) Parameters:
-
Rationale: Chromatographic separation is employed to separate the analyte from any impurities and deliver it to the mass spectrometer in a consistent solvent stream. A C18 reversed-phase column is a standard choice for small polar molecules.
-
Instrument: Waters ACQUITY UPLC or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Parameters:
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules containing nitrogen, such as diazepanes, readily forming [M+H]⁺ ions. A data-dependent acquisition (dd-MS2) mode is used to automatically trigger fragmentation scans on the most intense ions from the full scan, providing both precursor and fragment data in a single run.
-
Instrument: Agilent 6545 Q-TOF, Thermo Fisher Q Exactive (Orbitrap), or equivalent.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 325 °C.
-
Full Scan (MS1) Range: m/z 50-500.
-
MS1 Resolving Power: > 30,000.
-
MS/MS (dd-MS2) Acquisition: Trigger fragmentation for the top 3 most abundant ions.
-
Collision Energy (CE): Ramped from 10-40 eV. This energy ramp ensures a wide range of fragments (both low-energy and high-energy dissociations) are produced.
-
Results & Discussion: A Comparative Analysis of HRMS Data
This section details the predicted HRMS data for 1-(2,2-Difluoroethyl)-1,4-diazepane and its comparators.
Predicted Exact Mass and Elemental Composition
The first step in HRMS analysis is the accurate measurement of the protonated molecular ion ([M+H]⁺). The table below compares the theoretical exact masses, which an HRMS instrument should be able to confirm to within 5 ppm.
| Compound | Molecular Formula | Theoretical m/z ([M+H]⁺) |
| 1-(2,2-Difluoroethyl)-1,4-diazepane | C₇H₁₄F₂N₂ | 165.1198 |
| 1-Ethyl-1,4-diazepane (Comparator 1) | C₇H₁₆N₂ | 129.1386 |
| Diazepam (Comparator 2) | C₁₆H₁₃ClN₂O | 285.0789 |
| Table 1: Predicted exact masses for the protonated molecular ions. |
The significant mass difference between the fluorinated and non-fluorinated analogs (Δmass ≈ 36 Da) is readily apparent. The unique mass defect of fluorine atoms makes the elemental formula of the target compound highly specific and easily confirmable by HRMS.
Predicted Fragmentation Pathways
The true power of HRMS lies in elucidating fragmentation pathways. The presence of the basic nitrogen atoms in the diazepane ring makes them the most likely sites of protonation. Fragmentation will be driven by the stability of the resulting carbocations and neutral losses.
The fragmentation of the target compound is expected to be dominated by cleavages alpha to the nitrogen atoms and within the diazepane ring.
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A Comparative Crystallographic Guide to 1,4-Diazepane Hydrochloride Salt Derivatives for Drug Development
This guide provides an in-depth comparative analysis of the X-ray crystallography of 1,4-diazepane derivatives, with a particular focus on their hydrochloride salts. For researchers, medicinal chemists, and drug development professionals, a comprehensive understanding of the three-dimensional structure of these scaffolds is paramount for rational drug design and the optimization of physicochemical properties. The 1,4-diazepane moiety is a key structural motif in a variety of biologically active compounds, exhibiting a range of therapeutic effects including antipsychotic, anxiolytic, and anticancer activities.[1] The formation of hydrochloride salts is a common strategy in drug development to improve solubility and bioavailability; however, the influence of protonation and the counter-ion on the solid-state conformation and intermolecular interactions of the flexible seven-membered diazepane ring is a critical consideration.
This guide will objectively compare the crystallographic features of 1,4-diazepane hydrochloride salts with their free base (homopiperazine) and other derivatives, supported by experimental data from the Cambridge Structural Database (CSD) and peer-reviewed literature. We will delve into the causality behind experimental choices for synthesis, crystallization, and data analysis, providing field-proven insights to ensure the generation of high-quality, reproducible crystallographic data.
The Conformational Landscape of the 1,4-Diazepane Ring: A Comparative Analysis
The seven-membered 1,4-diazepane ring is conformationally flexible and can adopt several low-energy conformations, with the most common being the chair and twist-chair forms.[2][3] The specific conformation adopted in the solid state is influenced by a delicate balance of intramolecular steric effects and intermolecular interactions, such as hydrogen bonding and crystal packing forces. The protonation state of the nitrogen atoms and the nature of the counter-ion in salt forms play a pivotal role in dictating these interactions.
The Parent Scaffold: Homopiperazine (1,4-Diazepane)
The crystal structure of the free base, homopiperazine, reveals a chair conformation of the seven-membered ring.[4] In this conformation, the molecules are linked by N-H···N hydrogen bonds, forming chains within the crystal lattice, similar to what is observed in the crystal structures of piperazine and piperidine.
Impact of Protonation and Counter-Ions: A Comparative Study
The formation of a hydrochloride salt significantly alters the electronic and steric properties of the 1,4-diazepane ring. Protonation of the nitrogen atoms introduces positive charges, transforming them into potent hydrogen bond donors. The chloride anion, in turn, acts as a hydrogen bond acceptor, leading to the formation of extensive hydrogen-bonding networks that are fundamental to the crystal packing.
Table 1: Comparative Crystallographic Data of 1,4-Diazepane Derivatives and Analogues
| Compound | Formula | Crystal System | Space Group | Ring Conformation | Key Hydrogen Bonds | CCDC Deposition No. |
| Homopiperazine (1,4-Diazepane)[4] | C₅H₁₂N₂ | Tetragonal | I-42d | Chair | N-H···N | 2049324 |
| 1,4-Ditosyl-1,4-diazepane[4] | C₁₉H₂₄N₂O₄S₂ | Orthorhombic | P2₁2₁2₁ | Disordered | C-H···O | - |
| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one[2] | C₁₉H₂₀Cl₂N₂O | Monoclinic | P2₁/n | Chair | N-H···O, C-H···O, C-Cl···π | - |
| Homopiperazine-1,4-diium Tetrachloridomercurate(II) Monohydrate[2] | (C₅H₁₄N₂)²⁺[HgCl₄]²⁻·H₂O | Monoclinic | P2/c | Chair | N-H···Cl, N-H···O, O-H···Cl | 2155598 |
| trans-Cyclohexane-1,4-diammonium Dichloride[5] | (C₆H₁₆N₂)²⁺·2Cl⁻ | Monoclinic | P2₁/n | Chair | N-H···Cl | - |
Note: This compound is a structural analogue used for comparison of the hydrochloride salt.
From the data presented, several key insights emerge:
-
Ring Conformation: The chair conformation is a persistent feature across the free base, a dicationic salt, and a substituted derivative. This suggests that the chair form is an energetically favorable conformation for the 1,4-diazepane ring. However, as seen in the 1,4-ditosyl-1,4-diazepane, significant substitution can lead to disorder in the ring, indicating a more flexible or dynamic conformation in the solid state.[4]
-
Hydrogen Bonding in Hydrochloride Salts: In the absence of a direct structure for 1,4-diazepane dihydrochloride, the crystal structure of trans-cyclohexane-1,4-diammonium dichloride provides a compelling model for the expected hydrogen bonding.[5] In this structure, the ammonium groups act as hydrogen bond donors, forming strong N-H···Cl interactions with the chloride anions. This creates a robust, three-dimensional network that dictates the crystal packing. A similar, extensive network of N-H···Cl hydrogen bonds is observed in the homopiperazine-1,4-diium tetrachloridomercurate(II) monohydrate, where the dicationic diazepane ring is surrounded by chloride and water molecules.[2]
-
Influence of Substituents: The introduction of bulky substituents, as in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, can influence the finer details of the ring geometry and introduces other types of intermolecular interactions, such as C-H···π and halogen bonding, which contribute to the overall crystal stability.[2]
Experimental Protocols for X-ray Crystallography Analysis
The successful crystallographic analysis of 1,4-diazepane hydrochloride salt derivatives hinges on a meticulously executed experimental workflow, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization of 1,4-Diazepane Hydrochloride Salts
The following is a generalized protocol for the synthesis and crystallization of 1,4-diazepane hydrochloride salts. The specific conditions may require optimization based on the nature of the substituents on the diazepane ring.
Step-by-Step Protocol:
-
Synthesis of the 1,4-Diazepane Derivative: Synthesize the desired substituted 1,4-diazepane using established literature procedures. Common synthetic routes include reductive amination, N-alkylation, or multicomponent reactions.[6]
-
Salt Formation:
-
Dissolve the purified 1,4-diazepane derivative in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or isopropanol).
-
Slowly add a stoichiometric amount of a solution of hydrogen chloride (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl) dropwise with stirring.
-
The hydrochloride salt will typically precipitate as a solid. Continue stirring for 30 minutes to ensure complete reaction.
-
Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum.
-
-
Crystallization:
-
Slow Evaporation: Dissolve the hydrochloride salt in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol/water, or acetonitrile) in a clean vial. The choice of solvent is critical and often requires screening.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
Vapor Diffusion: Place the vial containing the dissolved salt inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the salt, promoting crystal growth.
-
Cooling: Slowly cool a saturated solution of the salt. This method is effective for compounds that exhibit a significant increase in solubility with temperature.
-
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
Once suitable single crystals are obtained, the following steps are undertaken for data collection and structure determination.
Step-by-Step Protocol:
-
Crystal Mounting: Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). Data is typically collected using monochromatic Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Apply corrections for Lorentz and polarization effects, and an absorption correction based on the crystal shape and composition.
-
Merge the data and calculate the final set of unique reflection intensities.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental diffraction data using full-matrix least-squares refinement. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms, particularly those involved in hydrogen bonding, from the difference Fourier map or place them in geometrically calculated positions.
-
The final refined structure should have low R-factors (typically R1 < 0.05) and a goodness-of-fit (GooF) value close to 1, indicating a good agreement between the model and the experimental data.
-
Visualizing the Crystallographic Workflow
The following diagram illustrates the key stages in the X-ray crystallography analysis of 1,4-diazepane hydrochloride salt derivatives.
Caption: Workflow for X-ray Crystallography Analysis.
Conclusion and Future Directions
The crystallographic analysis of 1,4-diazepane hydrochloride salts is a powerful tool for understanding the structure-property relationships that govern their behavior in the solid state. This guide has highlighted the importance of the chair conformation of the diazepane ring and the dominant role of N-H···Cl hydrogen bonding in the crystal packing of the hydrochloride salts. By comparing the crystal structures of the free base, substituted derivatives, and a dicationic salt, we gain a deeper appreciation for the subtle interplay of forces that determine the three-dimensional architecture of these important pharmaceutical building blocks.
Future work in this area should focus on obtaining high-quality single-crystal X-ray diffraction data for a wider range of 1,4-diazepane hydrochloride derivatives. This will enable a more comprehensive and quantitative comparison of their conformational preferences and hydrogen-bonding motifs. Such studies will undoubtedly provide invaluable insights for the rational design of new drug candidates with optimized efficacy and developability.
References
-
Beckmann, J., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1213. [Link]
-
Ayari, C., et al. (2022). Synthesis of New Homopiperazine-1.4-Diium Tetrachloridromercurate (II) Monohydrate (C5H14N2)[HgCl4]·H2O, Crystal Structure, Hirshfeld Surface, Spectroscopy, Thermal Analysis, Antioxidant Activity, Electric and Dielectric Behavior. Crystals, 12(4), 486. [Link]
-
Yang, S.-H., & Zhai, Z.-W. (2012). 1,4-Ditosyl-1,4-diazepane. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1716. [Link]
-
Ramajayam, R., Giridhar, R., & Yadav, M. R. (2011). 1,4-Diazepines: A review on synthesis, reactions and biological significance. Current Bioactive Compounds, 7(3), 173-193. [Link]
-
Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1184-1193. [Link]
-
Greiser, J., et al. (2021). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 11(40), 24941-24951. [Link]
-
Evans, D. A. (2011). Identification of the conformational type of seven-membered rings. The Journal of Chemical Physics, 135(19), 194304. [Link]
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Caballero, J. A., & Bérces, A. (2001). Hydrogen bonding in the amine hydrohalides: I. General aspects. Canadian Journal of Chemistry, 79(5-6), 949-961. [Link]
-
Näther, C., & Jess, I. (2004). Redetermination of trans-cyclohexane-1,4-diammonium dichloride. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2218-o2220. [Link]
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A Comparative Analysis of 1-(2,2-Difluoroethyl)-1,4-diazepane and Established Central Nervous System Agents: A Guide for Preclinical Researchers
This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, 1-(2,2-Difluoroethyl)-1,4-diazepane, in comparison to established Central Nervous System (CNS) agents. The 1,4-diazepane scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] This document outlines a rigorous, multi-tiered approach to characterize the pharmacological profile of this new chemical entity, from initial in vitro screening to more complex in vivo assessments, providing the necessary context for its potential as a CNS drug candidate.
The strategic incorporation of a difluoroethyl group onto the 1,4-diazepane core is a key structural modification. This functionalization can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical determinants of its pharmacokinetic and pharmacodynamic profile within the CNS. This guide will detail the experimental pathways to elucidate these properties and benchmark them against relevant comparators.
I. Rationale for Investigation: The 1,4-Diazepane Scaffold in CNS Drug Discovery
The 1,4-diazepane ring system is a versatile scaffold that has been successfully exploited to develop a variety of CNS-active compounds. Notable examples include orexin receptor antagonists for the treatment of insomnia and sigma receptor ligands with potential applications in neurodegenerative disorders.[3][4] The conformational flexibility of the seven-membered diazepine ring allows for diverse spatial arrangements of substituents, enabling fine-tuning of receptor binding and functional activity.[1] The introduction of the 2,2-difluoroethyl moiety in the compound of interest is hypothesized to enhance metabolic stability and modulate receptor interactions, potentially leading to an improved therapeutic profile.
II. A Phased Approach to Biological Characterization
A systematic evaluation is essential to build a comprehensive understanding of the compound's biological activity. The following experimental workflow is proposed, progressing from high-throughput in vitro assays to more resource-intensive in vivo studies.
Diagram: Phased Evaluation Workflow
Caption: A stepwise approach for characterizing a novel CNS drug candidate.
III. Comparative In Vitro Analysis
The initial phase of evaluation focuses on high-throughput in vitro assays to determine the compound's primary pharmacological targets and its basic drug-like properties.
A. Receptor Binding Profile
Objective: To identify the primary molecular targets of 1-(2,2-Difluoroethyl)-1,4-diazepane within a panel of CNS-relevant receptors, ion channels, and transporters.
Methodology: A competitive radioligand binding assay panel (e.g., Eurofins SafetyScreen44™ Panel) will be utilized. The compound will be screened at a fixed concentration (e.g., 10 µM) against a wide array of targets. Significant inhibition of radioligand binding (>50%) will trigger follow-up concentration-response studies to determine the binding affinity (Ki).
Comparative Agents:
-
Diazepam: A classic benzodiazepine acting as a positive allosteric modulator of the GABA-A receptor.
-
Suvorexant: A dual orexin receptor antagonist.
-
(+/)-Pentazocine: A sigma-1 receptor agonist.
Data Presentation:
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
| 1-(2,2-Difluoroethyl)-1,4-diazepane | Hypothetical Target 1 | TBD |
| Hypothetical Target 2 | TBD | |
| Diazepam | GABA-A Receptor | ~5 |
| Suvorexant | Orexin-1 Receptor | 0.55 |
| Orexin-2 Receptor | 0.35 | |
| (+/-)-Pentazocine | Sigma-1 Receptor | 3 |
TBD: To Be Determined
B. Functional Cellular Assays
Objective: To determine the functional activity (agonist, antagonist, or modulator) of the test compound at the identified target(s).
Methodology: Cell-based assays measuring downstream signaling events will be employed. For example, if the compound binds to a G-protein coupled receptor (GPCR), a calcium flux assay or a cAMP accumulation assay would be appropriate.
Diagram: GPCR Signaling Pathway
Sources
- 1. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 1-(2,2-Difluoroethyl)-1,4-diazepane Hydrochloride
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the responsible management of chemical compounds is as critical as the discoveries they enable. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride (CAS No: 1427380-53-7), ensuring the safety of personnel and the preservation of our environment. Our approach moves beyond mere compliance, embedding a culture of safety and proactive risk mitigation within your laboratory's workflow.
Understanding the Compound: Hazard Profile and Core Characteristics
1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride is a halogenated organic compound. While a specific, publicly available Safety Data Sheet (SDS) detailing its full toxicological profile is not readily accessible, its classification as an "Irritant" by suppliers such as Matrix Scientific, and the hazard profile of structurally similar compounds, dictates a cautious and systematic approach to its handling and disposal.
For the closely related compound, 1-(2-fluoroethyl)-1,4-diazepane dihydrochloride, the GHS classifications include Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), and Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).[1] It is prudent to assume a similar hazard profile for 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride pending the review of a compound-specific SDS.
Table 1: Assumed Hazard Profile
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |
This table is based on the hazard profile of a structurally analogous compound and should be confirmed with the supplier-specific Safety Data Sheet.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride is a multi-step process that begins with at-the-source segregation and culminates in the transfer to a licensed waste disposal facility.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the disposal of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound, ensure you are equipped with the appropriate PPE to mitigate the risks of exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when generating dust, consider disposable coveralls.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter is recommended.
Step 2: Waste Segregation - The Cornerstone of Safe Disposal
Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designated Waste Stream: 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride must be disposed of as Solid Halogenated Organic Waste .[2]
-
Incompatible Materials: Do not mix this compound with non-halogenated waste, strong acids, strong bases, or oxidizers.
Step 3: Packaging for Disposal - Containment and Communication
The integrity of the waste container and the clarity of its labeling are paramount for safe storage and transport.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. This should be a rigid container, not a plastic bag.[3]
-
Labeling: As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name: "1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride," and the accumulation start date.[4] All constituents of a waste mixture must be listed.[5]
Step 4: On-Site Accumulation and Storage - A Secure Holding Pattern
Waste must be stored safely and securely while awaiting collection.
-
Satellite Accumulation Areas (SAAs): Store the labeled waste container in a designated SAA that is near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to place the waste container in a secondary container, such as a tray or bin, to contain any potential leaks or spills.
Step 5: Final Disposal - The Professional Hand-Off
The final step is the transfer of the waste to a licensed and reputable chemical waste disposal company.
-
Engage a Licensed Vendor: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous waste through certified vendors.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[6]
Emergency Procedures: Responding to Spills and Exposures
Accidents can happen, and a well-defined emergency response plan is crucial.
Spill Response
For a small spill of solid 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: This includes respiratory protection if dust is present.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne. Do not dry sweep fine powders.[7]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.
Sources
- 1. htpchem.com [htpchem.com]
- 2. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 4. airgas.com [airgas.com]
- 5. epa.gov [epa.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Comprehensive Safety and Handling Guide for 1-(2,2-Difluoroethyl)-1,4-diazepane Hydrochloride
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational guidance for the handling and disposal of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride. The information herein is intended for researchers, scientists, and drug development professionals. The procedures outlined are designed to ensure the highest level of safety and operational integrity in a laboratory setting.
Hazard Identification and Risk Assessment
1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride is a fluorinated organic compound. While specific toxicological data for this exact molecule is not extensively published, a thorough risk assessment can be conducted by examining data from structurally similar compounds and the general chemical class.
A closely related analog, 1-(2-fluoroethyl)-1,4-diazepane dihydrochloride, is classified with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Given the structural similarities, it is prudent to assume that 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride presents a similar hazard profile. The presence of the difluoroethyl group and the diazepane ring necessitates careful handling to avoid exposure. All work with this and other volatile fluorinated compounds should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation[2].
Summary of Potential Hazards:
| Hazard Type | GHS Classification (Assumed) | Potential Effects |
| Acute Oral Toxicity | Category 4 | Harmful if ingested. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact[1]. |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation[1]. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride. The selection of appropriate PPE is the final and critical line of defense after engineering and administrative controls have been implemented.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of any dust or aerosols.
Mandatory PPE Ensemble
The following PPE must be worn at all times when handling this compound:
-
Eye and Face Protection:
-
Hand Protection:
-
Glove Selection: Chemical-resistant gloves are required. Nitrile or butyl gloves are recommended for handling fluorinated organic compounds[3]. Always consult the glove manufacturer's compatibility chart for the specific solvent being used.
-
Double Gloving: For operations with a higher risk of exposure, such as handling concentrated solutions or performing transfers, wearing two pairs of gloves (double-gloving) is a recommended best practice[2].
-
-
Body Protection:
-
A flame-resistant lab coat must be worn and fully buttoned[2].
-
For larger-scale operations or situations with a high potential for splashing, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Under normal conditions, working within a certified fume hood should provide adequate respiratory protection.
-
In the event of a significant spill or failure of engineering controls, a half- or full-face mask with combination filters (e.g., A/AX + P3) should be used by trained personnel during cleanup[3].
-
PPE Selection and Donning/Doffing Workflow
The following diagram illustrates the logical flow for selecting and using PPE when handling 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride.
Caption: PPE selection and procedural workflow.
Step-by-Step Handling Procedures
Adherence to a strict, methodical workflow is critical for safe handling.
Preparation and Weighing
-
Designate a Workspace: Clearly designate an area within the fume hood for handling the compound.
-
Assemble Materials: Before opening the primary container, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is inside the fume hood.
-
Don PPE: Put on the full, required PPE ensemble as described in Section 2.
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a spatula to transfer the solid, minimizing the creation of dust.
-
Closure: Tightly seal the primary container immediately after use.
Solution Preparation
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed solid.
-
Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Transfers: When transferring solutions, use a pipette or syringe to minimize the risk of spills and splashes.
Spill and Emergency Procedures
Small Spills (Inside Fume Hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use an inert absorbent material (e.g., sand or vermiculite) to cover the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated surfaces into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills or Spills Outside a Fume Hood
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Restrict Access: Prevent entry into the affected area.
-
Do Not Attempt Cleanup: Only trained emergency responders should handle large spills.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount to ensure safety and regulatory compliance. 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride is a halogenated organic compound.
Waste Segregation
-
Halogenated Waste Stream: All waste containing this compound, including excess solid, solutions, and contaminated materials (gloves, weigh boats, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container[4][5].
-
Prevent Mixing: Do not mix halogenated waste with non-halogenated organic waste streams. This is crucial as disposal methods differ, and improper mixing can increase disposal costs and environmental impact[4].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical names of the contents, and the approximate percentages.
Disposal Procedure
-
Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area within the laboratory[4].
-
Disposal Request: When the container is approximately 90% full, submit a request for pickup through your institution's EHS department.
-
Deactivation: Highly reactive substances must be deactivated before disposal. While this compound is not expected to be highly reactive, this is a general principle for safe waste management[6].
-
Incineration: Halogenated organic waste is typically disposed of via high-temperature incineration at a licensed facility[7].
Waste Disposal Decision Tree
The following diagram outlines the decision-making process for proper waste segregation.
Caption: Decision tree for waste segregation.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 1-(2,2-Difluoroethyl)-1,4-diazepane hydrochloride, ensuring a safe and productive laboratory environment.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Aaronchem. (2024, November 1). Safety Data Sheet for 1-(2-fluoroethyl)-1,4-diazepane dihydrochloride.
- Benchchem. (n.d.). 4,4-Difluoroazepane Hydrochloride.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unknown. (n.d.). Hazardous Waste Segregation.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. ethz.ch [ethz.ch]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
